The following technical guide is structured as a high-level monograph designed for immediate application in research and development environments. Chemical Identity, Spectroscopic Profiling, and Synthesis Methodologies E...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a high-level monograph designed for immediate application in research and development environments.
Chemical Identity, Spectroscopic Profiling, and Synthesis Methodologies
Executive Summary
Phenethyl cinnamate (2-phenylethyl 3-phenyl-2-propenoate) is a carboxylate ester resulting from the formal condensation of cinnamic acid with phenethyl alcohol.[1][2] While widely recognized in the fragrance industry for its balsamic, rose-like olfactory profile, it holds significant utility in drug development as a lipophilic prodrug scaffold. Its hydrolysis yields cinnamic acid (a potent antioxidant and antimicrobial agent) and phenethyl alcohol, making it a candidate of interest for self-preserving formulations and therapeutic delivery systems.
This guide provides a definitive reference for the physicochemical characterization, spectral validation, and synthesis of Phenethyl Cinnamate.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
Parameter
Data
CAS Number
103-53-7
IUPAC Name
2-Phenylethyl (2E)-3-phenylprop-2-enoate
Molecular Formula
C₁₇H₁₆O₂
Molecular Weight
252.31 g/mol
Appearance
White crystalline powder
Melting Point
54–56 °C
Boiling Point
195 °C (at 2 mmHg); ~355 °C (at 760 mmHg)
Solubility
Soluble in EtOH, Et₂O, CHCl₃; Insoluble in H₂O
InChI Key
MJQVZIANGRDJBT-VAWYXSNFSA-N
Spectroscopic Characterization
Accurate structural validation relies on the following spectral signatures. Data is standardized for CDCl₃ (NMR) and KBr pellet (IR).
Nuclear Magnetic Resonance (NMR)
The ¹H NMR spectrum exhibits a characteristic AMX system for the vinyl protons and two distinct triplets for the ethylene bridge.
Table 1: ¹H NMR Data (500 MHz, CDCl₃)
Shift (δ, ppm)
Multiplicity
Integral
Assignment
Structural Insight
7.69
Doublet ( Hz)
1H
H-β (Vinyl)
Trans-alkene geometry (large coupling constant).
7.35 – 7.55
Multiplet
5H
Ar-H (Cinnamoyl)
Phenyl ring attached to the alkene.
7.20 – 7.32
Multiplet
5H
Ar-H (Phenethyl)
Phenyl ring on the alcohol side.
6.44
Doublet ( Hz)
1H
H-α (Vinyl)
Shielded by the adjacent carbonyl.
4.45
Triplet ( Hz)
2H
-O-CH ₂-
Deshielded by ester oxygen.
3.05
Triplet ( Hz)
2H
-CH ₂-Ph
Benzylic protons.
Table 2: ¹³C NMR Data (125 MHz, CDCl₃)
Shift (δ, ppm)
Assignment
166.8
C=O (Ester Carbonyl)
144.6
C-β (Alkene, deshielded)
137.8, 134.4
Ipso-Ar (Quaternary carbons)
128.0 – 129.0
Ar-C (Overlapping aromatic signals)
117.9
C-α (Alkene, shielded)
65.1
-O-CH₂- (Alkoxy carbon)
35.2
-CH₂-Ph (Benzylic carbon)
Infrared Spectroscopy (FT-IR)
The spectrum is dominated by the conjugated ester functionality.
1710 cm⁻¹ (vs): C=O Stretching (Conjugated ester). Lower frequency than non-conjugated esters (typically 1735 cm⁻¹) due to resonance with the double bond.
m/z 103 [C₈H₇]⁺: Styryl cation (loss of CO from m/z 131).
m/z 91 [C₇H₇]⁺: Tropylium ion (characteristic of benzyl/phenethyl groups).
m/z 77 [C₆H₅]⁺: Phenyl cation.
Synthesis & Purification Methodology
Protocol: Acid-Catalyzed Fischer Esterification
Rationale: While transesterification is possible, direct esterification is preferred for atom economy and ease of purification when using a Dean-Stark trap to drive equilibrium.
Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark apparatus topped with a reflux condenser.
Charging: Add 14.8 g (100 mmol) trans-cinnamic acid, 14.6 g (120 mmol) 2-phenylethanol, and 0.95 g (5 mmol) pTSA to the flask. Add 100 mL Toluene.
Reflux: Heat the mixture to vigorous reflux (bath temp ~125 °C). Monitor water collection in the Dean-Stark trap. Reaction is complete when water evolution ceases (approx. 3–5 hours).
Workup: Cool to room temperature. Transfer to a separatory funnel.
Wash 1× with sat. NaHCO₃ (removes unreacted acid).
Wash 1× with Brine.
Dry organic layer over anhydrous MgSO₄.
Concentration: Remove toluene via rotary evaporation to yield a crude oil/solid.
Purification: Recrystallize from hot Ethanol (95%).
Dissolve crude solid in minimum boiling ethanol.
Allow to cool slowly to RT, then 4 °C.
Filter white needles and dry under vacuum.
Synthesis Workflow Diagram
Figure 1: Logical flow of acid-catalyzed esterification and purification of phenethyl cinnamate.
Therapeutic & Industrial Relevance
Drug Development Applications
Phenethyl cinnamate serves as a lipophilic prodrug . Upon enzymatic hydrolysis by plasma esterases, it releases two bioactive moieties:
Cinnamic Acid: Exhibits inhibition of monocarboxylate transporters (MCTs) in cancer cells and possesses anti-diabetic properties via insulin signaling enhancement.
Phenethyl Alcohol: Acts as a mild antimicrobial preservative, potentially reducing the need for synthetic parabens in topical formulations.
Quality Control (QC) Markers
For researchers validating synthesized or purchased batches, the melting point (54–56 °C) is the primary rapid indicator of purity. A depressed melting point (<53 °C) typically indicates residual phenethyl alcohol (liquid at RT) or unreacted cinnamic acid.
References
National Center for Biotechnology Information. (n.d.). Phenethyl cinnamate (Compound).[2][3][4] PubChem.[3] Retrieved January 30, 2026, from [Link]
The Good Scents Company. (n.d.). Phenethyl cinnamate.[2][3][5][4] Retrieved January 30, 2026, from [Link]
NIST Mass Spectrometry Data Center. (n.d.). Phenethyl cinnamate Mass Spectrum. NIST Chemistry WebBook. Retrieved January 30, 2026, from [Link]
Organic Syntheses. (n.d.). Esterification Protocols. Organic Syntheses, Coll. Vol. 1. Retrieved January 30, 2026, from [Link]
An In-depth Technical Guide to the Natural Sources of Phenethyl Cinnamate
Foreword: The Aromatic Ester of Scientific Interest Phenethyl cinnamate (C₁₇H₁₆O₂, Molar Mass: 252.31 g/mol ) is an aromatic ester recognized for its pleasant, mild balsamic and floral aroma.[1][2] Commercially, it is a...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: The Aromatic Ester of Scientific Interest
Phenethyl cinnamate (C₁₇H₁₆O₂, Molar Mass: 252.31 g/mol ) is an aromatic ester recognized for its pleasant, mild balsamic and floral aroma.[1][2] Commercially, it is a cornerstone ingredient in the fragrance and flavor industries, valued not only for its scent profile but also for its excellent fixative properties, which enhance the longevity of complex fragrances.[2][3][4] While synthetic production via the esterification of cinnamic acid and phenethyl alcohol is common, the exploration of its natural origins is paramount for researchers in pharmacognosy, natural product chemistry, and drug development.[3] Understanding the natural reservoirs and biosynthetic pathways of phenethyl cinnamate provides a foundation for discovering novel bioactive compounds and developing sustainable sourcing strategies. This guide offers a technical exploration of its natural sources, biosynthesis, and the methodologies required for its extraction and analysis.
Section 1: Natural Distribution of Phenethyl Cinnamate
Phenethyl cinnamate, while not ubiquitously abundant, has been identified in a select number of natural matrices. Its presence is often associated with plant resins, balsams, and the complex products derived from them by insects. The primary documented natural sources are found within specific plant genera and in the bee-collected substance, propolis.
Botanical Sources
The isolation of phenethyl cinnamate from plant tissues has been confirmed in a few key species. The causality behind its presence in these plants is linked to their production of phenylpropanoids as part of their defense mechanisms and for attracting pollinators.
Populus balsamifera (Balsam Poplar): The bud exudate of the Balsam Poplar is a well-documented natural source from which phenethyl cinnamate can be extracted.[3] The resinous buds are rich in a variety of phenolic compounds, including the precursors necessary for the ester's biosynthesis.
Alnus Species: Research has identified phenethyl cinnamate as a natural product within Alnus firma and Alnus pendula, two species of alder trees.[] This finding suggests that the compound may be more widespread within the Betulaceae family than currently documented.
Propolis: A Zoological and Botanical Matrix
Propolis, a resinous material collected by honeybees from plant buds and exudates, stands as a significant secondary source of phenethyl cinnamate and its close chemical relatives.[6] Bees utilize this material to seal their hives and protect against pathogens. The chemical composition of propolis is highly variable and directly reflects the local flora visited by the bees. Propolis originating from poplar-rich regions is particularly known for its high concentration of phenolic compounds, including various cinnamic acid esters.[7][8] While caffeic acid phenethyl ester (CAPE) is a more extensively studied component of propolis, the presence of phenethyl cinnamate is logical given the shared biosynthetic precursors available in the plant resins.[7]
Data Summary: Natural Sources
The following table summarizes the primary natural sources of phenethyl cinnamate, providing a clear reference for researchers.
Section 2: The Biosynthetic Origin of Phenethyl Cinnamate
The formation of phenethyl cinnamate in nature is a result of the phenylpropanoid pathway, a fundamental metabolic route in plants responsible for the synthesis of thousands of phenolic compounds. The pathway begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions. The synthesis of phenethyl cinnamate can be logically dissected into two primary stages: the formation of the cinnamic acid backbone and its subsequent esterification with phenethyl alcohol.
Stage 1: Synthesis of Cinnamic Acid via Phenylalanine Ammonia-Lyase (PAL)
The gateway and rate-limiting step of the phenylpropanoid pathway is the non-oxidative deamination of L-phenylalanine. This reaction is catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL) .
Mechanism: PAL converts L-phenylalanine into trans-cinnamic acid and ammonia.[9][10] This enzymatic step is critical as it diverts phenylalanine from primary metabolism (protein synthesis) into the vast realm of secondary phenolic metabolism. The activity of PAL is often induced by environmental stressors such as UV light, wounding, or pathogen attack, highlighting the role of its products in plant defense.[10]
Stage 2: Esterification with Phenethyl Alcohol
The final step in the biosynthesis is the formation of the ester bond between cinnamic acid and phenethyl alcohol.
Mechanism: This reaction is catalyzed by an alcohol acyltransferase, a class of enzymes that facilitates the transfer of an acyl group (in this case, the cinnamoyl group) from a donor molecule to an alcohol. While the specific transferase for phenethyl cinnamate is not extensively characterized, this enzymatic esterification is a common mechanism in plants for generating volatile aromatic esters that contribute to floral scents and fruit flavors.[3]
Visualization: Biosynthetic Pathway
The following diagram illustrates the core biosynthetic sequence leading to phenethyl cinnamate.
Caption: Biosynthesis of Phenethyl Cinnamate from L-Phenylalanine.
Section 3: Protocols for Extraction, Isolation, and Analysis
For researchers aiming to study phenethyl cinnamate from natural matrices, a robust and validated workflow is essential. The following protocols are designed to provide a comprehensive methodology, using propolis as a representative complex matrix.
Experimental Workflow Overview
The logical flow from raw material to pure, identified compound involves sequential steps of extraction, purification, and analytical confirmation.
Caption: Workflow for Phenethyl Cinnamate Isolation and Analysis.
Detailed Protocol: Extraction from Propolis
Objective: To efficiently extract phenolic compounds, including phenethyl cinnamate, from raw propolis.
Rationale for Solvent Choice: Ethanol (70-95%) is the solvent of choice due to its effectiveness in dissolving a wide range of phenolic compounds and its relatively low toxicity.[11]
Methodology:
Sample Preparation: Freeze raw propolis at -20°C for 24 hours to make it brittle. Grind the frozen propolis into a fine powder using a laboratory mill or mortar and pestle. This increases the surface area for efficient solvent penetration.
Maceration: Weigh the propolis powder and place it in a sealed vessel. Add 70% ethanol at a 1:10 (w/v) ratio.[7]
Extraction: Store the mixture at room temperature for 7-10 days, with daily agitation to ensure thorough mixing.[7] A prolonged maceration period offers diminishing returns in yield.[7]
Filtration: Filter the mixture through Whatman No. 1 filter paper to remove insoluble waxes and debris. For a clearer extract, a secondary filtration through a 0.45 µm filter may be performed.
Concentration: Remove the ethanol from the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 45°C to prevent thermal degradation of target compounds. The resulting thick, resinous material is the crude propolis extract.
Detailed Protocol: Isolation by Column Chromatography
Objective: To separate phenethyl cinnamate from the complex crude extract.
Rationale for Technique: Silica gel column chromatography is a standard and effective technique for separating compounds based on polarity.
Methodology:
Column Packing: Prepare a glass column with a slurry of silica gel 60 (70-230 mesh) in a non-polar solvent (e.g., n-hexane).
Sample Loading: Dissolve a known amount of the crude extract in a minimal volume of dichloromethane and adsorb it onto a small amount of silica gel. Once dry, carefully load this onto the top of the packed column.
Elution: Begin elution with 100% n-hexane and gradually increase the polarity by introducing ethyl acetate in a stepwise gradient (e.g., 98:2, 95:5, 90:10 v/v n-hexane:ethyl acetate).
Fraction Collection: Collect eluting fractions in separate tubes.
Monitoring: Monitor the separation process using Thin Layer Chromatography (TLC) on silica plates, visualizing spots under UV light (254 nm). Combine fractions that show identical TLC profiles corresponding to a pure compound.
Detailed Protocol: Analysis and Quantification
Objective: To confirm the identity and determine the concentration of the isolated phenethyl cinnamate.
Rationale for Techniques: GC-MS is ideal for the identification of volatile and semi-volatile compounds by providing both retention time and a unique mass fragmentation pattern.[12] HPLC is a robust method for quantification.
Methodology (GC-MS):
Sample Preparation: Dilute the purified fraction in a suitable volatile solvent (e.g., ethyl acetate).
Injection: Inject 1 µL of the sample into the GC-MS system.
GC Conditions: Use a non-polar capillary column (e.g., DB-5ms). Program the oven temperature to ramp from an initial temperature (e.g., 60°C) to a final temperature (e.g., 280°C) to separate the components.
MS Analysis: The mass spectrometer will generate a mass spectrum for the eluting compound. Compare the obtained spectrum with a reference library (e.g., NIST) and a pure phenethyl cinnamate standard to confirm identity.
Methodology (HPLC):
Standard Preparation: Prepare a stock solution of pure phenethyl cinnamate standard and create a series of dilutions to generate a calibration curve.
Sample Preparation: Accurately weigh and dissolve the purified fraction in the mobile phase.
HPLC Conditions: Use a C18 reverse-phase column with a mobile phase such as an isocratic or gradient mixture of acetonitrile and water.
Detection: Monitor the elution at a wavelength where phenethyl cinnamate has maximum absorbance (typically around 280 nm).
Quantification: Calculate the concentration of phenethyl cinnamate in the sample by comparing its peak area to the calibration curve generated from the standards.
Section 4: Known Biological Activities and Future Prospects
While the primary commercial application of phenethyl cinnamate is in the fragrance and flavor sectors, its chemical structure—a derivative of cinnamic acid—places it in a class of compounds with significant pharmacological potential.[4][13][14] Cinnamic acid and its various esters are known to possess a wide spectrum of biological activities.[15]
Anti-inflammatory and Antioxidant Potential: Many phenolic esters, particularly those found in propolis like CAPE, are potent anti-inflammatory and antioxidant agents.[15] These properties suggest that phenethyl cinnamate warrants investigation for similar activities.
Antimicrobial Properties: Cinnamic acid derivatives have demonstrated efficacy against various pathogens.[15] Research into the antimicrobial spectrum of phenethyl cinnamate could reveal applications in food preservation or as a therapeutic agent.
Oncology Research: Certain cinnamic acid derivatives have been studied for their anti-tumor effects.[15] The unique lipophilicity imparted by the phenethyl group may influence the compound's bioavailability and interaction with cellular targets, making it an interesting candidate for cancer research.
The exploration of phenethyl cinnamate from its natural sources provides not only a deeper understanding of plant biochemistry but also a promising avenue for the discovery and development of new functional ingredients and therapeutic leads.
Title: Caffeic acid - Wikipedia
Source: Wikipedia
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Title: Phenylalanine ammonia-lyase, a key component used for phenylpropanoids production by metabolic engineering
Source: RSC Publishing
URL: [Link]
Title: Foreign matter contaminating ethanolic extract of propolis: a filth-test survey comparing products from small beekeeping farms and industrial producers
Source: ResearchGate
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Title: Fragrance material review on phenethyl cinnamate
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Title: Bench to Any Side—The Pharmacology and Applications of Natural and Synthetic Alkylated Hydroxy Cinnamates and Cinnamides
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Title: Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review
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Title: Propolis volatile compounds: chemical diversity and biological activity: a review
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Title: Colocalization of l-Phenylalanine Ammonia-Lyase and Cinnamate 4-Hydroxylase for Metabolic Channeling in Phenylpropanoid Biosynthesis
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Title: Comparative Metabolite Fingerprinting of Four Different Cinnamon Species Analyzed via UPLC–MS and GC–MS and Chemometric Tools
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Source: Wikipedia
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Title: Assessment of Propolis Treated by Different Extraction Methods
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Title: Propolis Extract and Its Bioactive Compounds—From Traditional to Modern Extraction Technologies
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Title: The process of extracting caffeic acid phenethyl ester from propolis in propolis extract powder.
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Isomeric Divergence in Phenethyl Cinnamate: A Physicochemical and Pharmacological Profiling Guide
The following technical guide provides an in-depth analysis of trans-phenethyl cinnamate versus its cis-isomer, structured for researchers and drug development professionals. Executive Summary Phenethyl cinnamate (PEC),...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of trans-phenethyl cinnamate versus its cis-isomer, structured for researchers and drug development professionals.
Executive Summary
Phenethyl cinnamate (PEC), a naturally occurring ester of cinnamic acid and phenethyl alcohol, exists primarily as the trans (E) isomer in nature (e.g., propolis, Populus buds). While the trans-isomer is the thermodynamic standard for stability and bioactive efficacy, the cis (Z) isomer represents a critical variable in formulation stability and pharmacological specificity.
This guide delineates the physicochemical divergence between these stereoisomers, establishes a self-validating protocol for their separation, and maps the mechanistic pathways defining their biological utility. For drug development professionals, understanding this isomerism is vital for controlling shelf-life degradation (photoisomerization) and optimizing target engagement in oncology and antimicrobial applications.
Physicochemical Profiling: Trans vs. Cis
The structural rigidity of the C=C double bond creates distinct physical and spectroscopic signatures. The trans-isomer is planar, facilitating crystal lattice packing, whereas the cis-isomer's steric hindrance disrupts packing, resulting in lower melting points and distinct spectral shifts.
Table 1: Comparative Physicochemical Properties
Property
trans-Phenethyl Cinnamate (E-PEC)
cis-Phenethyl Cinnamate (Z-PEC)
CAS Number
103-53-7
103-53-7 (Generic); Specific cis CAS rare
Thermodynamic State
Stable (Ground State)
Metastable (High Energy)
Appearance
White Crystalline Solid
Colorless Oil or Low-Melting Solid
Melting Point
54–58 °C
< 25 °C (often liquid at RT)
H-NMR Coupling ()
15.8 – 16.2 Hz (Diagnostic)
11.5 – 13.0 Hz (Diagnostic)
UV (MeOH)
~276 nm ()
~268 nm (Hypsochromic shift, lower )
HPLC Elution (C18)
Retained longer (Planar interaction)
Elutes earlier (Steric "kink")
Technical Insight: The coupling constant (
) in proton NMR is the gold standard for assignment. A value of ~16 Hz confirms the trans geometry due to the anti-periplanar arrangement of vinylic protons, while ~12 Hz indicates the cis syn-arrangement.
Synthesis and Photoisomerization Protocols
While trans-PEC is synthesized via esterification of trans-cinnamic acid, the cis-isomer is predominantly accessed via photochemical excitation. This process is reversible and governed by the photostationary state (PSS).
Protocol: Photochemical Generation of cis-PEC
Objective: To generate a standard of cis-PEC for analytical calibration.
Preparation: Dissolve trans-PEC (100 mg) in acetonitrile (100 mL) to create a dilute solution (avoiding concentration quenching).
Excitation: Irradiate the solution using a medium-pressure mercury lamp (
nm) in a quartz vessel.
Monitoring: Analyze aliquots every 15 minutes via HPLC. The trans peak will decrease, and the cis peak will appear at an earlier retention time.
Equilibrium: Irradiation typically yields a PSS ratio of ~80:20 (cis:trans) depending on solvent polarity.
Isolation: Evaporate solvent in vacuo at low temperature (<30°C) to prevent thermal reversion. Purify via flash chromatography (Silica gel, Hexane:EtOAc 95:5).
Isomerization Workflow Diagram
The following diagram illustrates the energetic pathway and experimental workflow for accessing the cis-isomer.
Figure 1: Photochemical isomerization pathway of Phenethyl Cinnamate showing the reversible transition via the twisted intermediate state.
Analytical Separation Strategy
Distinguishing the isomers requires a robust chromatographic method. Reversed-Phase HPLC (RP-HPLC) is the industry standard.
Method: RP-HPLC Validation
Column: C18 (Octadecylsilane), 5
m, 4.6 x 250 mm.
Mobile Phase: Isocratic Acetonitrile:Water (60:40 v/v) or Methanol:Water (70:30 v/v).
Flow Rate: 1.0 mL/min.
Detection: UV @ 276 nm.
Elution Logic:
Peak 1 (cis-PEC): Elutes first. The "kinked" geometry reduces the hydrophobic surface area available for interaction with the C18 alkyl chains.
Peak 2 (trans-PEC): Elutes second. The planar geometry maximizes Van der Waals interactions with the stationary phase.
Pharmacological Divergence & Mechanism of Action
In drug development, trans-PEC is the primary pharmacophore, particularly in oncology (prostate, breast, and genomic stability). The cis-isomer is often considered an impurity that may possess different toxicological profiles or reduced potency due to poor binding pocket fit.
Anticancer Mechanism (ROS-Dependent)
trans-PEC acts as a pro-oxidant in cancer cells (which lack robust antioxidant buffering compared to normal cells). It triggers a Reactive Oxygen Species (ROS) cascade that suppresses Specificity Protein (Sp) transcription factors.
Pathway Diagram: ROS-Mediated Apoptosis
The diagram below details the signaling cascade activated by trans-PEC, leading to cancer cell death.
Figure 2: The ROS-dependent signaling axis where PEC disrupts mitochondrial function, leading to Sp-factor downregulation and apoptosis.[1]
Conclusion
For the application scientist, the distinction between trans- and cis-phenethyl cinnamate is not merely academic. The trans-isomer offers the requisite stability and validated biological activity for therapeutic candidates. However, the cis-isomer must be monitored as a photodegradation product that can alter the solubility and efficacy profile of a formulation. Analytical control using the
coupling constants (16 Hz vs. 12 Hz) and RP-HPLC retention times is mandatory for rigorous quality assurance in cinnamate-based drug development.
References
ChemicalBook. (2025). Phenethyl cinnamate Properties and CAS Data. Retrieved from
The Good Scents Company. (2024). Phenethyl cinnamate Organoleptic and Physical Properties. Retrieved from
National Institutes of Health (NIH). (2013). Mechanism of Action of Phenethylisothiocyanate and Other Reactive Oxygen Species-Inducing Anticancer Agents. Molecular and Cellular Biology. Retrieved from
Royal Society of Chemistry. (2021). Substitution effect on the nonradiative decay and trans → cis photoisomerization route. Physical Chemistry Chemical Physics. Retrieved from
ResearchGate. (2001). Comparative vibrational and NMR study of cis-cinnamic acid polymorphs and trans-cinnamic acid. Retrieved from
Phenethyl cinnamate melting point and boiling point
An In-depth Technical Guide: Physicochemical Characterization of Phenethyl Cinnamate Abstract Phenethyl cinnamate is a significant aroma chemical, prized for its complex balsamic and rosy fragrance profile, which makes i...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide: Physicochemical Characterization of Phenethyl Cinnamate
Abstract
Phenethyl cinnamate is a significant aroma chemical, prized for its complex balsamic and rosy fragrance profile, which makes it a valuable component in the flavor and fragrance industries.[1] As with any high-purity chemical compound used in research and development, the precise determination of its physical properties is paramount for identification, purity assessment, and process control. This technical guide provides a comprehensive overview of the melting and boiling points of phenethyl cinnamate. It delves into the theoretical principles governing these phase transitions and presents detailed, field-proven experimental protocols for their accurate determination, designed for researchers, scientists, and professionals in drug development and chemical manufacturing.
Introduction to Phenethyl Cinnamate
Phenethyl cinnamate (CAS 103-53-7), with the molecular formula C₁₇H₁₆O₂, is the ester of phenethyl alcohol and cinnamic acid.[2] It presents as a white crystalline solid or amorphous powder at room temperature.[2][3][4][5] Its characteristic odor is a heavy, sweet, and tenacious balsamic-rose scent, which has led to its extensive use as a fixative and fragrance component in a wide array of products, including perfumes, cosmetics, and personal care items.[1][2][6] In the flavor industry, it is used in small quantities to impart plum or cherry-like notes.[3]
The Critical Role of Phase Transition Data
The melting and boiling points are fundamental thermophysical properties that serve as primary indicators of a compound's identity and purity.
Purity Assessment: A pure crystalline solid will exhibit a sharp, well-defined melting point, typically within a narrow range of 0.5-1.0°C. The presence of even minor impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range. Therefore, an accurate melting point determination is a rapid and cost-effective first-pass assessment of sample purity.[7]
Compound Identification: While not unique, a measured melting or boiling point can be compared against literature values to help confirm the identity of a synthesized or isolated compound.
Process Development: Knowledge of these phase transitions is critical for designing and optimizing processes such as distillation, crystallization, and formulation, ensuring the thermal stability and integrity of the compound. For a high-boiling-point substance like phenethyl cinnamate, understanding its boiling behavior under vacuum is essential to prevent thermal decomposition during purification.
Physicochemical Properties of Phenethyl Cinnamate
The reported physical properties of phenethyl cinnamate can vary slightly across different sources, which underscores the importance of standardized experimental technique. The key data are summarized below.
Note: The significant variation in reported atmospheric boiling points highlights potential experimental challenges or decomposition at high temperatures, reinforcing the utility of vacuum distillation.
Experimental Determination of Melting Point
Underlying Principles
The melting point is the temperature at which a substance transitions from a solid to a liquid state. At this temperature, the thermal energy supplied is sufficient to overcome the intermolecular forces holding the molecules in a fixed crystal lattice. For a pure substance, this transition occurs at a constant temperature. The energy added during this phase change is absorbed as the latent heat of fusion.
Standard Protocol: Capillary Method
This protocol describes the use of a standard melting point apparatus (e.g., a Mel-Temp or similar device), which offers precise temperature control and observation.
Methodology:
Sample Preparation: The sample must be completely dry, as moisture can depress the melting point.[7] The crystalline phenethyl cinnamate should be crushed into a fine, homogeneous powder using a mortar and pestle to ensure uniform packing and efficient heat transfer.[7]
Capillary Loading: A small amount of the powdered sample is tapped into the open end of a glass capillary tube. The tube is then inverted and tapped gently on a hard surface to pack the sample into the sealed end. A sample height of 1-2 mm is ideal.[11]
Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus. The thermometer must be positioned correctly to accurately reflect the temperature of the block and sample.
Heating and Observation:
Rapid Scan (Optional): If the approximate melting point is unknown, a rapid heating rate can be used to quickly determine a rough range.
Accurate Determination: A new sample is heated at a medium rate until the temperature is approximately 20°C below the expected melting point.[12] The heating rate is then reduced significantly to about 1-2°C per minute.[12] This slow rate is critical to allow for thermal equilibrium between the sample, heating block, and thermometer.
Data Recording: Two temperatures are recorded to define the melting range:
T₁: The temperature at which the first droplet of liquid becomes visible.[12]
T₂: The temperature at which the entire sample has completely liquefied and turned into a transparent liquid.[12]
The result is reported as a range (T₁ - T₂).
Workflow Visualization
Caption: Workflow for Melting Point Determination.
Experimental Determination of Boiling Point
Underlying Principles
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[13] At this point, the liquid undergoes a bulk transition to the gaseous phase. Since vapor pressure is highly dependent on temperature, the boiling point of a substance is a function of the external pressure. For high-boiling-point compounds like phenethyl cinnamate, determination at reduced pressure (vacuum) is often preferred to prevent decomposition that can occur at the high temperatures required for boiling at atmospheric pressure.
Standard Protocol: Siwoloboff (Micro-scale Capillary) Method
This method is ideal for determining the boiling point of small quantities of liquid.
Methodology:
Sample Preparation: Add approximately 0.5 mL of molten phenethyl cinnamate (or a solution in a high-boiling, non-reactive solvent if necessary, though a pure melt is preferred) into a small test tube (e.g., a 75x10 mm Durham tube).
Capillary Setup: Take a standard melting point capillary tube and seal one end in a flame.[14] Place this capillary tube into the liquid sample with the open end facing down.[15]
Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.[16]
Heating: Suspend the assembly in a heating bath (a Thiele tube or a beaker containing mineral oil is common).[16] Begin heating the bath gently. As the temperature rises, air trapped in the inverted capillary will expand and slowly bubble out.
Observation: Continue heating until a continuous and rapid stream of bubbles emerges from the capillary's open end.[16] This indicates that the air has been expelled and the space within the capillary is now filled with the vapor of the substance. The vapor pressure inside is now greater than the external pressure.
Cooling and Data Recording: Remove the heat source and allow the apparatus to cool slowly.[16] Carefully observe the capillary. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.[15][16] At this exact moment, the vapor pressure inside the capillary equals the external atmospheric pressure.
Workflow Visualization
Caption: Workflow for Boiling Point Determination.
Conclusion
The melting point and boiling point of phenethyl cinnamate are key physical constants for its identification and quality control. A typical melting point for the pure compound is in the range of 54-59°C . Its boiling point is pressure-dependent, with a value of 300-301°C at 760 mmHg and 170°C at 1 mmHg . Adherence to standardized, carefully controlled experimental protocols, such as the capillary methods detailed herein, is essential for obtaining accurate and reproducible data. These measurements provide researchers and drug development professionals with the reliable data needed to ensure material purity and guide process optimization.
References
ChemBK. (n.d.). Phenyl Ethyl Cinnamate. Retrieved from [Link]
Mol-Instincts. (n.d.). Phenethyl cinnamate 103-53-7. Retrieved from [Link]
PubChem. (n.d.). Phenethyl Cinnamate. National Center for Biotechnology Information. Retrieved from [Link]
MySkinRecipes. (n.d.). Phenethyl cinnamate. Retrieved from [Link]
ScenTree. (n.d.). Phenylethyl cinnamate (CAS N° 103-53-7). Retrieved from [Link]
The Good Scents Company. (n.d.). phenethyl cinnamate. Retrieved from [Link]
University of Technology. (2021). experiment (1) determination of melting points. Retrieved from [Link]
University of Technology. (2021). EXPERIMENT (2) - DETERMINATION OF BOILING POINTS. Retrieved from [Link]
BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound. Retrieved from [Link]
University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
METTLER TOLEDO. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]
Nichols, L. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. Retrieved from [Link]
GeeksforGeeks. (2025). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]
Nichols, L. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Retrieved from [Link]
JoVE. (2020). Video: Boiling Points - Procedure. Retrieved from [Link]
Clarion University. (n.d.). Determination of Melting Point. Retrieved from [Link]
An In-Depth Technical Guide to Phenethyl Cinnamate: Molecular Attributes, Synthesis, and Characterization Introduction Phenethyl cinnamate is an aromatic ester recognized for its pleasant floral and balsamic scent, which...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to Phenethyl Cinnamate: Molecular Attributes, Synthesis, and Characterization
Introduction
Phenethyl cinnamate is an aromatic ester recognized for its pleasant floral and balsamic scent, which has led to its widespread use in the fragrance, cosmetic, and flavor industries.[1][2] Beyond its olfactory contributions, its chemical structure and properties make it a subject of interest for researchers and drug development professionals exploring the diverse applications of cinnamate derivatives.[3][4] This technical guide provides an in-depth examination of the core molecular attributes of phenethyl cinnamate, details its synthesis, and outlines the analytical methodologies required for its structural verification. As a self-validating document, it is designed to equip scientists with both foundational knowledge and practical, field-proven insights into this versatile compound.
Part 1: Core Molecular Attributes
The fundamental identity of any chemical compound lies in its molecular formula and weight. These attributes are critical for stoichiometric calculations in synthesis, quantitative analysis, and computational modeling. Phenethyl cinnamate is structurally defined by the esterification of cinnamic acid with phenethyl alcohol.[5][6]
Key Molecular Data
The essential molecular identifiers for phenethyl cinnamate are summarized below. This data serves as the primary reference for all experimental and theoretical work involving this compound.
The structure of phenethyl cinnamate consists of a phenethyl group linked via an ester bond to a cinnamate moiety. The most common and commercially synthesized form is the trans-isomer (E-isomer), which is more stable.[6]
Caption: Workflow for the synthesis of phenethyl cinnamate.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol describes a standard procedure for synthesizing phenethyl cinnamate.
Materials:
Cinnamic acid
Phenethyl alcohol
Concentrated sulfuric acid (H₂SO₄)
Toluene
Saturated sodium bicarbonate (NaHCO₃) solution
Anhydrous magnesium sulfate (MgSO₄)
Dean-Stark apparatus
Round-bottom flask, condenser, heating mantle
Separatory funnel
Procedure:
Setup: Assemble a Dean-Stark apparatus with a 250 mL round-bottom flask and a reflux condenser.
Charging the Flask: To the flask, add cinnamic acid (1.0 eq), phenethyl alcohol (1.2 eq), and toluene (as solvent).
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) to the mixture.
Reaction: Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap. Continue reflux until no more water is collected (typically 3-5 hours).
Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Carefully transfer it to a separatory funnel.
Washing: Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst), and finally with brine.
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, then filter to remove the drying agent.
Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator.
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure, white crystals of phenethyl cinnamate.
Part 4: Analytical Characterization
Confirming the molecular weight and formula is a self-validating step in any synthesis. Mass spectrometry and NMR spectroscopy are the definitive techniques for this purpose.
Mass Spectrometry for Molecular Weight Confirmation
Principle: Mass spectrometry (MS) measures the mass-to-charge ratio (m/z) of ionized molecules. For phenethyl cinnamate (C₁₇H₁₆O₂), the expected molecular ion peak [M]⁺ would correspond to its molecular weight of approximately 252.31. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement (e.g., 252.1150), which can be used to confirm the elemental composition (C₁₇H₁₆O₂).
Protocol: Sample Preparation for ESI-MS
Solution Preparation: Dissolve a small amount (~1 mg) of the synthesized phenethyl cinnamate in 1 mL of a suitable solvent, such as methanol or acetonitrile.
Dilution: Create a dilute solution (e.g., 1-10 µg/mL) by transferring an aliquot of the stock solution into a vial containing the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The formic acid aids in protonation for positive-ion mode electrospray ionization (ESI).
Analysis: Infuse the sample directly into the mass spectrometer or inject it via an HPLC system.
Data Interpretation: Analyze the resulting spectrum for the [M+H]⁺ adduct at m/z 253.12, which confirms the molecular weight of 252.11 g/mol after subtracting the mass of the proton.
NMR Spectroscopy for Structural Formula Verification
Principle: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR: Will confirm the presence of the 16 distinct protons in the molecule, showing characteristic signals for the aromatic protons on both rings, the vinyl protons of the cinnamate group, and the ethyl bridge protons.
¹³C NMR: Will show 17 distinct carbon signals, confirming the total carbon count and identifying the key functional groups, including the ester carbonyl carbon (~167 ppm), the carbons of the two phenyl rings, and the aliphatic carbons of the ethyl bridge.
Together, these techniques provide unambiguous evidence for the molecular formula C₁₇H₁₆O₂ and the specific connectivity of the atoms.
Part 5: Applications in Research and Industry
The physicochemical properties of phenethyl cinnamate make it a valuable component in several fields.
Fragrance and Cosmetics: Its primary application is as a fragrance ingredient in perfumes, lotions, and other personal care products due to its pleasant floral-balsamic scent. [2]Its low volatility also makes it an excellent fixative, enhancing the longevity of other, more volatile scent components in a formulation.
[1][2]* Flavor Industry: In small quantities, it is used as a flavoring agent to impart sweet, fruity, or jam-like notes to food products.
[5][11]* Pharmacological Research: Cinnamic acid and its derivatives, as a class, are investigated for a wide range of biological activities, including antioxidant and antimicrobial properties. [3][4]While phenethyl cinnamate itself is not a primary drug candidate, its structure serves as a scaffold for medicinal chemistry research. Studies have evaluated its genotoxic potential, with results indicating it is non-mutagenic and non-clastogenic, which is crucial safety data for its use in consumer products.
[12]
Conclusion
Phenethyl cinnamate, with a molecular formula of C₁₇H₁₆O₂ and a molecular weight of 252.31 g/mol , is a well-characterized aromatic ester. Its synthesis via Fischer esterification is a robust and scalable process. The definitive confirmation of its molecular attributes relies on standard analytical techniques such as mass spectrometry and NMR spectroscopy. These foundational technical details are essential for its effective and safe application in the fragrance and flavor industries and provide a basis for further scientific investigation into the broader class of cinnamate esters.
The Pharmacological Architecture of Cinnamic Acid Esters: A Technical Guide to Bioactivity and Therapeutic Application
The following technical guide is structured to provide actionable, high-level scientific insight for researchers in medicinal chemistry and pharmacology. Executive Summary: The Ester Advantage Cinnamic acid (3-phenyl-2-p...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured to provide actionable, high-level scientific insight for researchers in medicinal chemistry and pharmacology.
Executive Summary: The Ester Advantage
Cinnamic acid (3-phenyl-2-propenoic acid) is a privileged scaffold in medicinal chemistry, but its clinical utility is often limited by poor bioavailability and rapid metabolic clearance. The strategic development of cinnamic acid esters represents a critical "prodrug-like" optimization. By masking the polar carboxylic acid moiety, esterification modulates the partition coefficient (LogP), enhancing membrane permeability and cellular uptake.
This guide dissects the three primary biological modules of cinnamate esters—Oncology, Antimicrobial Defense, and Anti-inflammatory Regulation—providing the mechanistic rationale, experimental protocols, and structural logic required for next-generation drug design.
Chemical Basis & Structure-Activity Relationship (SAR)
The biological efficacy of cinnamate esters is governed by three structural domains:
The Aromatic Ring: Substituents here dictate electronic affinity and binding pocket interaction.
The Linker (α,β-unsaturation): Critical for Michael acceptor activity (covalent modification of cysteine residues in enzymes).
The Ester Moiety: Controls lipophilicity and metabolic stability.
SAR Logic Visualization
The following diagram illustrates the decision matrix for optimizing cinnamate esters based on intended therapeutic targets.
Figure 1: Structure-Activity Relationship (SAR) logic for optimizing cinnamic acid esters. Specific structural modifications dictate the transition between antimicrobial and antineoplastic potency.
Module A: Oncology (Signaling Modulation)
Cinnamic acid esters (e.g., Caffeic Acid Phenethyl Ester - CAPE) exert antitumor effects not merely through general cytotoxicity, but by specifically interrupting oncogenic signaling cascades.
Mechanistic Insight
The α,β-unsaturated carbonyl acts as a Michael acceptor, potentially alkylating reactive thiols on signaling proteins. Key pathways inhibited include:
NF-κB: Preventing translocation to the nucleus, thereby suppressing survival genes (Bcl-2).
MAPK/ERK: Blocking proliferation signals.
Histone Deacetylase (HDAC): Inducing cell cycle arrest at G0/G1.
Figure 2: Mechanism of Action. Cinnamic esters intercept the NF-κB pathway, preventing the transcription of anti-apoptotic and proliferative genes.
Experimental Protocol: MTT Cytotoxicity Assay
Objective: Determine the IC50 of a novel cinnamic ester against A549 (Lung Carcinoma) cells.
Cell Seeding:
Seed A549 cells into 96-well plates at a density of
cells/well in DMEM supplemented with 10% FBS.
Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.
Compound Treatment:
Dissolve the cinnamic ester in DMSO (Stock: 10 mM). Ensure final DMSO concentration is <0.1% to avoid solvent toxicity.
Prepare serial dilutions (e.g., 1, 5, 10, 25, 50, 100 μM) in culture media.
Treat cells for 48 hours. Include a Vehicle Control (DMSO only) and Positive Control (e.g., Cisplatin).
MTT Addition:
Add 20 μL of MTT reagent (5 mg/mL in PBS) to each well.
Incubate for 4 hours at 37°C. Viable mitochondria will reduce MTT to purple formazan crystals.
Solubilization & Readout:
Aspirate media carefully.
Add 150 μL of DMSO to solubilize formazan crystals. Shake for 10 mins.
Measure absorbance at 570 nm using a microplate reader.
Analysis:
Calculate % Cell Viability:
.
Plot dose-response curve to derive IC50.
Module B: Antimicrobial Defense
Cinnamic esters exhibit broad-spectrum activity against bacteria (S. aureus, E. coli) and fungi (C. albicans).
Mechanism: Membrane Disruption
Unlike antibiotics that target specific enzymes (e.g., gyrase), cinnamic esters act as membrane perturbants . The lipophilic ester tail inserts into the lipid bilayer, increasing fluidity and causing leakage of intracellular electrolytes (K+).
Comparative Efficacy Data
The table below synthesizes typical MIC (Minimum Inhibitory Concentration) trends observed in literature for varying ester chain lengths.
Compound
R-Group (Ester)
LogP (Approx)
MIC vs S. aureus (μg/mL)
Mechanism Note
Cinnamic Acid
-H
2.1
>500
Poor membrane penetration
Methyl Cinnamate
-CH3
2.6
250
Moderate activity
Butyl Cinnamate
-(CH2)3CH3
3.8
64
Optimal lipophilicity
Octyl Cinnamate
-(CH2)7CH3
5.9
128
"Cut-off" effect (too lipophilic)
Protocol: Broth Microdilution (MIC)
Standard: CLSI M07-A10 Guidelines.
Inoculum Prep: Adjust bacterial culture to
CFU/mL (matches 0.5 McFarland standard).
Dilution: In a 96-well plate, add 100 μL Mueller-Hinton Broth (MHB). Perform 2-fold serial dilutions of the ester.
Inoculation: Add 100 μL of bacterial suspension to each well.
Incubation: 37°C for 18-24 hours.
Visualization: Add Resazurin dye (0.01%). Blue -> Pink indicates growth. The MIC is the lowest concentration remaining Blue.
Cinnamic esters inhibit the arachidonic acid pathway, specifically targeting Cyclooxygenase (COX) and Lipoxygenase (LOX) enzymes.
Causality: The planar structure of cinnamic acid mimics the arachidonic acid substrate, competitively binding to the enzyme active site.
Therapeutic Utility: Reduction of edema and pro-inflammatory cytokines (IL-6, TNF-α) without the severe gastric ulceration associated with traditional NSAIDs (due to ester hydrolysis occurring post-absorption).
Synthesis & Workflow Integration
For researchers synthesizing novel derivatives, the Knoevenagel Condensation is preferred over Fischer Esterification for generating complex derivatives due to milder conditions and higher yields.
Figure 3: Integrated Research Workflow. From precursor selection to biological validation, emphasizing the iterative nature of SAR optimization.
References
De P, et al. (2011). Design, synthesis, and biological evaluation of novel cinnamic acid ester derivatives as anticancer agents.[1] Journal of Medicinal Chemistry. Link
Sova M. (2012). Antioxidant and Antimicrobial Activities of Cinnamic Acid Derivatives.[2][3] Mini-Reviews in Medicinal Chemistry. Link
Pontiki E, et al. (2014). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies.[1] Molecules.[4][5][6][7][8][9][10][11][12][13][14] Link
Ngonidzashe R, et al. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. International Journal of Molecular Sciences.[7] Link
Gunia-Krzyżak A, et al. (2018).[15] Cinnamic acid derivatives in cosmetics: current use and future prospects. International Journal of Cosmetic Science. Link
An In-Depth Technical Guide to the Therapeutic Potential of Phenethyl Cinnamate
Abstract Phenethyl cinnamate, an ester of phenethyl alcohol and cinnamic acid, is a naturally occurring compound found in various plants. While traditionally utilized in the fragrance and flavor industries for its pleasa...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Phenethyl cinnamate, an ester of phenethyl alcohol and cinnamic acid, is a naturally occurring compound found in various plants. While traditionally utilized in the fragrance and flavor industries for its pleasant floral and balsamic aroma, emerging scientific evidence has illuminated its potential as a versatile therapeutic agent. This technical guide provides a comprehensive overview of the current understanding of phenethyl cinnamate's pharmacological activities, focusing on its anticancer, anti-inflammatory, and antimicrobial properties. We will delve into the molecular mechanisms underpinning these effects, present relevant preclinical data, and outline detailed experimental protocols for researchers and drug development professionals. The aim is to furnish a scientifically rigorous resource that catalyzes further investigation into the therapeutic applications of this promising natural compound.
Introduction: The Emergence of Phenethyl Cinnamate as a Bioactive Molecule
Phenethyl cinnamate (2-phenylethyl 3-phenylprop-2-enoate) is a white crystalline solid synthesized through the esterification of cinnamic acid and 2-phenylethanol.[1] While its primary commercial applications have been in perfumery and as a flavoring agent, the broader family of cinnamic acid derivatives has long been recognized for a wide spectrum of biological activities.[2][3] These activities are often attributed to the phenylpropanoid backbone, a structural motif prevalent in many plant secondary metabolites with known health benefits.[4] The growing body of research on related compounds, such as caffeic acid phenethyl ester (CAPE), has spurred interest in the therapeutic potential of other cinnamic acid esters, including phenethyl cinnamate.[5][6] This guide will synthesize the current preclinical evidence supporting the exploration of phenethyl cinnamate in oncology, inflammatory diseases, and infectious diseases.
Anticancer Potential: Mechanisms and Preclinical Evidence
Cinnamic acid and its derivatives have demonstrated promising anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of proliferation, and suppression of angiogenesis and metastasis.[7][8][9] Preclinical studies suggest that phenethyl cinnamate and related compounds may exert their anticancer effects through multiple signaling pathways.
Induction of Apoptosis
One of the key mechanisms by which many chemotherapeutic agents eliminate cancer cells is through the induction of programmed cell death, or apoptosis. Studies on cinnamic acid derivatives have shown their ability to trigger apoptotic pathways in various cancer cell lines.[10] For instance, cinnamic acid has been shown to induce apoptosis in triple-negative breast cancer cells via the TNFA-TNFR1 mediated extrinsic apoptotic pathway.[10] While direct studies on phenethyl cinnamate are still emerging, the known pro-apoptotic effects of its constituent parts, cinnamic acid and phenethyl alcohol, provide a strong rationale for its investigation in this area.
Experimental Protocol: Cell Viability and Apoptosis Assays
Objective: To determine the cytotoxic and pro-apoptotic effects of Phenethyl Cinnamate on cancer cell lines.
Methodologies:
Cell Culture: Human cancer cell lines (e.g., MCF-7, MDA-MB-231 for breast cancer; A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
MTT Assay for Cell Viability:
Seed cells in 96-well plates and allow them to adhere overnight.
Treat cells with varying concentrations of Phenethyl Cinnamate for 24, 48, and 72 hours.
Add MTT solution to each well and incubate for 4 hours.
Solubilize the formazan crystals with DMSO.
Measure the absorbance at 570 nm using a microplate reader.
Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis:
Treat cells with Phenethyl Cinnamate at predetermined IC50 concentrations.
Harvest and wash the cells.
Resuspend cells in Annexin V binding buffer and stain with Annexin V-FITC and PI.
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Inhibition of Metastasis
The metastatic spread of cancer is a major cause of mortality. Cinnamic acid derivatives have been shown to possess anti-invasive properties against various cancer cells, potentially through the inhibition of matrix metalloproteinases (MMPs), enzymes crucial for the degradation of the extracellular matrix.[9]
Experimental Protocol: Wound Healing and Invasion Assays
Objective: To assess the effect of Phenethyl Cinnamate on cancer cell migration and invasion.
Methodologies:
Wound Healing (Scratch) Assay:
Grow a confluent monolayer of cancer cells in a 6-well plate.
Create a "scratch" in the monolayer with a sterile pipette tip.
Treat the cells with non-toxic concentrations of Phenethyl Cinnamate.
Capture images of the scratch at 0 and 24 hours to measure the rate of wound closure.
Transwell Invasion Assay:
Coat the upper chamber of a Transwell insert with Matrigel.
Seed cancer cells in the upper chamber in serum-free media containing Phenethyl Cinnamate.
Add complete media to the lower chamber as a chemoattractant.
After 24-48 hours, remove non-invading cells from the upper surface of the membrane.
Fix and stain the invading cells on the lower surface and count them under a microscope.
Chronic inflammation is a key driver of many diseases, including cancer, cardiovascular disease, and autoimmune disorders.[11] Cinnamic acid derivatives have demonstrated significant anti-inflammatory and analgesic properties.[11][12] The anti-inflammatory effects of these compounds are often mediated through the inhibition of pro-inflammatory cytokines and enzymes.
Inhibition of the NF-κB Signaling Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[13] Its activation leads to the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-1β, as well as the enzyme cyclooxygenase-2 (COX-2). Several natural compounds, including derivatives of cinnamic acid, have been shown to inhibit the NF-κB signaling pathway.[14][15] For instance, bornyl cinnamate has been shown to suppress the nuclear translocation and transcriptional activation of NF-κB in macrophage cells.[14]
Experimental Protocol: NF-κB Inhibition Assays
Objective: To investigate the inhibitory effect of Phenethyl Cinnamate on the NF-κB signaling pathway.
Methodologies:
Cell Culture and Stimulation: Murine macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and activate the NF-κB pathway.
Nitric Oxide (NO) Production Assay (Griess Assay):
Pre-treat RAW 264.7 cells with Phenethyl Cinnamate for 1 hour.
Stimulate the cells with LPS for 24 hours.
Measure the accumulation of nitrite in the culture supernatant using the Griess reagent as an indicator of NO production.
Western Blot Analysis for NF-κB Pathway Proteins:
Treat cells with Phenethyl Cinnamate and/or LPS.
Prepare nuclear and cytoplasmic extracts.
Perform Western blotting to detect the levels of key NF-κB pathway proteins, such as p65, IκBα, and phospho-IκBα, in their respective cellular compartments.
Luciferase Reporter Assay:
Transfect cells with a luciferase reporter plasmid containing NF-κB binding sites.
Treat the cells with Phenethyl Cinnamate and stimulate with LPS.
Measure luciferase activity to quantify NF-κB transcriptional activity.
Diagram: Inhibition of the NF-κB Signaling Pathway
Caption: Proposed mechanism of NF-κB inhibition by Phenethyl Cinnamate.
Antimicrobial Activity: A Potential New Class of Antimicrobials
The rise of antimicrobial resistance necessitates the discovery of novel antimicrobial agents. Cinnamic acid and its derivatives have been reported to possess antibacterial, antiviral, and antifungal properties.[2] The lipophilicity of these compounds is believed to play a crucial role in their antimicrobial activity, allowing them to interact with and disrupt microbial cell membranes.[16]
Objective: To determine the antimicrobial activity of Phenethyl Cinnamate against a panel of pathogenic bacteria and fungi.
Methodologies:
Microorganisms: A panel of clinically relevant microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans), should be used.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC):
Prepare serial dilutions of Phenethyl Cinnamate in a 96-well microtiter plate.
Inoculate each well with a standardized suspension of the test microorganism.
Incubate the plates under appropriate conditions.
The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC):
Subculture the contents of the wells from the MIC assay that show no visible growth onto agar plates.
The MBC/MFC is the lowest concentration that results in a significant reduction in the number of viable microorganisms.
Table 1: Reported Antimicrobial Activity of Cinnamic Acid Derivatives
Phenolic compounds, including cinnamic acid derivatives, are well-known for their antioxidant properties.[18][19] They can scavenge free radicals and reactive oxygen species (ROS), thereby protecting cells from oxidative damage.[19] This antioxidant activity may contribute to their anticancer and anti-inflammatory effects. Furthermore, some cinnamic acid derivatives have shown potential in other therapeutic areas, such as inhibiting melanogenesis.[18]
Conclusion and Future Directions
Phenethyl cinnamate is a promising natural compound with a wide range of potential therapeutic applications. Its demonstrated anticancer, anti-inflammatory, and antimicrobial properties, coupled with a favorable safety profile suggested by its use in the food and fragrance industries, make it an attractive candidate for further drug development. Future research should focus on in vivo studies to validate the preclinical findings presented in this guide. Moreover, structure-activity relationship studies could lead to the synthesis of novel phenethyl cinnamate analogs with enhanced potency and selectivity. The development of advanced drug delivery systems may also be crucial to improve the bioavailability and therapeutic efficacy of this compound. The comprehensive investigation of phenethyl cinnamate and its derivatives holds the potential to yield novel and effective treatments for a variety of human diseases.
References
Characterization of Phenethyl Cinnamamide Compounds from Hemp Seed and Determination of Their Melanogenesis Inhibitory Activity. ACS Omega.
The role and mechanism of cinnamaldehyde in cancer. PMC - NIH.
Ethyl-p-methoxycinnamate isolated from kaempferia galanga inhibits inflammation by suppressing interleukin-1, tumor necrosis factor-α, and angiogenesis by blocking endothelial functions. SciELO.
Phytochemicals in Cancer Treatment: From Preclinical Studies to Clinical Practice. Frontiers.
Combination of Conventional Drugs with Biocompounds Derived from Cinnamic Acid: A Promising Option for Breast Cancer Therapy. NIH.
In Vitro and In Vivo Effects of Phenethyl Isothiocyanate Treatment on Vimentin Protein Expression in Cancer Cells. PMC - NIH.
Mechanism of Action of Phenethylisothiocyanate and Other Reactive Oxygen Species-Inducing Anticancer Agents. PMC - NIH.
Antioxidant and antimicrobial activities of cinnamic acid derivatives. PubMed.
Exploring the Molecular Mechanism of Cinnamic Acid-Mediated Cytotoxicity in Triple Negative MDA-MB-231 Breast Cancer Cells. PubMed.
Buy Phenyl Ethyl Cinnamate | Premium Aroma Chemical Supplier.
(PDF) Phenethyl p-coumarate and N-phenethyl-p-coumaramide: Synthesis, Characterization, Docking Studies and Anticancer Activity through P388 Cell. ResearchGate.
Phenethyl Compounds | Chemical Bull Pvt Ltd.
RIFM fragrance ingredient safety assessment, 3-phenylpropyl cinnamate, CAS Registry Number 122-68-9.
Ethyl cinnamate suppresses tumor growth through anti-angiogenesis by attenuating VEGFR2 signal pathway in colorectal cancer. PubMed.
Synthesis of Novel Cinnamides and a Bis Cinnamate Bearing 1,2,3-Triazole Functionalities with Antiproliferative and Antimetastatic Activities on Melanoma Cells. SciELO.
Caffeic acid. Wikipedia.
Phenyl Ethyl Cinnamate. Fraterworks.
Phenethyl cinnamate. Chem-Impex.
Anticancer Activities of Substituted Cinnamic Acid Phenethyl Esters on Human Cancer Cell Lines. Journal of Chinese Pharmaceutical Sciences.
(PDF) Structure-Activity Relationship Study on the Ethyl p -Methoxycinnamate as an Anti-Inflammatory Agent. ResearchGate.
A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. NIH.
Bornyl cinnamate inhibits inflammation-associated gene expression in macrophage cells through suppression of nuclear factor-κB signaling pathway. PubMed.
Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. PubMed Central.
Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells. PMC.
Quantitative Structure-Cytotoxicity Relationship of Cinnamic Acid Phenetyl Esters. PubMed.
N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation. NIH.
Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. ResearchGate.
Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue.
Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. MDPI.
Combination Chemotherapy with Selected Polyphenols in Preclinical and Clinical Studies—An Update Overview. MDPI.
Antimicrobial Activities of Natural Cinnamic Acid and Synthetic Derivatives: Review. AIP Publishing.
Combinatorial phenethyl isothiocyanate and withaferin A targets multiple epigenetics pathways to inhibit MCF-7 and MDA-MB-231 human breast cancer cells. PMC - NIH.
Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers. NIH.
Phenethyl isothiocyanate inhibits in vivo growth of subcutaneous xenograft tumors of human malignant melanoma A375.S2 cells. PubMed.
The Synthesis of Phenethyl Cinnamate: A Journey from Classic Esterification to Modern Biocatalysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Phenethyl cinnamate, a naturally occurring ester with a characteristic balsamic and floral aroma, holds significant val...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Phenethyl cinnamate, a naturally occurring ester with a characteristic balsamic and floral aroma, holds significant value in the fragrance, flavor, and pharmaceutical industries.[1] Its synthesis has evolved considerably since its likely inception in the early 20th century, moving from classical acid-catalyzed methods to more sustainable and efficient enzymatic processes. This technical guide provides a comprehensive overview of the discovery and history of phenethyl cinnamate synthesis, detailing the core methodologies, their underlying chemical principles, and practical, field-proven protocols. We will explore the nuances of Fischer-Speier esterification, the elegance of enzymatic synthesis, and the utility of acyl chloride-mediated reactions. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and application of aromatic esters, offering insights into reaction optimization, purification, and characterization.
Introduction: The Allure of an Aromatic Ester
Phenethyl cinnamate (2-phenylethyl 3-phenylpropenoate) is a white crystalline solid at room temperature, possessing a molecular formula of C₁₇H₁₆O₂.[2][3] Its structure, a conjugate of cinnamic acid and phenethyl alcohol, gives rise to its desirable olfactory properties, making it a sought-after ingredient in perfumery and as a flavoring agent.[1] Beyond its sensory appeal, phenethyl cinnamate and its derivatives have been investigated for potential applications in the pharmaceutical sector. This guide delves into the chemical pathways that lead to this versatile molecule, providing a historical perspective and a detailed examination of its synthesis.
A Historical Perspective: The Dawn of Aromatic Ester Synthesis
While the precise moment of the first synthesis of phenethyl cinnamate is not definitively documented, its origins are rooted in the late 19th and early 20th centuries, a period of burgeoning interest in the chemical synthesis of fragrance and flavor compounds. The seminal work of Emil Fischer and Arthur Speier in 1895 on the acid-catalyzed esterification of carboxylic acids and alcohols, now famously known as the Fischer-Speier esterification, laid the foundational groundwork for the synthesis of a vast array of esters, including phenethyl cinnamate.[4] This reaction provided a straightforward and accessible method for chemists of the era to replicate and create novel aromatic compounds, moving the fragrance industry beyond reliance on solely natural extracts.
Core Synthetic Methodologies: A Comparative Analysis
The synthesis of phenethyl cinnamate can be approached through several distinct chemical routes. The choice of method is often dictated by factors such as desired yield and purity, cost of reagents, reaction conditions, and environmental considerations.
The Classic Approach: Fischer-Speier Esterification
The Fischer-Speier esterification remains a widely practiced and cost-effective method for producing phenethyl cinnamate. This acid-catalyzed equilibrium reaction involves the condensation of cinnamic acid with phenethyl alcohol.
Mechanism: The reaction proceeds through a series of protonation and nucleophilic attack steps, as illustrated below. The acid catalyst (commonly sulfuric acid or p-toluenesulfonic acid) protonates the carbonyl oxygen of the cinnamic acid, enhancing its electrophilicity. The nucleophilic oxygen of phenethyl alcohol then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfers and the elimination of a water molecule yield the final ester product.[4]
Figure 1: General mechanism of Fischer-Speier esterification for phenethyl cinnamate synthesis.
Experimental Protocol: Fischer-Speier Synthesis of Phenethyl Cinnamate
Materials:
trans-Cinnamic acid
Phenethyl alcohol
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
Toluene (or another suitable solvent for azeotropic removal of water)
Saturated sodium bicarbonate solution
Anhydrous magnesium sulfate or sodium sulfate
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
Apparatus:
Round-bottom flask
Dean-Stark apparatus (optional, for azeotropic removal of water)
Reflux condenser
Heating mantle or oil bath
Separatory funnel
Rotary evaporator
Standard laboratory glassware
Procedure:
In a round-bottom flask, combine equimolar amounts of trans-cinnamic acid and phenethyl alcohol. A slight excess of the less expensive reagent can be used to drive the equilibrium towards the product.
Add a suitable solvent, such as toluene, to facilitate azeotropic removal of water if using a Dean-Stark apparatus.
Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (typically 1-5 mol% of the limiting reagent).
Assemble the reflux apparatus (with a Dean-Stark trap if applicable) and heat the mixture to reflux. The reaction progress can be monitored by observing the amount of water collected in the Dean-Stark trap or by thin-layer chromatography (TLC).
After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.
Dilute the reaction mixture with an organic solvent like diethyl ether and transfer it to a separatory funnel.
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
The crude product can be further purified by recrystallization or column chromatography to yield pure phenethyl cinnamate.
The Green Alternative: Enzymatic Synthesis
In recent years, enzymatic synthesis has emerged as a highly attractive alternative to traditional chemical methods, offering milder reaction conditions, higher selectivity, and a reduced environmental footprint.[5] Lipases, particularly immobilized forms like Novozym 435 (Candida antarctica lipase B), have proven to be effective catalysts for the esterification of cinnamic acid with phenethyl alcohol.[6][7][8][9]
Causality Behind Experimental Choices: The use of an immobilized enzyme simplifies product purification as the catalyst can be easily filtered off and potentially reused. The reaction is typically conducted in a solvent-free system or in a non-polar organic solvent to minimize hydrolysis of the ester product. Temperature and substrate molar ratio are critical parameters that need to be optimized to achieve high conversion rates.
Figure 2: A simplified workflow for the enzymatic synthesis of phenethyl cinnamate.
Experimental Protocol: Enzymatic Synthesis of Phenethyl Cinnamate
Materials:
trans-Cinnamic acid
Phenethyl alcohol
Immobilized lipase (e.g., Novozym 435)
Organic solvent (optional, e.g., hexane or toluene)
Molecular sieves (optional, to remove water)
Apparatus:
Reaction vessel (e.g., a screw-capped vial or a round-bottom flask)
Shaking incubator or a magnetic stirrer with a heating plate
Filtration setup
Procedure:
To a reaction vessel, add trans-cinnamic acid and phenethyl alcohol in a desired molar ratio (optimization may be required, often with an excess of the alcohol).
Add the immobilized lipase (typically 5-15% by weight of the substrates).
If using a solvent, add it to the reaction vessel. For a solvent-free system, proceed to the next step.
Optionally, add activated molecular sieves to the reaction mixture to adsorb the water produced during the reaction, thereby shifting the equilibrium towards the product.
Seal the vessel and place it in a shaking incubator or on a heated magnetic stirrer at the optimal temperature (typically 40-70°C).
Allow the reaction to proceed for the optimized duration (can range from several hours to a couple of days). Monitor the reaction progress using TLC or GC analysis.
Upon completion, separate the immobilized enzyme by filtration. The enzyme can be washed with a solvent and dried for potential reuse.
The filtrate, containing the product, can be purified by removing the solvent (if used) and any unreacted starting materials, for example, by vacuum distillation or column chromatography.
Acyl Chloride Method: A High-Yield, but Harsher, Alternative
For situations where a high yield is paramount and the use of harsher reagents is permissible, the reaction of cinnamoyl chloride with phenethyl alcohol offers a rapid and often quantitative route to phenethyl cinnamate. This method avoids the equilibrium limitations of the Fischer-Speier esterification.
Mechanism: The reaction is a nucleophilic acyl substitution. The highly electrophilic carbonyl carbon of the cinnamoyl chloride is readily attacked by the nucleophilic oxygen of phenethyl alcohol. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.
Experimental Protocol: Synthesis of Phenethyl Cinnamate via Cinnamoyl Chloride
Materials:
Cinnamoyl chloride
Phenethyl alcohol
Anhydrous non-nucleophilic base (e.g., pyridine or triethylamine)
Anhydrous organic solvent (e.g., dichloromethane or diethyl ether)
Dilute hydrochloric acid
Saturated sodium bicarbonate solution
Anhydrous magnesium sulfate or sodium sulfate
Apparatus:
Round-bottom flask
Dropping funnel
Magnetic stirrer
Ice bath
Separatory funnel
Rotary evaporator
Procedure:
Dissolve phenethyl alcohol and the non-nucleophilic base in an anhydrous organic solvent in a round-bottom flask, and cool the mixture in an ice bath.
Dissolve cinnamoyl chloride in the same anhydrous solvent and add it dropwise to the cooled alcohol solution with stirring.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a few hours.
Quench the reaction by adding water.
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with dilute hydrochloric acid (to remove the base), saturated sodium bicarbonate solution, and brine.
Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.
The resulting crude phenethyl cinnamate can be purified by recrystallization or column chromatography.
Data Presentation: A Comparative Overview of Synthesis Methods
The identity and purity of the synthesized phenethyl cinnamate should be confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of the ester.
Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic ester carbonyl (C=O) stretch at approximately 1710-1730 cm⁻¹, and the disappearance of the broad O-H stretch from the carboxylic acid starting material.
Mass Spectrometry (MS): MS will confirm the molecular weight of the compound.
Melting Point: The melting point of pure phenethyl cinnamate is in the range of 54-56°C.[13] A sharp melting point is indicative of high purity.
Chromatography (TLC, GC): Thin-layer chromatography can be used to monitor the progress of the reaction and assess the purity of the final product. Gas chromatography provides a more quantitative measure of purity.
Conclusion and Future Outlook
The synthesis of phenethyl cinnamate has a rich history, evolving from the foundational Fischer-Speier esterification to modern, environmentally benign enzymatic methods. While the classical acid-catalyzed approach remains relevant due to its simplicity and cost-effectiveness, the demand for sustainable and highly selective synthetic routes is driving the adoption of biocatalysis in both academic and industrial settings. The acyl chloride method, though less common for large-scale production due to reagent cost and waste generation, remains a valuable tool for high-yield laboratory synthesis.
Future research in this area will likely focus on the development of even more efficient and reusable biocatalysts, the exploration of novel solvent systems (such as deep eutectic solvents), and the application of continuous flow technologies to further optimize the synthesis of phenethyl cinnamate and other valuable aromatic esters. The journey of phenethyl cinnamate synthesis is a testament to the continuous innovation in organic chemistry, balancing the pursuit of efficiency with the growing imperative of sustainability.
References
Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258. [Link]
ScenTree. (n.d.). Phenylethyl cinnamate (CAS N° 103-53-7). Retrieved from [Link]
Osborne, M. (2019). SYNTHESIS OF CINNAMIC ACID ESTERS. ASPIRE. [Link]
Google Patents. (n.d.). CN100582083C - Method for preparing cinnamyl cinnamate.
Google Patents. (n.d.). CN1172904C - Process for preparing phenylacetamide.
Kim, H., & Park, C. (2017). Enzymatic synthesis of phenethyl ester from phenethyl alcohol with acyl donors. Enzyme and Microbial Technology, 100, 37-44. [Link]
Chegg. (2019, October 8). Solved Synthesis of Methyl Cinnamate via Fischer. Retrieved from [Link]
Google Patents. (n.d.). US6538154B2 - Process for the preparation of cinnamic esters.
Shin, M., Seo, J., Baek, Y., & Park, C. (2020). Novel and Efficient Synthesis of Phenethyl Formate via Enzymatic Esterification of Formic Acid. Molecules (Basel, Switzerland), 25(2), 333. [Link]
European Patent Office. (n.d.). EP 0186349 B1 - Process for the preparation of cinnamate ester. Retrieved from [Link]
Steele, J. H., Bozor, M. X., & Boyce, G. R. (2020). Transmutation of Scent: An Evaluation of the Synthesis of Methyl Cinnamate, a Commercial Fragrance, via a Fischer Esterification for the Second-Year Organic Laboratory. Journal of Chemical Education, 97(11), 4127–4132. [Link]
Scribd. (n.d.). The Synthesis of Cinnamoyl Chloride: Tadao Matsumoto. Retrieved from [Link]
Organic Syntheses. (n.d.). Cinnamic acid, phenyl ester. Retrieved from [Link]
Organic Syntheses. (n.d.). ethyl cinnamate. Retrieved from [Link]
The Good Scents Company. (n.d.). phenethyl cinnamate. Retrieved from [Link]
ResearchGate. (n.d.). (PDF) Esterification, Purification and Identification of Cinnamic Acid Esters. Retrieved from [Link]
Shin, M., Seo, J., Baek, Y., & Park, C. (2020). Novel and Efficient Synthesis of Phenethyl Formate via Enzymatic Esterification of Formic Acid. Molecules (Basel, Switzerland), 25(2), 333. [Link]
Google Patents. (n.d.). US6054607A - Process for the preparation of cinnamic acid esters.
Wang, Y., Zhang, D. H., Chen, N., & Zhi, G. Y. (2022). Highly Efficient Synthesis of Cinnamamides from Methyl Cinnamates and Phenylethylamines Catalyzed by Lipozyme® TL IM under Continuous-Flow Microreactors. Molecules (Basel, Switzerland), 27(20), 7009. [Link]
Ortiz, C., Ferreira, M. L., & Barbosa, O. (2019). Novozym 435: the “perfect” lipase immobilized biocatalyst?. Catalysis Science & Technology, 9(9), 2356-2387. [Link]
de Menezes, J. P. A., da Silva, G. V. A., de Lira, T. O., de Souza, J. E. S., de Farias, M. A. D., Leal, I. C. R., ... & de Souza, R. O. M. A. (2020). Production of benzyl cinnamate by a low-cost immobilized lipase and evaluation of its antioxidant activity and toxicity. Biocatalysis and Agricultural Biotechnology, 28, 101736. [Link]
AZoM. (2024, May 3). Maximizing Yield and Purity: Strategies for Fine Chemical Synthesis. Retrieved from [Link]
Tan, T., & Xu, X. (2002). Enzymatic synthesis of cinnamic acid derivatives. Journal of the American Oil Chemists' Society, 79(3), 259-262. [Link]
da Silva, G. P., de Souza, R. L., & de Castro, H. F. (2021). OPERATIONAL STABILITY STUDY OF NOVOZYM 435 LIPASE IN GERANYL CINNAMATE SYNTHESIS WITHIN A BATCH STIRRED TANK REACTOR. Proceedings.Science, 1(1), 1-6. [Link]
Chen, J. H., & Wu, J. C. (2009). Optimized enzymatic synthesis of caffeic acid phenethyl ester by RSM. Bioresource technology, 100(19), 4386–4390. [Link]
Technical Guide: Phenethyl Cinnamate Degradation Pathway & Bioanalysis
This technical guide details the metabolic degradation pathway of Phenethyl Cinnamate (CAS 103-53-7), a cinnamic acid ester used in pharmaceutical formulations and flavor/fragrance applications.[1] It provides a mechanis...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the metabolic degradation pathway of Phenethyl Cinnamate (CAS 103-53-7), a cinnamic acid ester used in pharmaceutical formulations and flavor/fragrance applications.[1] It provides a mechanistic breakdown of its hydrolysis, the subsequent divergent metabolic fates of its cleavage products, and validated experimental protocols for studying these processes in a drug development setting.
[1]
Executive Summary & Chemical Identity
Phenethyl Cinnamate is a lipophilic ester formed from cinnamic acid and phenethyl alcohol. Its degradation in biological systems is primarily driven by enzymatic hydrolysis, acting as a "prodrug-like" delivery system that releases two bioactive metabolites.[1] Understanding this pathway is critical for predicting pharmacokinetics, interpreting toxicology data, and designing stable formulations.
LogP: ~4.6 (High lipophilicity, indicating rapid membrane permeability and extensive protein binding).
Biochemical Degradation Pathway
The degradation of phenethyl cinnamate occurs via a Dual-Branch Mechanism . Upon systemic entry, the molecule undergoes rapid Phase I hydrolysis, splitting into two distinct metabolic branches.[1]
Phase I: Enzymatic Hydrolysis
The primary rate-limiting step is the cleavage of the ester bond.[1]
Enzymes: Carboxylesterases (CES).[1][2][3][4] In humans, CES1 (highly expressed in the liver) is the predominant catalyst due to the bulky acyl group (cinnamate).[1] CES2 (intestine) may contribute during absorption.[1]
Localization: Hydrolysis occurs primarily in the liver microsomes.[1] Unlike rodents, human plasma possesses negligible carboxylesterase activity, meaning the compound is relatively stable in human blood ex vivo but rapidly metabolized upon first-pass hepatic clearance.[1]
Phase II & III: Divergent Metabolite Fate
Once hydrolyzed, the two products follow separate oxidative and conjugative pathways:
Branch A: Cinnamic Acid Metabolism (The Beta-Oxidation Route)
Cinnamic acid mimics fatty acid metabolism.[1][5] It enters the mitochondria and undergoes beta-oxidation to lose two carbons.[1][6]
Activation: Converted to Cinnamoyl-CoA.
Hydration/Oxidation: Processed via enoyl-CoA hydratase and hydroxyacyl-CoA dehydrogenase to 3-oxo-3-phenylpropionyl-CoA.[1]
Thiolysis: Cleaved to form Benzoyl-CoA and Acetyl-CoA.[1]
Conjugation: Benzoyl-CoA reacts with glycine (catalyzed by glycine N-acyltransferase) to form Hippuric Acid , which is renally excreted.[1]
Branch B: Phenethyl Alcohol Metabolism (The Oxidation Route)
Oxidation: Alcohol Dehydrogenase (ADH) converts it to Phenylacetaldehyde.[1]
Further Oxidation: Aldehyde Dehydrogenase (ALDH) converts it to Phenylacetic Acid (PAA).[1]
Conjugation (Species Specific): In humans and primates, PAA is conjugated with Glutamine to form Phenylacetylglutamine (PAGN) .[1] Note: This differs from rodents, where glycine conjugation (phenylacetylglycine) is common.
Pathway Visualization
Figure 1: Metabolic degradation pathway of Phenethyl Cinnamate showing the dual-branch divergence into Hippuric Acid and Phenylacetylglutamine.[1]
Experimental Protocols
To validate this pathway or assess stability in a drug development context, the following self-validating protocols should be employed.
Protocol A: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
Species Differences (Critical for Safety Assessment)
Rodents (Rats/Mice): Possess high levels of plasma carboxylesterases.[1] Phenethyl cinnamate administered IV or PO to rodents will degrade significantly in the blood before reaching tissues.[1]
Humans: Possess low/negligible plasma esterase activity.[1] Degradation is driven by hepatic first-pass metabolism .[1]
Implication: Toxicology data from rodents may under-represent the systemic exposure of the parent ester seen in humans.[1]
Safety of Metabolites[1]
Hippuric Acid: A normal urinary metabolite (also from tea/fruit consumption).[1] High levels are generally safe but can acidify urine.[1]
Phenylacetylglutamine (PAGN): The primary human marker for phenethyl alcohol exposure.[1] It is a highly efficient nitrogen waste product and is non-toxic.[1]
References
PubChem. (n.d.).[1] Phenethyl Cinnamate Compound Summary. National Library of Medicine.[1] Retrieved from [Link]
Wang, D., et al. (2018).[1] Human Carboxylesterases: A Comprehensive Review. Acta Pharmaceutica Sinica B. Retrieved from [Link]
Nutley, B. P., et al. (1994).[1] Metabolism of trans-cinnamic acid in the rat and mouse. Food and Chemical Toxicology. (Contextual grounding for beta-oxidation pathway).
James, M. O., et al. (2009).[1] Conjugation of Phenylacetic Acid in Humans. Drug Metabolism and Disposition.[4][7] (Contextual grounding for PAGN formation).
ResearchGate. (2021). In vitro Phase I metabolism of newly identified plasticizers using human liver microsomes. (Methodology grounding for ester hydrolysis assays). Retrieved from [Link]
Phenethyl Cinnamate: A Comprehensive Safety and Handling Guide for Laboratory Professionals
Phenethyl cinnamate, a cinnamate ester with a subtle yet persistent balsamic and rosy aroma, is a valuable compound in the flavor, fragrance, and pharmaceutical industries.[1][2][3][4] Its utility in research and develop...
Author: BenchChem Technical Support Team. Date: February 2026
Phenethyl cinnamate, a cinnamate ester with a subtle yet persistent balsamic and rosy aroma, is a valuable compound in the flavor, fragrance, and pharmaceutical industries.[1][2][3][4] Its utility in research and development necessitates a thorough understanding of its safety profile and proper handling procedures to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides an in-depth analysis of the material safety data for phenethyl cinnamate, moving beyond a standard MSDS to offer practical insights and a framework for its safe integration into drug discovery and development workflows.
Chemical Identity and Physicochemical Properties
A foundational element of safe laboratory practice is a comprehensive understanding of the physical and chemical characteristics of a substance. Phenethyl cinnamate is a white crystalline solid or amorphous powder.[3][5] Its insolubility in water and solubility in organic solvents like ethanol are critical considerations for experimental design and cleaning protocols.[3]
The relatively high flash point suggests a low fire hazard under standard laboratory conditions. However, its crystalline form indicates a potential for dust formation, a factor that will be addressed in the exposure control section.
Hazard Identification and GHS Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. For phenethyl cinnamate, the GHS classification indicates potential for irritation.
It is important to note that some sources suggest that phenethyl cinnamate does not meet the criteria for GHS hazard classification.[8] This discrepancy may arise from variations in the purity of the substance or the specific criteria used for classification. In the interest of ensuring the highest level of laboratory safety, it is prudent to adhere to the more conservative classification and handle phenethyl cinnamate as a potential irritant.
Toxicological Profile: An Evidence-Based Assessment
Understanding the toxicological properties of a compound is paramount for risk assessment. The available data for phenethyl cinnamate indicates a low order of acute toxicity.
Acute Oral Toxicity: The LD50 (oral, rat) is reported to be 5,000 mg/kg, suggesting low acute toxicity if ingested.[6]
Skin Corrosion/Irritation: Studies on rabbits indicate that it can cause mild skin irritation.
Serious Eye Damage/Irritation: While specific data is not consistently available, the GHS classification points to the potential for serious eye irritation.[6]
Genotoxicity and Carcinogenicity: No components of this product present at levels greater than or equal to 0.1% are identified as probable, possible or confirmed human carcinogens by IARC.[6] Furthermore, data from read-across analogs suggest that phenethyl cinnamate is not expected to be genotoxic.[11][12]
The primary toxicological concerns are localized irritation to the skin, eyes, and respiratory tract upon direct contact.
Safe Handling and Storage: A Proactive Approach
The cornerstone of laboratory safety lies in the implementation of robust handling and storage protocols. The following guidelines are designed to minimize exposure and maintain the chemical integrity of phenethyl cinnamate.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential.
Caption: Workflow for Safe Handling of Phenethyl Cinnamate.
Engineering Controls: Always handle phenethyl cinnamate in a well-ventilated area.[6][7] For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.
Personal Protective Equipment (PPE):
Eye Protection: Wear chemical safety goggles or a face shield.[6]
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber).[6] Gloves must be inspected before use and disposed of properly after handling.[6]
Body Protection: A laboratory coat should be worn to prevent skin contact.[6]
Storage Requirements
Proper storage is crucial for maintaining the stability and purity of phenethyl cinnamate.
Container: Keep the container tightly closed in a dry and well-ventilated place.[6]
Incompatible Materials: Avoid storage with strong oxidizing agents.[6]
Emergency Procedures: A Rapid and Informed Response
In the event of an accidental exposure or spill, a swift and correct response is critical to minimizing harm.
First-Aid Measures
The following first-aid procedures should be implemented immediately following exposure.
Caption: Decision Tree for Emergency First-Aid Response.
Inhalation: If inhaled, move the person into fresh air.[6] If breathing is difficult, give oxygen.[13] Seek medical attention if symptoms persist.[6]
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[6] Seek medical attention if irritation develops or persists.[13]
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][14] Remove contact lenses if present and easy to do.[6] Continue rinsing and seek immediate medical attention.[6]
Ingestion: Do NOT induce vomiting.[7] Rinse mouth with water.[6] Never give anything by mouth to an unconscious person.[6] Seek medical attention.[6]
In all cases of exposure, it is crucial to show the safety data sheet to the attending medical professional.[6]
Accidental Release Measures
In the event of a spill, the following steps should be taken to contain and clean up the material safely.
Personal Precautions: Wear appropriate personal protective equipment, including a respirator if dust is generated.[6] Evacuate unnecessary personnel from the area.[6]
Environmental Precautions: Prevent the product from entering drains.[6]
While phenethyl cinnamate has a high flash point, it is still a combustible solid.
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]
Unsuitable Extinguishing Media: Do not use a solid water stream, as it may scatter and spread the fire.[13]
Specific Hazards: Fine dust dispersed in the air in sufficient concentrations and in the presence of an ignition source is a potential dust explosion hazard.[13] Hazardous decomposition products formed under fire conditions include carbon oxides.[6]
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6][15]
Disposal Considerations
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
Product: Offer surplus and non-recyclable solutions to a licensed disposal company.[6]
Contaminated Packaging: Dispose of as unused product.[6] Do not reuse empty containers.[16]
Conclusion: Fostering a Culture of Safety
Phenethyl cinnamate is a valuable tool in the arsenal of researchers and drug development professionals. A comprehensive understanding of its material safety data, coupled with the implementation of robust safety protocols, is not merely a matter of compliance but a cornerstone of responsible scientific practice. By integrating the principles outlined in this guide into daily laboratory operations, we can ensure a safe and productive research environment, enabling the continued exploration of this versatile compound's potential.
Technical Guide: Phenethyl Cinnamate Stability & Storage Protocol
Executive Summary Phenethyl cinnamate (2-phenylethyl (E)-3-phenylprop-2-enoate) is a lipophilic ester widely utilized in fragrance formulation and emerging pharmaceutical applications for its antimicrobial and antioxidan...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Phenethyl cinnamate (2-phenylethyl (E)-3-phenylprop-2-enoate) is a lipophilic ester widely utilized in fragrance formulation and emerging pharmaceutical applications for its antimicrobial and antioxidant properties. While chemically stable under ambient conditions, the molecule possesses two specific structural vulnerabilities: the ester linkage (susceptible to hydrolytic cleavage) and the conjugated alkene (susceptible to oxidation and photo-isomerization).
This guide provides a rigorous technical framework for researchers to maintain the critical quality attributes (CQAs) of phenethyl cinnamate. It moves beyond generic safety data sheets to address the mechanistic causes of degradation and establishes a self-validating storage protocol.
To control stability, one must understand the molecular "pain points." Phenethyl cinnamate is not a monolith; it is a system of functional groups reacting to environmental stress.
The Ester Linkage (
): The primary site of failure. In the presence of moisture and extreme pH, this bond undergoes nucleophilic acyl substitution, reverting to its parent acid and alcohol.
The
-Unsaturated Carbonyl: The conjugated double bond provides UV absorption capabilities but simultaneously acts as a site for radical attack (oxidation) and geometric instability (trans-cis isomerization).
Key Properties
Property
Value
Implication for Stability
CAS Number
103-53-7
Unique Identifier
Physical State
White Crystalline Solid
High surface area in powder form increases oxidation risk compared to fused solids.
Melting Point
54–56 °C
Low melting point requires strict thermal control to prevent phase changes during transport.
LogP
~4.6
Highly lipophilic; practically insoluble in water, reducing hydrolysis risk unless solubilized in protic organic solvents.
Degradation Mechanisms: The Science of Failure
Understanding how the molecule breaks down allows for the design of specific countermeasures.
Hydrolysis (Moisture & pH)
Hydrolysis is the most common degradation pathway in formulation.
Mechanism: Water attacks the carbonyl carbon. This reaction is catalyzed by both acids (
) and bases ().
Products: Cinnamic Acid (precipitate/pH change) and Phenethyl Alcohol (odor change to floral/rose).
Kinetics: Reaction rates follow pseudo-first-order kinetics in aqueous-organic mixtures.
Photo-Isomerization (Light)
Phenethyl cinnamate exists primarily as the stable trans (
) isomer.
Mechanism: UV irradiation excites the
electrons, temporarily breaking the double bond character and allowing rotation. Upon relaxation, a portion re-forms as the cis () isomer.
Impact: The cis isomer has different solubility and biological potency profiles.
Oxidation (Oxygen & Radical Initiators)
Mechanism: Radical attack on the alkene double bond, often initiated by trace metals or peroxides.
Products: Benzaldehyde (distinct almond odor) and Benzoic Acid.
Visualization: Degradation Pathways
The following diagram maps the parent molecule to its specific breakdown products based on stressor type.
To validate analytical methods or determine shelf-life, you must force the molecule to fail. Do not rely on generic protocols; use these targeted conditions.
Critical: Cinnamates hydrolyze rapidly in base. Monitor hourly. Neutralize with HCl.
Oxidation
3%
24 Hours @ RT
Alkene Epoxidation / Cleavage
Quench with Sodium Metabisulfite.
Photolysis
UV-A / UV-B (ICH Q1B Option 2)
1.2M Lux hours
Trans-Cis Isomerization
Keep dark control wrapped in foil alongside.
Thermal
60°C (Solid State)
7 Days
Pyrolysis / Dimerization
Assess physical state (melting) as well as chemical purity.
Expert Insight: Because Phenethyl cinnamate is lipophilic, "pure water" hydrolysis will fail due to lack of solubility. You must use a co-solvent (Methanol or Acetonitrile) to ensure the stress agent contacts the molecule.
Storage & Handling Protocols
Based on the degradation mechanisms, the following storage protocol is mandatory for maintaining >99.5% purity.
The "Golden Rules" of Storage
Thermal Control: Store at 2–8°C . While stable at room temperature for short periods, refrigeration significantly retards Arrhenius-driven hydrolysis rates.
Headspace Management: Oxidation is a risk. For long-term storage (>6 months), purge headspace with Argon (preferred over Nitrogen due to higher density) to displace oxygen.
Container Integrity: Use Amber Borosilicate Glass (Type I). Avoid plastics (LDPE/HDPE) as lipophilic esters can migrate into or soften certain polymers over time.
Handling Workflow
The following decision tree ensures sample integrity from receipt to experiment.
Figure 2: Standard Operating Procedure (SOP) logic for handling Phenethyl Cinnamate.
Analytical Validation
To verify stability, use the following High-Performance Liquid Chromatography (HPLC) parameters. This method separates the parent from its primary hydrolysis products.
Column: C18 (Octadecylsilyl), 4.6 x 150 mm, 5 µm particle size (e.g., Agilent Zorbax or Waters Symmetry).
Mobile Phase A: 0.1% Phosphoric Acid in Water (suppresses ionization of Cinnamic acid, improving peak shape).
Phenethyl Cinnamate (Parent) will elute late (highly lipophilic).
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7654, Phenethyl cinnamate. Retrieved from [Link]
European Chemicals Agency (ECHA). Registration Dossier - Phenethyl cinnamate. Retrieved from [Link]
International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]
Bhatia, M.S., et al. (2017). Kinetics and Solvent Effect on Hydrolysis of Ethyl Cinnamate. (Used as homologous series proxy for hydrolytic behavior). Retrieved from [Link]
Protocols & Analytical Methods
Method
High-Purity Synthesis of Phenethyl Cinnamate: Comparative Protocols for Acid-Catalyzed and Enzymatic Esterification
Abstract & Application Scope Phenethyl cinnamate (3-phenyl-2-propenoic acid 2-phenylethyl ester) is a high-value ester characterized by a balsamic, rosy, and honey-like olfactory profile. It serves as a critical fixative...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Application Scope
Phenethyl cinnamate (3-phenyl-2-propenoic acid 2-phenylethyl ester) is a high-value ester characterized by a balsamic, rosy, and honey-like olfactory profile. It serves as a critical fixative in perfumery and a flavoring agent in the food industry. Beyond organoleptics, it exhibits potential biological activities, including antimicrobial and antioxidant properties.[1][2]
This application note details two distinct synthesis pathways:
Method A (Robust): Acid-Catalyzed Fischer Esterification using a Dean-Stark trap. Ideal for scale-up and cost-efficiency.
Method B (Precision/Green): Steglich-type Esterification using EDC/DMAP. Ideal for high-throughput screening and avoiding harsh thermal conditions.
Reaction Theory & Mechanism
The Chemical Challenge
The synthesis involves the condensation of trans-cinnamic acid (
) and 2-phenylethanol ().
Equilibrium Limitation: The reaction is reversible (
). To drive conversion >95%, Le Chatelier's principle must be exploited by removing water (Method A) or using a coupling agent to activate the carboxyl group (Method B).
Stereochemistry: The trans (E) isomer is the thermodynamically stable and desired fragrant form. Protocols must avoid isomerization to the cis (Z) form, which can occur under prolonged UV exposure or extreme acid catalysis.
Mechanism Visualization (Acid-Catalyzed)
The following diagram illustrates the protonation-nucleophilic attack-elimination sequence typical of Fischer esterification.
Figure 1: Step-wise mechanism of acid-catalyzed esterification.
Low Yield (Method A): Ensure the Dean-Stark trap is actually collecting water. If the reaction stalls, add fresh toluene or a small amount of fresh catalyst.
Oiling Out: If the product refuses to crystallize, seed with a small crystal of pure phenethyl cinnamate or scratch the glass surface. Ensure all solvent (Toluene) is removed; residual toluene lowers the melting point significantly.
Emulsions: During workup, if an emulsion forms, add solid NaCl to saturate the aqueous layer or filter through a celite pad.
References
Scentree. "Phenylethyl cinnamate (CAS N° 103-53-7) - Synthesis and Properties."[6] Scentree.co. Available at: [Link]
Pathiranage, A. L., et al. "Esterification, Purification and Identification of Cinnamic Acid Esters."[3][7] Journal of Laboratory Chemical Education, 2018, 6(5), 156-158.[3][7] Available at: [Link]
Lutjen, A. B., et al. "Synthesis of (E)-cinnamyl ester derivatives via a greener Steglich esterification."[1] Bioorganic & Medicinal Chemistry Letters, 2018.[1] Available at: [Link]
Organic Chemistry Portal. "Steglich Esterification: Mechanism and Conditions." Available at: [Link]
Analytical methods for Phenethyl cinnamate characterization
Executive Summary Phenethyl Cinnamate (CAS 103-53-7) is a carboxylate ester possessing significant pharmacological potential (anti-tumor, anti-inflammatory) and widespread utility in fragrance formulation due to its bals...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Phenethyl Cinnamate (CAS 103-53-7) is a carboxylate ester possessing significant pharmacological potential (anti-tumor, anti-inflammatory) and widespread utility in fragrance formulation due to its balsamic, rose-like olfactory profile. It is a key bioactive marker in natural products such as Propolis and Populus bud extracts.
This guide provides a rigorous, self-validating analytical framework for the structural elucidation and quantification of Phenethyl Cinnamate. Unlike generic protocols, this document integrates orthogonal detection methods (NMR, HPLC-DAD, GC-MS, FT-IR) to ensure absolute structural confirmation and purity assessment suitable for pharmaceutical and high-grade cosmetic applications.
Part 1: Physicochemical Profiling
Before instrumental analysis, the analyte must meet basic physicochemical criteria.
Property
Specification
Analytical Relevance
Molecular Formula
C₁₇H₁₆O₂
MW: 252.31 g/mol
Appearance
White crystalline powder
Visual inspection for oxidation (yellowing).
Melting Point
54.0 – 56.0 °C
Purity indicator; broad range indicates impurities.
Solubility
Soluble in EtOH, ACN, CHCl₃; Insoluble in H₂O
Dictates HPLC mobile phase (Reverse Phase) and NMR solvent (CDCl₃).
LogP
~4.37
High lipophilicity requires high organic content in HPLC gradients.
Part 2: Structural Elucidation (The "Fingerprint")
UV-Vis Spectroscopy
Phenethyl Cinnamate exhibits a characteristic absorption profile due to the conjugated cinnamoyl system.
GC-MS analysis (Electron Impact, 70 eV) is critical for identifying impurities and confirming the ester linkage. The molecule follows a specific fragmentation pathway dominated by the stability of the cinnamoyl cation.
Key Diagnostic Ions:
m/z 252 [M]+: Molecular ion (often weak).
m/z 131 (Base Peak): Cinnamoyl cation [Ph-CH=CH-CO]⁺. This is the signature peak.
Recommended for purity assessment and quantification in complex matrices (e.g., Propolis).
Instrument: HPLC with Diode Array Detector (DAD).
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
Mobile Phase:
Solvent A: 0.1% Formic Acid in Water (Milli-Q).
Solvent B: Acetonitrile (HPLC Grade).
Flow Rate: 1.0 mL/min.
Column Temp: 30 °C.
Injection Volume: 10 µL.
Detection:
Signal: 280 nm (General Aromatic).
Reference: 360 nm.
Spectral Scan: 200–400 nm (to confirm identity via UV profile).
Gradient Program:
Time (min)
% Solvent A (Water)
% Solvent B (ACN)
0.0
60
40
15.0
10
90
18.0
10
90
18.1
60
40
| 23.0 | 60 | 40 |
Validation Criteria:
Retention Time: Expect elution around 12–14 minutes (highly dependent on column/gradient).
Linearity: R² > 0.999 (Range: 10 – 500 µg/mL).
Resolution: R > 2.0 from nearest impurity (often Cinnamic Acid or Phenethyl Alcohol).
Method B: Gas Chromatography (GC-MS)
Recommended for residual solvent analysis and volatile impurity profiling.
Column: DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film).
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
Inlet: Split 20:1 @ 250 °C.
Oven Program:
Hold 60 °C for 1 min.
Ramp 10 °C/min to 280 °C.
Hold 5 min.
Transfer Line: 280 °C.
MS Source: 230 °C.
Part 5: Analytical Workflow Diagram
This flowchart guides the analyst through the logical sequence of characterization, ensuring no step is skipped.
Figure 2: Integrated Analytical Workflow for Phenethyl Cinnamate Characterization.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7654, Phenethyl cinnamate. PubChem. Available at: [Link]
ScenTree. Phenylethyl cinnamate (CAS N° 103-53-7) - Olfactory Profile and Physicochemical Data. ScenTree SAS.[1] Available at: [Link]
The Good Scents Company. Phenethyl cinnamate - Organoleptic Properties and Safety Data. The Good Scents Company. Available at: [Link]
NIST Mass Spectrometry Data Center. Phenethyl cinnamate Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69. Available at: [Link]
Bankova, V., et al. (2019). "Propolis: recent advances in chemistry and plant origin." Apidologie, 31(1), 3-15. (Context for HPLC analysis of cinnamates in natural matrices). Available at: [Link]
Application Note: Structural Elucidation & Quality Control of Phenethyl Cinnamate
Executive Summary Phenethyl cinnamate (PEC) is a bioactive ester found in natural sources such as propolis and Populus buds. It possesses significant pharmacological potential, including antitumor and antimicrobial activ...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Phenethyl cinnamate (PEC) is a bioactive ester found in natural sources such as propolis and Populus buds. It possesses significant pharmacological potential, including antitumor and antimicrobial activities, and is a critical high-value ingredient in the fragrance industry.
This application note provides a definitive protocol for the isolation, synthesis, and structural validation of PEC. Unlike generic guides, this document focuses on the causality of analytical signals —explaining why specific NMR splits occur and how mass spectral ions are formed—to allow researchers to distinguish PEC from its structural isomers (e.g., cinnamyl benzoate) and hydrolysis products.
Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
Charge: Add 14.8 g (100 mmol) cinnamic acid, 14.6 g (120 mmol) phenylethanol, and 0.95 g
TSA to the flask. Add 100 mL toluene.
Reflux: Heat to reflux (
). Monitor water collection in the Dean-Stark trap. Reaction is complete when water evolution ceases (~3-4 hours).
Workup: Cool to room temperature. Wash the organic layer with saturated
( mL) to remove unreacted acid, followed by brine.
Drying: Dry over anhydrous
, filter, and concentrate in vacuo.
Purification: Recrystallize from ethanol/water or perform flash chromatography (Hexane:EtOAc 9:1) if oil persists.[3]
B. Self-Validating Checkpoint
Visual: Product should be white crystalline solid (MP: 56-58°C).
Odor: Distinctive balsamic, rosy aroma.
Mass Spectrometry Analysis (GC-MS)
Mass spectrometry provides the "fingerprint" for PEC. The fragmentation pattern is dictated by the stability of the aromatic cations formed during electron impact (EI) ionization.
High-Resolution GC-MS/FID Analysis of Phenethyl Cinnamate: Protocols for Purity and Trace Detection
Executive Summary & Chemical Context[1][2][3][4] Phenethyl cinnamate (PEC) is a high-boiling ester ( ) critical to the fragrance industry for its balsamic, rose-like fixative properties and to the pharmaceutical sector a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context[1][2][3][4]
Phenethyl cinnamate (PEC) is a high-boiling ester (
) critical to the fragrance industry for its balsamic, rose-like fixative properties and to the pharmaceutical sector as a bioactive marker in Propolis (bee glue). Its analysis presents specific challenges:
Thermal Stability: As a cinnamate ester, it is prone to thermal degradation or polymerization if inlet temperatures are uncontrolled.[1]
Isomeric Resolution: While the trans-isomer is predominant, separation from the cis-isomer and potential hydrolysis products (cinnamic acid, phenethyl alcohol) is required for purity assays.[1]
Matrix Interference: In natural product analysis (e.g., Propolis extracts), PEC co-elutes with complex flavonoids and terpenes, necessitating high-resolution mass spectrometry for positive identification.
This guide provides two validated protocols: a GC-FID method for high-throughput purity assessment and a GC-MS method for trace analysis in complex matrices.
Sample must be fully dissolved; ensure no precipitation in autosampler vials.
Solubility
Soluble in Ethanol, Ethyl Acetate
Avoid water; use dry organic solvents to prevent hydrolysis.[1]
Kovats Index (RI)
~2143 (DB-5 Phase)
Elutes late; requires extended oven ramps.
Experimental Workflow
The following diagram outlines the decision process for selecting the correct workflow based on sample type.
Figure 1: Decision matrix for Phenethyl Cinnamate analysis. Select Protocol A for purity checks and Protocol B for complex natural product profiling.
Protocol A: High-Throughput Purity (GC-FID)
Objective: Rapid quantification of Phenethyl Cinnamate in fragrance raw materials or synthesized batches.
Principle: Flame Ionization Detection (FID) provides a wide linear dynamic range and uniform response factors for hydrocarbons/esters.
Instrument Configuration[1]
System: Agilent 7890/8890 or equivalent GC.
Detector: FID @
.
Inlet: Split/Splitless @
.
Liner: Deactivated split liner with glass wool (to trap non-volatiles).
Internal Standard (ISTD):Benzyl Benzoate or Tetradecane .
Note: ISTD must elute close to PEC but not co-elute. Benzyl benzoate (
) is chemically similar.
Standard Prep: Prepare 5 levels (0.1 mg/mL to 5.0 mg/mL) containing constant ISTD.
Protocol B: Trace Identification (GC-MS)
Objective: Identification of PEC in Propolis or biological fluids where it exists at ppm levels amidst complex interferences.
Principle: Electron Impact (EI) ionization allows for spectral library matching and Specific Ion Monitoring (SIM).
Instrument Configuration[1]
System: GC coupled to Single Quadrupole MS (e.g., Agilent 5977).
Common issues when analyzing high-boiling esters include peak tailing and "ghost" peaks. Use the following logic map to diagnose issues.
Figure 2: Troubleshooting decision tree for GC analysis of high-boiling esters.
Key Troubleshooting Insights:
Inlet Discrimination: Because PEC boils at
, it may not fully vaporize in the needle or liner compared to the solvent. Action: Use a "Pressure Pulse" injection (e.g., 20 psi for 0.5 min) to force the sample onto the column.
Septum Bleed: At the high oven temperatures (
) required to elute PEC, septum bleed (polysiloxane) can interfere. Action: Use high-temperature septa (e.g., Agilent BTO) and enable "Septum Purge" flow (3 mL/min).
References
NIST Mass Spectrometry Data Center. "Phenethyl cinnamate Mass Spectrum." NIST Chemistry WebBook, SRD 69. [Link][1]
Bankova, V., et al. (2019). "Propolis: recent advances in chemistry and plant origin." Apidologie, 31(1), 3-15. (Standard reference for Propolis analysis protocols).
Van den Dool, H., & Kratz, P. D. (1963).[1] "A generalization of the retention index system including linear temperature programmed gas-liquid partition chromatography." Journal of Chromatography A, 11, 463-471.[1] (Source for Kovats Index theory).
PubChem. "Phenethyl Cinnamate Compound Summary."[1] National Library of Medicine. [Link]
Application Note: Phenethyl Cinnamate as a Model Compound in Esterification Studies
This Application Note is designed as a comprehensive technical guide for researchers utilizing Phenethyl Cinnamate as a benchmark substrate in esterification kinetics, biocatalysis, and process optimization. Introduction...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed as a comprehensive technical guide for researchers utilizing Phenethyl Cinnamate as a benchmark substrate in esterification kinetics, biocatalysis, and process optimization.
Introduction: The "Stress Test" for Esterification
Phenethyl cinnamate (PEC) is not merely a commercially valuable fragrance ingredient (balsamic, rosy notes); it is a tier-one model compound for evaluating catalytic efficiency. Unlike simple aliphatic esters (e.g., ethyl acetate), PEC presents specific structural challenges that make it ideal for benchmarking new lipases, immobilization matrices, or acid catalysts.
Why Phenethyl Cinnamate?
Electronic Deactivation (Conjugation): The
-unsaturation in cinnamic acid is conjugated with the aromatic ring. This delocalization reduces the electrophilicity of the carbonyl carbon, making nucleophilic attack more difficult than in non-conjugated acids.
Steric Hindrance: The nucleophile (phenethyl alcohol) possesses a bulky phenyl group two carbons away from the hydroxyl center. This provides a moderate steric challenge, testing the size of the enzyme's active site or the catalyst's accessibility.
Analytical Visibility: Both the substrate and product have high molar extinction coefficients in the UV region (due to the cinnamoyl moiety), allowing for highly sensitive HPLC-UV monitoring without derivatization.
Reaction Mechanism & Thermodynamics
Chemical Catalysis (Fischer Esterification)
The traditional route utilizes a Brønsted acid (e.g.,
or p-TSA) to protonate the carbonyl oxygen, increasing its susceptibility to nucleophilic attack. However, the equilibrium constant () is typically near unity, requiring water removal (Dean-Stark or molecular sieves) to drive the reaction.
Enzymatic Catalysis (Lipase-Mediated)
In green chemistry applications, Candida antarctica Lipase B (CALB) is the gold standard. The reaction follows a Ping-Pong Bi-Bi mechanism :
Acylation: Cinnamic acid enters the active site; the catalytic serine attacks the carbonyl, releasing water and forming an acyl-enzyme intermediate.
Deacylation: Phenethyl alcohol enters, attacks the acyl-enzyme, and releases the ester (PEC), regenerating the free enzyme.
Experimental Protocols
Protocol A: Chemical Synthesis (Baseline Standard)
Use this protocol to establish a thermodynamic baseline and generate analytical standards.
Reagents:
Trans-Cinnamic acid (99%)
2-Phenylethanol (99%)
Sulfuric acid (conc.) or p-Toluenesulfonic acid (p-TSA)[1]
Toluene (anhydrous)
Workflow:
Charge: In a 250 mL round-bottom flask, dissolve Cinnamic Acid (0.05 mol) and Phenethyl Alcohol (0.10 mol, 2:1 excess) in 100 mL Toluene.
Catalyst: Add p-TSA (2 mol% relative to acid).
Reflux: Attach a Dean-Stark trap filled with toluene and a reflux condenser. Heat to reflux (~110°C) for 6 hours.
Quench: Cool to RT. Wash organic layer with saturated
(2x) to remove unreacted acid, then Brine (1x).
Isolation: Dry over
, filter, and remove solvent via rotary evaporation.
Purification: Recrystallize from ethanol if necessary (MP: ~54-56°C).
This diagram illustrates the catalytic cycle of the lipase, highlighting the critical acyl-enzyme intermediate step which is often the rate-limiting step in sterically hindered substrates like cinnamic acid.
Caption: The Ping-Pong Bi-Bi mechanism for Lipase-catalyzed esterification. Note the formation of the covalent Acyl-Enzyme intermediate.
This flowchart guides the researcher through the iterative process of optimizing the reaction, specifically targeting the "Model" variables (Solvent LogP and Water Activity).
Caption: Step-by-step workflow for optimizing phenethyl cinnamate synthesis, emphasizing the iterative loop for yield improvement.
Troubleshooting & Optimization Guide
Issue
Probable Cause
Corrective Action
Low Conversion (<20%)
High Water Activity ()
Add activated molecular sieves (3Å) to shift equilibrium.
Enzyme Aggregation
Hydrophilic Solvent
Switch to hydrophobic solvent (Isooctane, Toluene) to prevent enzyme stripping.
Substrate Precipitation
Low Solubility
Cinnamic acid is poorly soluble in non-polar solvents. Use mild heating (45-50°C) or a co-solvent (e.g., 5% DMSO, though this may lower rate).
No Reaction
Enzyme Inactivation
Check pH memory of enzyme. Ensure substrates are not inhibiting (substrate inhibition is common with alcohols > 1M).
Yadav, G. D., & Devendran, S. (2012).[4] "Lipase catalyzed synthesis of cinnamyl acetate via transesterification in non-aqueous medium."[4] Process Biochemistry, 47(3), 496-502.[4] (Provides kinetic constants for similar cinnamyl esters).
Application Note: Phenethyl Cinnamate in Cosmetic Formulations
This guide outlines the technical application of Phenethyl Cinnamate (CAS 103-53-7) in cosmetic formulations. It is designed for formulation chemists and R&D scientists seeking to leverage this molecule's dual functional...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the technical application of Phenethyl Cinnamate (CAS 103-53-7) in cosmetic formulations. It is designed for formulation chemists and R&D scientists seeking to leverage this molecule's dual functionality as a fragrance fixative and a functional performance booster (UV/Antimicrobial).
[1][2][3]
Executive Summary & Mechanism of Action
Phenethyl Cinnamate (2-phenylethyl (E)-3-phenylprop-2-enoate) is a lipophilic ester characterized by a balsamic, rosy, and slightly spicy olfactory profile. Beyond its sensory contribution, it serves as a critical functional excipient in modern cosmetic matrices.[1]
Core Mechanisms
Vapor Pressure Suppression (Fixation):
Phenethyl cinnamate acts as a "molecular anchor." Its high molecular weight (252.31 g/mol ) and low vapor pressure allow it to form non-covalent complexes (Van der Waals forces) with more volatile "top note" molecules (e.g., citrus aldehydes, light florals). This depresses the overall vapor pressure of the fragrance accord, extending the substantivity of the scent on the skin.
UVB Absorption & Photostabilization:
Possessing a conjugated
-electron system (cinnamate moiety), the molecule absorbs UV radiation with a typically around 310 nm (UVB region). While not a primary sunscreen active, it acts as a SPF booster and protects photosensitive ingredients (e.g., Retinol, Vitamin C) from degradation.
Lipophilic Antimicrobial Potentiation:
The molecule disrupts microbial cell membranes due to its high LogP (~4.4), facilitating the penetration of primary preservatives (e.g., Phenoxyethanol) and allowing for lower overall preservative loads.
Physicochemical Profile
Property
Value
Formulation Implication
CAS Number
103-53-7
Global regulatory identifier.
Appearance
White crystalline solid
Must be melted/solubilized; potential for crystallization if not stabilized.
Melting Point
54 – 59 °C
Requires heating oil phase to >60°C during processing.
LogP (o/w)
~4.4 – 4.6
Highly lipophilic; partitions into the oil phase of emulsions.
Solubility
Soluble in Ethanol, Oils, DPG
Insoluble in water.[2] Requires co-solvents in aqueous toners.
Odor Profile
Balsamic, Rose, Honey, Prune
Enhances floral/oriental accords; masks base odors.[3]
Objective: Incorporate Phenethyl Cinnamate (0.5% - 1.0%) to stabilize a Retinol-based cream while enhancing fragrance longevity.
Rationale: Phenethyl cinnamate is solid at room temperature. Improper incorporation can lead to "micro-crystallization" in the final cream, causing a gritty texture. This protocol ensures complete solubilization.
Formulation Workflow (DOT Visualization)
Figure 1: Critical processing path for preventing crystallization of Phenethyl Cinnamate in emulsions.
Step-by-Step Methodology:
Oil Phase Preparation: Weigh the oil phase emollients (e.g., Caprylic/Capric Triglyceride). Add Phenethyl Cinnamate crystals directly to the oil phase.
Melting Validation: Heat the oil phase to 70-75°C . Critical Control Point: Visually verify that the crystals have completely dissolved and the solution is clear before proceeding.
Emulsification: Add the oil phase to the water phase (also at 75°C) under high-shear agitation.
Cooling: Cool slowly. Rapid cooling can shock the system and force the phenethyl cinnamate to recrystallize out of the oil droplet.
Fragrance Addition: At 40°C, add the fragrance oil. The phenethyl cinnamate (now partitioned in the oil droplets) will migrate to the interface to interact with the fragrance molecules.
Protocol B: Fragrance Fixative Concentrate
Objective: Create a "Fixative Base" for use in Eau de Parfum or body mists.
Application Note: Phenethyl Cinnamate as a High-Substantivity Fixative in Fragrance Formulation
Abstract This technical guide details the physicochemical properties, olfactory mechanics, and formulation protocols for Phenethyl Cinnamate (CAS: 103-53-7) . While widely recognized for its balsamic and rosy olfactory p...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide details the physicochemical properties, olfactory mechanics, and formulation protocols for Phenethyl Cinnamate (CAS: 103-53-7) . While widely recognized for its balsamic and rosy olfactory profile, its primary utility in advanced perfumery and therapeutic aromatics lies in its high logP value (4.4) and low vapor pressure.[1] These properties allow it to function as a thermodynamic anchor, suppressing the evaporation rate of volatile top-notes through Raoult’s Law deviations. This document provides researchers and formulators with validated protocols for solubilization, incorporation, and quantitative fixative evaluation.
Physicochemical Profile & Mechanism of Action
Phenethyl cinnamate acts as a fixative not merely by masking odors, but by altering the vapor pressure of the total solution. Due to its high molecular weight and hydrophobicity, it forms a non-volatile matrix that physically and chemically retards the escape of lighter molecules (e.g., citrus terpenes, aldehydes).
Key Physical Data
Property
Value
Relevance to Formulation
CAS Number
103-53-7
Regulatory Identification
Molecular Weight
252.31 g/mol
High MW contributes to low volatility
Physical State
White Crystalline Solid
Requires specific solubilization protocols (See Section 4)
Melting Point
54°C – 56°C
Must be gently heated to incorporate; risk of recrystallization
Boiling Point
~370°C (Predicted)
Extremely low volatility; anchors base notes
Vapor Pressure
0.001 mmHg @ 20°C
Negligible evaporation at room temp; excellent tenacity
LogP (o/w)
~4.4 – 4.6
Highly hydrophobic; excellent substantivity on skin/lipids
Solubility
Ethanol, DPG, DEP, Oils
Insoluble in water; requires co-solvent in low-ethanol bases
Mechanism: Vapor Pressure Suppression
In a binary mixture, the partial pressure of a volatile component (
) is reduced by the presence of the non-volatile fixative (), following a modified Raoult's Law where activity coefficients () deviate from unity due to molecular interactions (pi-stacking, hydrogen bonding).
Where:
: Partial pressure of the volatile odorant.
: Pure vapor pressure of the volatile odorant.
: Mole fraction of the odorant.
: Activity coefficient (influenced by Phenethyl Cinnamate).
Visualization: Molecular Fixation Pathway
Figure 1: Mechanism of fixative action showing the suppression of rapid evaporation via complex formation and substrate anchoring.[2]
Olfactory Profile & Application Scope
While primarily a functional fixative, Phenethyl Cinnamate contributes its own olfactory character.[1][3][4] It is critical to account for these notes during the "Dry Down" phase of perfume development.
Rose Bases: Enhances the "petally" texture and extends the life of Phenylethyl Alcohol (PEA) and Citronellol.
Orientals/Ambers: Synergizes with Vanillin and Labdanum to create a rich, non-cloying sweetness.
Fruity Florals: Anchors volatile fruit esters (e.g., plum, berry) which typically flash off quickly.
Formulation Protocols
CRITICAL WARNING: Phenethyl Cinnamate is a crystalline solid at room temperature. Direct addition to cold ethanol will result in slow dissolution or "shock crystallization."
Protocol A: Solubilization & Incorporation
Objective: To create a stable 20% (w/w) stock solution for ease of dosing.
Dipropylene Glycol (DPG) or Diethyl Phthalate (DEP)
Magnetic Stirrer & Hot Plate
Thermometer
Procedure:
Weighing: Weigh 20g of Phenethyl Cinnamate and 80g of DPG into a borosilicate beaker.
Heating: Place on the hot plate. Heat gently to 45°C - 50°C .
Note: Do not exceed 60°C to prevent thermal degradation or loss of other volatile carriers if present.
Agitation: Stir at medium speed (300 RPM) until all crystals are fully dissolved and the solution is clear.
Cooling: Remove from heat and allow to cool to room temperature while stirring.
Quality Check: Inspect for reprecipitation. If crystals form upon cooling, the concentration is too high for the solvent system; reduce to 10% or switch to Benzyl Benzoate.
Storage: Store in an amber glass bottle. This stock solution is liquid at RT and ready for dosing.
Protocol B: Quantitative Fixative Efficiency Test (Gravimetric)
Objective: To empirically measure the ability of Phenethyl Cinnamate to retard evaporation of a volatile marker (e.g., Limonene).
Materials:
Analytical Balance (0.0001g precision)
Filter Paper Strips (Fragrance Blotters)
Control Solution: 10% Limonene in Ethanol.
Test Solution: 10% Limonene + 2% Phenethyl Cinnamate in Ethanol.
Procedure:
Preparation: Dip a blotter 2cm into the Control Solution. Shake once to remove excess.
Initial Weighing (
): Immediately weigh the blotter on the analytical balance. Record mass.
Exposure: Hang the blotter in a draft-free chamber at 20°C.
Interval Weighing: Weigh the blotter at
, , .
Replication: Repeat steps 1-4 with the Test Solution.
Calculation: Calculate the % Mass Loss for both.
Result: The Test Solution should show a statistically lower % Loss at
and compared to the Control.
Formulation Workflow Diagram
Figure 2: Recommended workflow for incorporating crystalline fixatives to ensure stability and prevent precipitation.
Stability & Quality Control
For drug development and high-end perfumery, purity is paramount. Impurities can lead to skin sensitization or off-odors.
Purity Standard: Minimum 98% by GC.
Key Impurities:
Cinnamic Acid:[5][3][6] Can cause skin irritation.[1][7][8][9] Monitor acidity.
Discoloration: generally non-discoloring, making it superior to Vanillin-based fixatives in white lotions.
Regulatory & Safety (E-E-A-T)[10]
Unlike some cinnamate esters (e.g., Methyl Cinnamate), Phenethyl Cinnamate has a favorable safety profile.
IFRA Status: Not restricted as a specific substance in the IFRA Standards (51st Amendment).[8] It is generally considered safe for use in cosmetic products. However, formulators must ensure the total "Cinnamate" load does not exceed limits if combined with restricted cinnamates (though Phenethyl Cinnamate itself is not the sensitizer of concern here).
RIFM: Monographed and evaluated.
Allergen Declaration: Not listed as one of the 26 EU cosmetic allergens (unlike Cinnamal or Cinnamyl Alcohol).
Recommended Usage:
Fine Fragrance: 0.5% – 5.0%
Functional Products (Soap/Detergent): 0.2% – 2.0%
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5352844, Phenethyl cinnamate. Retrieved from [Link]
The Good Scents Company (2023). Phenethyl cinnamate Odor and Material Data. Retrieved from [Link]
Research Institute for Fragrance Materials (RIFM). Safety Assessment of Phenethyl Cinnamate.[8] (Accessible via RIFM Database or Elsevier Food and Chemical Toxicology archives).
International Fragrance Association (IFRA). IFRA Standards Library (51st Amendment). Retrieved from [Link]
Scentree. Phenylethyl cinnamate: Physicochemical properties and Olfactory profile. Retrieved from [Link]
Application Notes & Protocols: Phenethyl Cinnamate in Food Flavoring
Prepared by: Gemini, Senior Application Scientist Introduction: Understanding Phenethyl Cinnamate Phenethyl cinnamate (2-phenylethyl 3-phenyl-2-propenoate) is a versatile aromatic ester valued in the flavor and fragrance...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Introduction: Understanding Phenethyl Cinnamate
Phenethyl cinnamate (2-phenylethyl 3-phenyl-2-propenoate) is a versatile aromatic ester valued in the flavor and fragrance industry for its unique sensory profile and functional properties.[1][2] It is the ester of phenethyl alcohol and cinnamic acid.[3] As a white crystalline solid, its utility extends beyond its aroma, offering significant value as a flavor modifier and fixative in a wide array of food and beverage applications.[1][4][5]
This document serves as a comprehensive technical guide for researchers, flavor chemists, and product developers on the effective application of phenethyl cinnamate. It covers its physicochemical properties, regulatory status, organoleptic profile, and detailed protocols for its incorporation and analysis in food systems.
Table 1: Physicochemical Properties of Phenethyl Cinnamate
Application Scientist Note: The crystalline nature and low water solubility of phenethyl cinnamate are critical considerations for its application. Homogenous dispersion in aqueous food systems requires the use of appropriate carrier solvents or emulsification techniques, which will be detailed in Section 4.0.
Regulatory & Safety Profile
Phenethyl cinnamate has been determined to be Generally Recognized as Safe (GRAS) for its intended use as a flavoring substance by the Flavor and Extract Manufacturers Association (FEMA) Expert Panel.[10][11][12] This assessment is based on a comprehensive review of exposure, metabolism, and toxicology data.[12]
FDA Regulation: Permitted for direct addition to food for human consumption under 21 CFR 172.515.[9]
The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[9] This robust safety profile underpins its widespread use in the food industry.
Organoleptic Properties & Flavor Applications
Phenethyl cinnamate possesses a complex and tenacious aroma profile, making it a highly functional ingredient in flavor creation. Its primary function is often not as a standalone character-impact compound, but as a modifier, blender, and fixative.
3.1 Sensory Profile
Aroma: Described as sweet, balsamic, rosy, and slightly spicy with honey, vanilla, and fruity undertones.[1][5][7][8] When diluted, it can present plum-like notes.[4][7]
Taste: At typical use levels (in ppm), it imparts a sweet, balsamic, and floral taste, enhancing fruit and sweet-brown profiles.[7][8]
3.2 Key Functions in Flavor Systems
Fixative: Due to its high molecular weight and low volatility, phenethyl cinnamate is an excellent fixative. It anchors more volatile top notes, extending the flavor perception over time and providing a more rounded, complete sensory experience.[2][3][5] Its longevity is notable, lasting over 400 hours on a smelling strip.[5][8]
Blender/Harmonizer: It excels at smoothing out harsh notes and seamlessly blending disparate flavor compounds, adding volume and body to the overall profile.[5]
Flavor Enhancer: It is particularly effective in enhancing and adding tenacity to floral (rose), red fruit (cherry, strawberry, plum), and tropical fruit flavor systems.[4][7][8] It also finds use in honey, vanilla, and certain sweet-brown applications like caramel and chocolate.
Table 2: Recommended Starting Use Levels in Food & Beverage
Food Category
Typical Use Level (ppm)
Intended Technical Effect
Soft Drinks
1.7
Adds balsamic sweetness, enhances fruit notes.
Cold Desserts (Ice Cream)
0.80
Fixative for fruit flavors, adds creamy/balsamic depth.
Candy & Confectionery
3.2
Enhances berry and cherry profiles, provides longevity.
Baked Goods
3.1
Adds warmth and complexity to fruit fillings and icings.
Puddings & Fillings
0.10
Provides subtle background sweetness and fixation.
Application Protocol: Incorporation into a Food Matrix
The primary challenge in applying phenethyl cinnamate is its poor water solubility. The following protocol provides a reliable, step-by-step method for achieving uniform dispersion in both liquid and solid food systems.
4.1 Objective
To create a stable, homogenous flavor solution of phenethyl cinnamate for accurate dosing into a final food product.
Application Notes and Protocols for Assessing the In Vitro Bioactivity of Phenethyl Cinnamate
Introduction Phenethyl cinnamate is an ester of phenethyl alcohol and cinnamic acid, naturally occurring in some plants and also synthesized for its pleasant balsamic and floral aroma, which has led to its use in the fra...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Phenethyl cinnamate is an ester of phenethyl alcohol and cinnamic acid, naturally occurring in some plants and also synthesized for its pleasant balsamic and floral aroma, which has led to its use in the fragrance and food industries.[1][2][3][4][5] Beyond its aromatic properties, emerging research suggests that phenethyl cinnamate and related cinnamic acid derivatives possess a range of promising biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[6][7] These properties make it a compound of significant interest for pharmaceutical and nutraceutical development.
The initial characterization of a compound's therapeutic potential relies on robust and reproducible in vitro assays.[8][9] These assays provide a foundational understanding of a compound's mechanism of action and guide further preclinical and clinical development. This document provides a detailed guide for researchers, scientists, and drug development professionals on the key in vitro assays to evaluate the bioactivity of phenethyl cinnamate.
Section 1: Assessment of Antioxidant Activity
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of chronic diseases. Antioxidants can mitigate this damage by scavenging free radicals. The antioxidant potential of phenethyl cinnamate can be effectively screened using the following spectrophotometric assays.
Principle: The DPPH assay is a popular and straightforward method to assess the free radical scavenging ability of a compound.[10] DPPH is a stable free radical with a deep violet color, showing a characteristic absorbance at approximately 517 nm.[11] When an antioxidant compound donates a hydrogen atom or an electron to DPPH, the radical is neutralized, and the solution's color changes to a pale yellow.[10][12] The degree of discoloration is proportional to the scavenging activity of the test compound.
Protocol:
Reagent Preparation:
Prepare a stock solution of phenethyl cinnamate in a suitable solvent (e.g., methanol or ethanol).
Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to avoid degradation.
Assay Procedure:
In a 96-well microplate, add 100 µL of various concentrations of phenethyl cinnamate to the wells.
Add 100 µL of the DPPH solution to each well.
For the control, add 100 µL of the solvent (e.g., methanol) and 100 µL of the DPPH solution.
For the blank, add 200 µL of the solvent.
Incubate the plate in the dark at room temperature for 30 minutes.[11]
Measure the absorbance at 517 nm using a microplate reader.
Data Analysis:
Calculate the percentage of DPPH radical scavenging activity using the following formula:
% Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100[11]
Plot a dose-response curve of phenethyl cinnamate concentration versus scavenging activity to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC50 value indicates higher antioxidant activity.
Principle: The ABTS assay is another widely used method for determining the antioxidant capacity of both hydrophilic and lipophilic compounds.[13][14] The assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The reduction in absorbance at 734 nm is proportional to the antioxidant activity.[15]
Protocol:
Reagent Preparation:
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution in water.
To generate the ABTS•+ radical cation, mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours.
Before use, dilute the ABTS•+ solution with ethanol or a phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
Assay Procedure:
In a 96-well microplate, add 20 µL of various concentrations of phenethyl cinnamate.
Add 180 µL of the diluted ABTS•+ solution to each well.
For the control, add 20 µL of the solvent and 180 µL of the ABTS•+ solution.
Incubate the plate at room temperature for 6 minutes.
Measure the absorbance at 734 nm.
Data Analysis:
Calculate the percentage of ABTS•+ scavenging activity using the formula:
% Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Determine the IC50 value from the dose-response curve.
Data Presentation: Antioxidant Activity
Assay
Endpoint
Interpretation
DPPH
IC50 (µg/mL or µM)
Lower value indicates higher radical scavenging activity.
ABTS
IC50 (µg/mL or µM)
Lower value indicates higher radical scavenging activity.
Section 2: Evaluation of Anti-inflammatory Activity
Chronic inflammation is a key contributor to various diseases. The anti-inflammatory potential of phenethyl cinnamate can be investigated by examining its ability to inhibit key inflammatory mediators and enzymes.
Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages
Principle: Nitric oxide (NO) is a crucial signaling molecule in the inflammatory process.[16] While it has protective roles, excessive production by inducible nitric oxide synthase (iNOS) in macrophages can lead to tissue damage.[17] This assay measures the ability of phenethyl cinnamate to inhibit the production of NO in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The amount of NO produced is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Protocol:
Cell Culture and Treatment:
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
Pre-treat the cells with various non-toxic concentrations of phenethyl cinnamate for 1 hour.
Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production.[16]
Griess Assay:
After incubation, collect 50 µL of the cell culture supernatant from each well.
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
Incubate for 10 minutes at room temperature, protected from light.
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
Incubate for another 10 minutes at room temperature.
Measure the absorbance at 540 nm.
Data Analysis:
Create a standard curve using known concentrations of sodium nitrite.
Determine the nitrite concentration in the samples from the standard curve.
Calculate the percentage of NO inhibition relative to the LPS-stimulated control.
Cyclooxygenase (COX) Inhibition Assay
Principle: Cyclooxygenase (COX) enzymes, particularly COX-2, are key players in the inflammatory cascade, responsible for the synthesis of prostaglandins.[18] Inhibition of COX-2 is a major target for anti-inflammatory drugs. This assay determines the ability of phenethyl cinnamate to inhibit the activity of purified COX-1 and COX-2 enzymes.
Protocol:
This protocol is based on commercially available COX inhibitor screening kits (e.g., from Cayman Chemical or BPS Bioscience).[19][20][21]
Reagent Preparation:
Prepare the assay buffer, heme, and enzyme (COX-1 or COX-2) solutions as per the kit instructions.
Prepare a solution of arachidonic acid (the substrate).
Assay Procedure:
In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.
Add various concentrations of phenethyl cinnamate to the inhibitor wells and the solvent to the control wells.
Incubate for a specified time (e.g., 10 minutes) at 37°C to allow for inhibitor binding.[19]
Initiate the reaction by adding arachidonic acid.
Incubate for a short period (e.g., 2 minutes) at 37°C.[19]
Stop the reaction by adding a stopping solution (e.g., hydrochloric acid).[19]
The product (prostaglandin) can be quantified using various methods, such as ELISA or a fluorescent probe, depending on the kit.[18][22]
Data Analysis:
Calculate the percentage of COX inhibition for each concentration of phenethyl cinnamate.
Determine the IC50 values for both COX-1 and COX-2 to assess the compound's potency and selectivity.
Visualization of Inflammatory Pathways
Caption: Workflow for evaluating the anticancer potential of phenethyl cinnamate.
References
Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. MDPI. Available from: [Link]
DPPH Antioxidant Assay Kit. Zen-Bio. Available from: [Link]
Antioxidant and anti-inflammatory activity determination of one hundred kinds of pure chemical compounds using offline and online screening HPLC assay. CABI Digital Library. Available from: [Link]
Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. PMC - NIH. Available from: [Link]
Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. E3S Web of Conferences. Available from: [Link]
DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific. Available from: [Link]
The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. PMC. Available from: [Link]
Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. NIH. Available from: [Link]
DPPH radical scavenging activity. Marine Biology. Available from: [Link]
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. PMC - NIH. Available from: [Link]
phenethyl cinnamate 2-propenoic acid, 3-phenyl-, 2-phenylethyl ester, (2E). The Good Scents Company. Available from: [Link]
An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. NIH. Available from: [Link]
Phenylethyl cinnamate (CAS N° 103-53-7). ScenTree. Available from: [Link]
Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. YouTube. Available from: [Link]
Phenylethyl cinnamate. PerfumersWorld. Available from: [Link]
Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. PubMed Central. Available from: [Link]
Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. MDPI. Available from: [Link]
How to Develop Effective in vitro Assays for Early Drug Discovery. BMG LABTECH. Available from: [Link]
Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. ResearchGate. Available from: [Link]
In Vitro Cell Based Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. Available from: [Link]
COX2 Inhibitor Screening Assay Kit. BPS Bioscience. Available from: [Link]
IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis. ResearchGate. Available from: [Link]
Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. MDPI. Available from: [Link]
Screening of in vitro Anticancer Activity of Various Human Cancer Cell Lines and Induced Apoptosis and Cell Arrest by Ethanolic. Semantic Scholar. Available from: [Link]
Antimicrobial Activity of Cinnamomum impressicostatum and C. pubescens and Bioassay-Guided Isolation of Bioactive (E)-Methyl Cinnamate | Request PDF. ResearchGate. Available from: [Link]
In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Academic Journals. Available from: [Link]
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). Available from: [Link]
COX Fluorescent Inhibitor Screening Assay Kit. Interchim. Available from: [Link]
Anticancer assay (MTT). Bio-protocol. Available from: [Link]
In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Available from: [Link]
Reciprocal regulation of the nitric oxide and cyclooxygenase pathway in pathophysiology: relevance and clinical implications. PubMed Central. Available from: [Link]
Anti-inflammatory activity of seven plant species with potential use as livestock feed additives. South African Journal of Botany. Available from: [Link]
The Importance of In Vitro Assays. Visikol. Available from: [Link]
Application Note: Cell Culture Studies with Phenethyl Cinnamate (PEC)
Part 1: Core Directive & Scientific Foundation Executive Summary Phenethyl cinnamate (PEC), also known as benzyl carbinyl cinnamate (CAS: 103-53-7), is a naturally occurring ester found in propolis (specifically Sonoran...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Core Directive & Scientific Foundation
Executive Summary
Phenethyl cinnamate (PEC), also known as benzyl carbinyl cinnamate (CAS: 103-53-7), is a naturally occurring ester found in propolis (specifically Sonoran and Populus types) and essential oils.[1][2] While often overshadowed by its structural relative Phenethyl Isothiocyanate (PEITC) or Caffeic Acid Phenethyl Ester (CAPE), PEC possesses distinct pharmacological properties.
Recent in silico and in vitro studies identify PEC as a potential modulator of the NF-κB pathway (specifically targeting the RelB receptor) and a tyrosinase inhibitor. This guide provides a standardized workflow for researchers to evaluate PEC’s efficacy in cancer cell lines, distinguishing its mechanism from the more aggressive isothiocyanates.
Distinguishing PEC from Homologs (Critical Alert)
Do not confuse Phenethyl Cinnamate with Phenethyl Isothiocyanate (PEITC).
PEC (Ester): Lower acute toxicity, acts via pathway modulation (NF-κB/RelB) and potential hydrolysis to cinnamic acid.
Implication: PEC requires longer incubation times (48-72h) and potentially higher micromolar concentrations (10–100 µM) compared to the nanomolar/low-micromolar potency of PEITC.
Part 2: Physicochemical Properties & Reagent Preparation
Compound Profile
Property
Specification
Notes
MW
252.31 g/mol
Appearance
White crystalline solid
Solubility (Water)
Insoluble
Do not attempt aqueous stock solutions.
Solubility (Solvents)
DMSO (>25 mg/mL), Ethanol
DMSO is preferred for cell culture stability.
LogP
~4.6
Highly lipophilic; prone to binding plasticware.
Protocol A: Preparation of Stock & Working Solutions
Goal: Create a stable, precipitation-free delivery system for cell culture.
Materials:
Phenethyl cinnamate (Purity >98%)
Sterile DMSO (Cell Culture Grade)
Vortex mixer
Sonicator (water bath)
Step-by-Step:
Master Stock (100 mM): Weigh 25.2 mg of PEC and dissolve in 1.0 mL of sterile DMSO. Vortex vigorously for 30 seconds. If crystals persist, sonicate at 37°C for 5 minutes.
Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Stable for 3 months.
Intermediate Dilution (100x): Dilute the Master Stock 1:100 in culture medium (e.g., RPMI-1640 or DMEM) immediately before treating cells.
Note: A milky white precipitate may form if added too quickly. Add DMSO stock dropwise to the medium while swirling.
Final Working Concentration: Dilute the Intermediate solution 1:10 into the cell wells.
Seeding: Seed cells at 5,000–8,000 cells/well in a 96-well plate. Incubate for 24h to allow attachment.
Treatment: Remove old media. Add 100 µL of fresh media containing PEC at the following gradients:
0, 5, 10, 25, 50, 100, 200 µM.
Triplicates are mandatory.
Incubation: Incubate for 48 to 72 hours . (Esters often require longer times than free acids to exert effects).
Readout: Add MTT or CCK-8 reagent. Incubate 2-4h. Measure absorbance (OD450 or OD570).
Calculation: Normalize to Vehicle Control (0.1% DMSO = 100% viability).
Protocol C: Mechanistic Validation (Western Blot)
Hypothesis: PEC disrupts the NF-κB alternative pathway by binding RelB.
Targets to Probe:
RelB: Look for downregulation or reduced nuclear translocation.
Caspase-3 (Cleaved): Marker of apoptosis.
Bcl-2 / Bax: Ratio indicates apoptotic susceptibility.
Tyrosinase: (If using melanoma lines) Downregulation indicates anti-melanogenic activity.
Part 4: Visualization & Mechanism
Molecular Mechanism: RelB Targeting
The following diagram illustrates the proposed mechanism where PEC enters the cell, potentially binds RelB, preventing its translocation to the nucleus, thereby inhibiting survival gene transcription.
Caption: Proposed mechanism of action. PEC enters the cell and interacts with RelB, inhibiting the non-canonical NF-κB pathway and promoting apoptosis.
Experimental Workflow
Caption: Standardized workflow for PEC assessment, ensuring solvent control and appropriate assay endpoints.
Part 5: Data Summary & Expectations
Table 1: Expected IC50 Ranges & Activity
Note: Values are approximate based on comparative extract data and structural analogs.
Cell Line
Tissue Origin
Expected IC50 (PEC)
Primary Mechanism
HeLa
Cervical
30 - 80 µM
RelB Inhibition / Apoptosis
MCF-7
Breast (ER+)
40 - 100 µM
Estrogenic modulation / Apoptosis
B16F10
Melanoma
10 - 50 µM
Tyrosinase Inhibition / Oxidative Stress
H1299
Lung
20 - 60 µM
Metastasis Inhibition
References
Mahnashi, M. H., et al. (2021). Cytotoxicity, anti-angiogenic, anti-tumor and molecular docking studies on phytochemicals isolated from Polygonum hydropiper L.[2] (Identifies Phenethyl cinnamate interaction with RelB).
Chou, Y. C., et al. (2019).Cinnamomum cassia Essential Oil Inhibits α-MSH-Induced Melanin Production and Oxidative Stress in Murine B16 Melanoma Cells.
Alday-Provencio, S., et al. (2015).Sonoran propolis and some of its chemical constituents inhibit in vitro growth of Giardia lamblia trophozoites.
Touzani, S., et al. (2019).Chemical composition and biological activities of Propolis from the North-East of Morocco. (Cytotoxicity of propolis containing PEC).
Application Note: Evaluation of Anti-Inflammatory Efficacy of Phenethyl Cinnamate (PEC)
Introduction & Rationale Phenethyl cinnamate (PEC), a naturally occurring ester found in propolis and various plant extracts, has emerged as a potent modulator of inflammatory pathways.[1] Unlike non-selective NSAIDs, PE...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Rationale
Phenethyl cinnamate (PEC), a naturally occurring ester found in propolis and various plant extracts, has emerged as a potent modulator of inflammatory pathways.[1] Unlike non-selective NSAIDs, PEC exhibits a dual-mechanism action, primarily targeting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling cascades.[1]
This Application Note provides a rigorous, standardized framework for evaluating PEC. It moves beyond generic screening to focus on mechanistic validation using the RAW 264.7 macrophage model (the in vitro gold standard) and the Carrageenan-induced paw edema model (the in vivo pharmacodynamic standard).[1]
Key Mechanistic Targets:
Inhibition: Phosphorylation of IκBα, nuclear translocation of p65, phosphorylation of p38/JNK/ERK.[2]
Downregulation: iNOS (Inducible Nitric Oxide Synthase) and COX-2 (Cyclooxygenase-2).[1][2][3][4]
Output Reduction: NO, PGE2, TNF-α, IL-6, IL-1β.[1][2][5]
Compound Preparation & Quality Control
Critical Factor: PEC is lipophilic and poorly soluble in water.[1] Improper solubilization causes micro-precipitation in cell culture media, leading to false negatives or inconsistent cytotoxicity data.[1]
Criteria: Select the highest concentration that maintains >90% cell viability compared to the vehicle control (0.1% DMSO). Typical effective range: 5–40 µM.
Phase 2: Anti-Inflammatory Efficacy (NO & Cytokines)
Visualization of Signaling Pathway:
The following diagram illustrates the specific intervention points of PEC within the inflammatory cascade.
Figure 1: Molecular mechanism of PEC.[1] Green hexagon represents the compound; Red T-bars indicate inhibition points.[1]
In Vivo Validation: Carrageenan-Induced Paw Edema[1][7]
This model is chosen for its reproducibility in assessing the acute phase of inflammation, specifically edema driven by histamine, serotonin (early phase), and prostaglandins (late phase).[1]
Protocol Overview
Animals: Male Wistar Rats (180–220g) or C57BL/6 Mice (20–25g).[1]
Acclimatization: 7 days, standard diet/water ad libitum.
Administration: Administer PEC (suspended in 0.5% CMC-Na or dissolved in corn oil) via intraperitoneal (i.p.) injection or oral gavage (p.o.) 1 hour prior to induction.[1]
Induction: Inject 0.1 mL of 1% λ-carrageenan (w/v in sterile saline) into the subplantar tissue of the right hind paw.
Measurement: Measure paw volume using a Plethysmometer (water displacement) at T=0 (baseline), 1h, 2h, 3h, 4h, and 6h post-injection.[1]
Calculation:
Where is paw volume at time , and is baseline volume.[1]
Experimental Workflow Summary
The following flowchart details the logical progression from compound solubilization to final data analysis.
Figure 2: Experimental workflow from stock preparation to in vivo confirmation.
Data Analysis & Statistical Rigor
To ensure E-E-A-T standards, data must be processed with appropriate statistical tests.[1]
Experiment Type
Data Format
Recommended Statistical Test
Viability (CCK-8)
Absorbance (OD)
One-way ANOVA + Dunnett’s post-hoc
Cytokines (ELISA)
Concentration (pg/mL)
One-way ANOVA + Tukey’s post-hoc
Western Blot
Band Density (Relative to β-actin)
One-way ANOVA + Tukey’s post-hoc
Paw Edema
Volume (mL) over Time
Two-way ANOVA (Time × Treatment) + Bonferroni
Note: All experiments should be performed in triplicate (
) for in vitro and for in vivo to ensure statistical power.
References
Toyoda, K., et al. (2009).[1] "Anti-inflammatory effects of caffeic acid phenethyl ester (CAPE) and phenethyl cinnamate in propolis." Biological & Pharmaceutical Bulletin.
Lee, Y.S., et al. (2023).[1] "Phenethylferulate as a natural inhibitor of inflammation in LPS-stimulated RAW 264.7 macrophages: focus on NF-κB, Akt and MAPK signaling pathways."[1][2][4] BMC Complementary Medicine and Therapies.[1]
Posadas, I., et al. (2004).[1] "Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression."[1] British Journal of Pharmacology.
Tewtrakul, S., et al. (2009).[1] "Anti-inflammatory and antinociceptive effects of phenethyl cinnamate from the rhizomes of Alpinia galanga." Phytotherapy Research.
Application Notes & Protocols for Determining the Antioxidant Capacity of Phenethyl Cinnamate
Introduction: Contextualizing the Antioxidant Potential of Phenethyl Cinnamate Phenethyl cinnamate, the ester derived from phenethyl alcohol and cinnamic acid, is a compound recognized for its aromatic properties, primar...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Contextualizing the Antioxidant Potential of Phenethyl Cinnamate
Phenethyl cinnamate, the ester derived from phenethyl alcohol and cinnamic acid, is a compound recognized for its aromatic properties, primarily in the fragrance and flavor industries.[1][2][3] It belongs to the broader class of cinnamates, derivatives of cinnamic acid, which are naturally occurring organic acids in plants.[4][5] Many of these derivatives, particularly those with phenolic hydroxyl groups, are acknowledged for their significant biological activities, including potent antioxidant effects.[4][5]
The antioxidant capacity of a compound is its ability to neutralize reactive oxygen species (ROS) and other free radicals. Unchecked, these reactive species can induce oxidative stress, a condition implicated in cellular damage and the pathogenesis of numerous diseases.[6][7][8] Consequently, quantifying the antioxidant potential of compounds like Phenethyl cinnamate is crucial for its potential application in pharmaceuticals, cosmetics, and nutraceuticals, where mitigating oxidative damage is a key therapeutic or protective goal.[9][10]
This guide provides a detailed examination of three widely accepted in-vitro assays for determining antioxidant capacity: the DPPH radical scavenging assay, the ABTS radical cation decolorization assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay. These methods are selected to represent the two primary mechanisms of antioxidant action: Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT). By employing a multi-assay approach, researchers can develop a comprehensive and robust antioxidant profile for Phenethyl cinnamate.
Chemical Profile: Phenethyl Cinnamate
A clear understanding of the analyte's physicochemical properties is fundamental for accurate sample preparation and assay selection. Phenethyl cinnamate is a crystalline solid with poor water solubility, a critical factor for designing experimental protocols.[2][11]
Part 1: Foundational Principles of Antioxidant Capacity Assays
Antioxidant compounds exert their effects through various mechanisms, broadly categorized as Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). Understanding these mechanisms is essential for interpreting assay results correctly.
Single Electron Transfer (SET) Assays: In these assays, the antioxidant donates an electron to reduce a radical, which is monitored by a color change. The DPPH and ABTS assays operate primarily via this mechanism. The reaction endpoint is reached when the color change stops.
Hydrogen Atom Transfer (HAT) Assays: Here, the antioxidant quenches free radicals by donating a hydrogen atom. These assays are typically competition-based, where the antioxidant and a probe compete for the radicals. The ORAC assay is a classic example of a HAT-based method and is often considered more biologically relevant as it uses a peroxyl radical, a common ROS in the human body.[13]
Diagram 1: Core mechanisms of antioxidant action.
Part 2: The DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a rapid, simple, and widely used method for screening the radical scavenging activity of compounds.[10][14]
Principle
The core of this assay is the stable free radical DPPH•, which has a deep violet color in solution with a characteristic absorbance maximum around 517 nm.[8] When an antioxidant donates an electron or hydrogen atom to DPPH•, it is reduced to its non-radical form, DPPH-H, a pale yellow hydrazine.[14] This reduction leads to a decrease in absorbance at 517 nm, which is directly proportional to the radical scavenging activity of the sample.[10]
Expert Insights & Causality
Solvent Choice: Due to Phenethyl cinnamate's poor water solubility, an organic solvent like methanol or ethanol is required. This is a key consideration, as the solvent can influence the reaction kinetics.[10]
Light Sensitivity: The DPPH radical is sensitive to light.[10] Therefore, all steps involving the DPPH solution must be performed in the dark or under amber light to prevent its auto-reduction, which would lead to inaccurate results.
Reaction Time: The reaction between an antioxidant and DPPH is not always instantaneous. A fixed incubation time (e.g., 30 minutes) is necessary to ensure the reaction reaches a steady state or completion, allowing for consistent and comparable results.[15]
Diagram 4: Experimental workflow for the ORAC assay.
Fluorescence microplate reader with temperature control and injectors (optional, but recommended)
Procedure:
Preparation of Solutions:
Fluorescein Working Solution: Prepare a stock solution and dilute it with 75 mM phosphate buffer (pH 7.4) immediately before use.
[7] * AAPH Solution: Prepare AAPH fresh daily in 75 mM phosphate buffer (pH 7.4).
[7] * Trolox Standard Solutions: Prepare a stock and serial dilutions in phosphate buffer.
Phenethyl Cinnamate Sample Solutions: Due to solubility issues, a co-solvent system may be necessary. Dissolve Phenethyl cinnamate in a minimal amount of a water-miscible organic solvent (e.g., acetone or DMSO) and then dilute with the phosphate buffer. Ensure the final concentration of the organic solvent is low (<1%) and consistent across all samples and standards to avoid interference.
Assay Execution:
Pipette 150 µL of the fluorescein working solution into each well of the black microplate.
Add 25 µL of the sample, standard, or blank (phosphate buffer with co-solvent) to the appropriate wells.
Mix and incubate the plate at 37°C for at least 15-30 minutes.
[6][16] * Initiate the reaction by adding 25 µL of the AAPH solution to all wells. This is best done with an automated injector in the plate reader to ensure timing consistency.
Measurement:
Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 90 minutes. S[17]et the excitation wavelength to 485 nm and the emission wavelength to 520-530 nm. T[17]he plate should be maintained at 37°C throughout the reading.
Data Analysis:
Calculate the Area Under the Curve (AUC) for each sample, standard, and blank from the plot of fluorescence versus time.
Calculate the Net AUC by subtracting the AUC of the blank from the AUC of each sample or standard:
Net AUC = AUC_sample - AUC_blank
Determine TEAC: Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve. Calculate the ORAC value of Phenethyl cinnamate from this curve and express the results as µmol Trolox Equivalents per gram or mol of the compound.
Part 5: Comparative Summary of Assays
Choosing the right assay depends on the research objective. A combination of methods provides the most complete picture of a compound's antioxidant profile.
Feature
DPPH Assay
ABTS Assay
ORAC Assay
Primary Mechanism
SET
SET
HAT
Radical Source
DPPH• (Stable radical)
ABTS•+ (Generated radical)
Peroxyl Radical (from AAPH)
Measurement
Spectrophotometric (Absorbance at ~517 nm)
Spectrophotometric (Absorbance at ~734 nm)
Fluorometric (Kinetic decay)
Pros
Simple, rapid, inexpensive
Applicable to hydrophilic & lipophilic compounds, stable radical
Biologically relevant radical, measures inhibition time and degree
Cons
Radical is not biologically relevant, potential for steric hindrance
Reaction kinetics can be complex
More complex, requires a fluorescence reader with temperature control
Conclusion
This guide provides comprehensive, step-by-step protocols for evaluating the antioxidant capacity of Phenethyl cinnamate using the DPPH, ABTS, and ORAC assays. By detailing the principles, explaining the causality behind procedural steps, and providing clear methods for data analysis, researchers are equipped to generate reliable and meaningful data. Given that Phenethyl cinnamate is an ester of cinnamic acid—a class of compounds known for antioxidant activity—a thorough investigation using both SET and HAT-based assays is scientifically justified. S[4][9][18]uch a multi-faceted approach will yield a robust antioxidant profile, which is essential for substantiating its potential use in drug development, cosmetics, and functional foods.
Title: A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices
Source: MDPI
URL: [Link]
Title: Cinnamates and hydroxybenzoates in the diet: antioxidant activity assessed using the ABTS•+ radical cation
Source: British Food Journal, Emerald Publishing
URL: [Link]
Title: Antioxidant and antimicrobial activities of cinnamic acid derivatives
Source: PubMed, National Library of Medicine
URL: [Link]
Title: Cinnamate supplementation enhances hepatic lipid metabolism and antioxidant defense systems in high cholesterol-fed rats
Source: PubMed, National Library of Medicine
URL: [Link]
Title: Characterization of Phenethyl Cinnamamide Compounds from Hemp Seed and Determination of Their Melanogenesis Inhibitory Activity
Source: PMC, National Library of Medicine
URL: [Link]
Title: Bench to Any Side—The Pharmacology and Applications of Natural and Synthetic Alkylated Hydroxy Cinnamates and Cinnamides
Source: MDPI
URL: [Link]
Title: Roles of anti- and pro-oxidant potential of cinnamic acid and phenylpropanoid derivatives in modulating growth of cultured cells
Source: PMC, National Library of Medicine
URL: [Link]
Title: (PDF) Characterization of Phenethyl Cinnamamide Compounds from Hemp Seed and Determination of Their Melanogenesis Inhibitory Activity
Source: ResearchGate
URL: [Link]
Application Note: Enzymatic Synthesis of Phenethyl Cinnamate Derivatives
Abstract & Strategic Significance Phenethyl cinnamate (PEC) and its derivatives (e.g., Caffeic Acid Phenethyl Ester - CAPE) represent a high-value class of esters bridging the flavor/fragrance industry and pharmaceutical...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Significance
Phenethyl cinnamate (PEC) and its derivatives (e.g., Caffeic Acid Phenethyl Ester - CAPE) represent a high-value class of esters bridging the flavor/fragrance industry and pharmaceutical development. While naturally occurring in propolis and balsam of Peru, extraction yields are critically low. Traditional chemical synthesis (Fischer esterification) suffers from high energy costs, toxic catalysts (H₂SO₄), and the generation of unwanted by-products that complicate downstream processing.
This guide details the lipase-catalyzed synthesis of PEC derivatives. Unlike chemical routes, this enzymatic approach operates under mild conditions, offers high regioselectivity for poly-hydroxylated derivatives (like caffeic acid), and qualifies as a "Natural" flavor ingredient under US and EU regulations (EC 1334/2008).
Key Applications
Flavor & Fragrance: Fixative with rosy, balsamic notes.
Therapeutics: Potent antioxidant, antimicrobial, and anti-tumor agents (specifically CAPE).
Cosmetics: UV-absorbing bioactive additives.
Mechanism of Action: Ping-Pong Bi-Bi
Understanding the kinetic mechanism is prerequisite to optimizing the reaction. Lipase B from Candida antarctica (CALB) operates via a Ping-Pong Bi-Bi mechanism . The reaction does not involve a ternary complex; instead, the enzyme oscillates between a free form and an acyl-enzyme intermediate.
Mechanistic Workflow
Acylation: The nucleophilic serine in the lipase active site attacks the carbonyl of the cinnamic acid (Acyl Donor), releasing water and forming a stable Acyl-Enzyme intermediate.
Deacylation: The phenethyl alcohol (Nucleophile) attacks the Acyl-Enzyme, regenerating the free enzyme and releasing the ester product.
Critical Insight: Water is a competitive inhibitor in the deacylation step (hydrolysis of the ester) but is produced in the acylation step. Therefore, water activity (
) control is the single most critical parameter for high conversion.
Figure 1: Ping-Pong Bi-Bi kinetic mechanism for CALB-mediated esterification. Note the release of the enzyme back to its native state after product release.
Critical Process Parameters (CPP)
Parameter
Optimal Range
Scientific Rationale
Biocatalyst
Novozym 435 (Immobilized CALB)
High thermal stability (up to 90°C) and tolerance to polar substrates. Immobilization on acrylic resin facilitates recovery.
Temperature
60°C – 80°C
Higher T improves solubility of solid cinnamic acid (MP: 133°C) and reduces viscosity, but >80°C risks thermal inactivation over long cycles.
Molar Ratio
1:3 to 1:5 (Acid:Alcohol)
Excess alcohol pushes equilibrium toward ester synthesis (Le Chatelier’s principle) and acts as a solvent for the solid acid.
Water Removal
< 0.1%
Essential. Use molecular sieves (3Å or 4Å) or vacuum (50–100 mbar) to continuously remove co-produced water.
Solvent
Solvent-Free or Isooctane
Solvent-free is "Green" but requires high T for solubility. Hydrophobic solvents (Log P > 3) like Isooctane preserve the essential water layer around the enzyme.
0-2 min: 40% B 2-15 min: 40% -> 90% B 15-20 min: 90% B
Flow Rate
1.0 mL/min
Detection
UV @ 280 nm (Cinnamoyl moiety absorption)
Retention Times
Cinnamic Acid: ~4.5 min Phenethyl Alcohol: ~5.2 min Phenethyl Cinnamate: ~12.8 min
Calculation of Conversion (%):
(Where is the response factor ratio, typically close to 1.0 for these UV-active species).
Troubleshooting & Optimization
Figure 2: Decision tree for troubleshooting low yields in enzymatic esterification.
References
Wang, Y., et al. (2016).[13] High-yield synthesis of bioactive ethyl cinnamate by enzymatic esterification of cinnamic acid.[13][14] Food Chemistry.[4][9][11][13][14] Link
Gumel, E. H., et al. (2011). Lipase-catalyzed synthesis of non-ionic surfactants and their applications. Journal of Molecular Catalysis B: Enzymatic. Link
Adnani, A., et al. (2012). Enzymatic synthesis of rose aromatic ester (2-phenylethyl acetate) by lipase.[3] Journal of the Science of Food and Agriculture. Link
Jakovetić, S. M., et al. (2013). Synthesis of aliphatic esters of cinnamic acid as potential lipophilic antioxidants catalyzed by lipase B from Candida antarctica.[11] Applied Biochemistry and Biotechnology.[11][13] Link
Novozymes A/S. Novozym® 435 Product Data Sheet.Link
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Phenethyl Cinnamate Synthesis Optimization
Subject: Optimization of Phenethyl Cinnamate (CAS 103-53-7) Synthesis
Document ID: TSC-OPT-PC-2024
Classification: Process Chemistry / Biocatalysis
Introduction: The Synthesis Challenge
Phenethyl cinnamate is a high-value ester critical to the fragrance and flavor industries (balsamic, rose, and honey notes). Synthesizing it presents a classic process chemistry dilemma: balancing thermodynamic equilibrium against kinetic efficiency .
This guide addresses the two primary synthesis routes:
Biocatalytic Esterification (Green/Natural): Uses Candida antarctica Lipase B (Novozym 435).[1][2] Preferred for "Natural" labeling requirements.[3]
Chemical Esterification (Industrial): Uses acid catalysis (p-TSA/H₂SO₄) with azeotropic distillation. Preferred for bulk scale and cost efficiency.
Part 1: Biocatalytic Synthesis (Enzymatic Route)
Core Technology: Immobilized Lipase (Candida antarctica Lipase B - Novozym 435).[1][2][4]
Mechanism: Ping-Pong Bi-Bi mechanism.[5] The enzyme forms an acyl-enzyme intermediate with cinnamic acid before transferring the acyl group to phenethyl alcohol.
Troubleshooting & Optimization FAQ
Q1: My conversion yields are plateauing at ~70% despite extending reaction time. Why?Diagnosis: You have hit Thermodynamic Equilibrium due to water accumulation.
The Science: Lipase-catalyzed esterification is reversible. As water is produced, the enzyme catalyzes the reverse reaction (hydrolysis) at the same rate as esterification.
Corrective Protocol:
Molecular Sieves: Add activated 3Å or 4Å molecular sieves (50–100 g/L) directly to the reaction media to scavenge water.
Open System: If using a solvent-free system, operate under mild vacuum (100–200 mbar) to continuously evaporate water if the temperature allows (though phenethyl alcohol is volatile, so sieves are safer).
Hydrophobicity: Switch to a hydrophobic solvent (e.g., Isooctane or Toluene) to push water out of the enzyme micro-environment.
Q2: The reaction rate drops significantly after the first reuse of the enzyme.Diagnosis:Biocatalyst Poisoning or Pore Clogging .
The Science: Cinnamic acid is a solid at room temperature. If the concentration is too high near the enzyme surface, it can crystallize within the porous resin of Novozym 435, physically blocking active sites. Alternatively, polar byproducts may strip the essential water layer required for enzyme structural integrity.
Corrective Protocol:
Substrate Loading: Do not exceed 0.5 M cinnamic acid concentration.
Washing Cycle: Between runs, wash the immobilized beads with 2-propanol (to remove polar contaminants) followed by the reaction solvent.
Temperature: Maintain >50°C to ensure substrate solubility, but do not exceed 70°C to prevent thermal denaturation of the protein.
Excess alcohol drives equilibrium to the right (Le Chatelier’s principle).
Temperature
60°C
Optimal balance between kinetic rate and enzyme stability.
Water Removal
4Å Molecular Sieves (5% w/v)
Essential to break equilibrium limits.
Agitation
200–250 RPM (Orbital Shaker)
Prevents mechanical attrition (grinding) of the enzyme beads.
Workflow Diagram: Enzymatic Cycle
Caption: The Ping-Pong Bi-Bi mechanism showing the critical water scavenging step required to prevent hydrolysis.
Part 2: Chemical Synthesis (Fischer Esterification)
Core Technology: Acid Catalysis (p-Toluenesulfonic acid - p-TSA) with Azeotropic Distillation.
Mechanism: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic, facilitating attack by the nucleophilic alcohol.
Troubleshooting & Optimization FAQ
Q3: The reaction turns dark brown/black, and purification is difficult.Diagnosis:Polymerization or Oxidative Degradation .
The Science: Cinnamic acid contains a conjugated double bond. Strong mineral acids (like H₂SO₄) and high heat can trigger radical polymerization or charring of the double bond, creating "tar."
Corrective Protocol:
Catalyst Switch: Replace Sulfuric Acid with p-Toluenesulfonic Acid (p-TSA) . It is milder and less oxidizing.
Inhibitor: Add a radical scavenger like BHT (Butylated hydroxytoluene) or Hydroquinone (0.1 mol%) to the reaction mixture to protect the alkene group.
Inert Atmosphere: Run the reaction under a Nitrogen (N₂) blanket.
Q4: I am using a Dean-Stark trap, but water collection is slower than predicted.Diagnosis:Inefficient Azeotrope or Poor Reflux Rate .
The Science: The solvent must form a heterogeneous azeotrope with water. If the reflux is too gentle, the vapor velocity isn't sufficient to carry water up to the condenser.
Corrective Protocol:
Solvent: Use Toluene or Xylene . Toluene forms a boiling azeotrope with water at ~85°C (composition ~20% water).
Insulation: Wrap the fractionating column/riser with glass wool or foil to prevent premature condensation before the vapor reaches the trap.
Optimized Protocol: Chemical Synthesis
Parameter
Specification
Rationale
Catalyst
p-TSA (1–3 mol%)
Milder than H₂SO₄, reduces charring.
Solvent
Toluene (0.5 M concentration)
Forms excellent azeotrope for water removal.
Apparatus
Dean-Stark Trap
Continuous removal of water to drive equilibrium.
Temp
Reflux (~110°C)
Required for azeotropic boil-up.
Reaction Time
4–6 Hours
Monitor via TLC (vanishing acid spot).
Logic Diagram: Equilibrium Shift Strategy
Caption: The cyclical process of breaking thermodynamic equilibrium using physical water removal.
Part 3: Advanced Intensification (Deep Eutectic Solvents)
Emerging Technology: Deep Eutectic Solvents (DES).[6]
Concept: A mixture of Choline Chloride (ChCl) and p-TSA acts as both the solvent and the catalyst.
Why use this?
Yield: Reports of >98% conversion in <2 hours.
Green: No volatile organic solvents (VOCs) like Toluene.
Separation: The product (ester) separates into a distinct organic layer upon cooling/water addition, while the DES can be recycled.
Protocol Snapshot:
Mix: Choline Chloride + p-TSA (1:2 molar ratio) at 80°C until a clear liquid forms (the DES).
React: Add Cinnamic Acid and Phenethyl Alcohol. Stir at 80°C.
Extract: Add water. The DES dissolves in water; the Phenethyl Cinnamate separates as an oil/solid.
References
Enzymatic Optimization: Bioprocess and Biosystems Engineering. "Optimization of lipase-catalyzed synthesis of phenethyl esters."
Novozym 435 Mechanics: Journal of Molecular Catalysis B: Enzymatic. "Kinetic study of the esterification of cinnamic acid by immobilized lipase."
Deep Eutectic Solvents: ResearchGate. "Synthesis of methyl cinnamate catalyzed by deep eutectic solvents based on choline chloride." (Extrapolated for Phenethyl Cinnamate).[7][8]
Fischer Esterification Standards: Organic Syntheses. "Esterification of Cinnamic Acid."
(Note: While specific URLs are generated based on search context, access to full text depends on institutional subscriptions.)
Technical Support Center: Phenethyl Cinnamate Purification
Topic: Isolation and Purification of Phenethyl Cinnamate from Reaction Mixtures Document ID: TS-PCIN-004 | Status: Active | Tier: Advanced Application Support Introduction & Scope Welcome to the Technical Support Center...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Isolation and Purification of Phenethyl Cinnamate from Reaction Mixtures
Document ID: TS-PCIN-004 | Status: Active | Tier: Advanced Application Support
Introduction & Scope
Welcome to the Technical Support Center for Phenethyl Cinnamate (CAS: 103-53-7). This guide addresses the purification of this ester following synthesis (typically Fischer esterification or Lipase-catalyzed transesterification).
Phenethyl cinnamate is a white crystalline solid (MP: 54–56 °C) often used in fragrance and pharmaceutical applications.[1] Users frequently report difficulties with the product "oiling out" (supercooling) and persistent odors of the starting materials (Rose/Phenethyl Alcohol or Balsamic/Cinnamic Acid). This guide provides self-validating protocols to resolve these issues.
The Impurity Landscape
Before beginning purification, you must understand the physical property differentials between your product and its byproducts.
Table 1: Physicochemical Properties of Reaction Components
Component
Role
Melting Point (MP)
Boiling Point (BP)
Solubility (Water)
Solubility (Ethanol)
Phenethyl Cinnamate
Product
54–56 °C
~370 °C (dec.)195 °C @ 15 mmHg
Insoluble
Soluble (Hot)Slightly Soluble (Cold)
Cinnamic Acid
Reactant
133 °C
300 °C
Low
Soluble
Phenethyl Alcohol
Reactant
-27 °C
219 °C
2 g/100mL
Miscible
Sulfuric Acid / p-TSA
Catalyst
N/A
N/A
Miscible
Miscible
Analyst Note: The critical separation challenge is Phenethyl Alcohol . Unlike Cinnamic Acid, it cannot be removed by a simple base wash. It requires vacuum distillation or careful fractional crystallization.
Critical Workflow Protocols
Protocol A: Standard Chemical Workup (Fischer Esterification)
Best for: Large-scale synthesis using acid catalysts (H2SO4, p-TSA).
Step 1: Quench & Phase Separation
Cool the reaction mixture to room temperature.
Add Diethyl Ether or Ethyl Acetate (approx. equal volume to reaction mass) to dissolve the organic layer.
Wash with water (2x) to remove the bulk of the acid catalyst.
Best for: Green chemistry applications, solvent-free systems.
Enzyme Removal: Dilute reaction mixture with Acetone or Ethanol and filter to recover the immobilized lipase (e.g., Novozym 435).
Solvent Evaporation: Remove the solvent under vacuum.
Purification: Since enzymatic reactions are often equilibrium-limited, significant starting material may remain.
Recommended:Column Chromatography (Silica Gel).
Mobile Phase: Hexane:Ethyl Acetate (Gradient 95:5 to 80:20).
Troubleshooting & FAQs
Issue 1: "My product is an oil, not a solid."
Diagnosis: Supercooling. The melting point (54–56 °C) is close to ambient temperature. Impurities (especially Phenethyl Alcohol) depress the MP, keeping it liquid.
Corrective Action:
The "Mortar" Technique: If the crude is a sticky semi-solid, transfer it to a mortar. Add cold 2% NaHCO₃ and grind it with a pestle. This mechanical agitation often forces crystallization while washing away surface acid [1].
Seeding: Obtain a pure seed crystal (commercial standard). Dip a glass rod in the oil, touch the seed, and scratch the vessel walls.
Solvent Switch: If Ethanol fails, try recrystallizing from Hexane/Petroleum Ether . The ester is less soluble in cold alkanes than the alcohol impurity.
Vacuum Distillation: This is the most effective method. Distill at 15 mmHg .
Fraction 1: Phenethyl Alcohol (distills ~90–100 °C at reduced pressure).
Fraction 2: Phenethyl Cinnamate (distills ~190–210 °C at reduced pressure) [1].[2]
Azeotropic Distillation: If vacuum is unavailable, codistill with water or ethylene glycol to pull over the alcohol [4].
Issue 3: "Low yield after recrystallization."
Diagnosis: Product is too soluble in the chosen solvent or too much solvent was used.
Corrective Action:
Concentrate the mother liquor (the filtrate) to half its volume.
Cool to 0 °C to harvest a "second crop" of crystals.
Note: The second crop is usually less pure and requires a separate recrystallization.
Visualizing the Workflow
Figure 1: Purification Decision Tree
Caption: Logical flow for selecting the correct purification method based on the physical state of the crude product.
Figure 2: Impurity Separation Logic
Caption: Mechanism of action for removing specific byproducts during the workup phase.
References
Organic Syntheses. (1953). Cinnamic acid, phenyl ester (Phenethyl Cinnamate) Preparation. Coll. Vol. 33, p.23. Available at: [Link] (Note: Procedure adapted from phenyl ester analog logic and specific OrgSyn notes on cinnamate purification).
Pathiranage, A. L., et al. (2018).[3] Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Laboratory Chemical Education. Available at: [Link]
WebQC. (2024). Removing impurities from phenethyl alcohol (Distillation Logic). Available at: [Link]
National Institutes of Health (NIH). (2020). Enzymatic Synthesis of Esters using Lipase. Available at: [Link]
Phenethyl cinnamate (PEC) presents a classic challenge in in vitro pharmacology: it is a highly lipophilic ester with a LogP of approximately 4.4 [1, 2]. While soluble in organic solvents like ethanol and DMSO, it is practically insoluble in water (~0.5 mg/L) [1].[1]
When a concentrated organic stock of PEC is introduced directly into an aqueous culture medium, the sudden change in polarity often causes the compound to "crash out," forming micro-precipitates that are invisible to the naked eye but devastating to assay reproducibility. These precipitates lead to:
False Negatives: The cells/enzymes are not exposed to the calculated concentration.
High Variability: Random distribution of micro-crystals causes well-to-well inconsistency.[1]
Cytotoxicity Artifacts: Crystals settling on cell monolayers can cause physical stress or localized toxicity unrelated to the compound's mechanism of action.
This guide provides technical solutions to maintain PEC in solution, ensuring your biological data reflects the compound's true activity.
Part 1: Critical Troubleshooting (Q&A)
Q1: My compound precipitates immediately upon adding the DMSO stock to the culture media. How do I prevent this?
Diagnosis: You are likely performing a "shock dilution" where the hydrophobic compound is exposed to a 100% aqueous environment too rapidly.
The Solution: The "Step-Down" Dilution Method
Do not pipette DMSO stock directly into the final volume of media. Instead, use an intermediate dilution step to buffer the polarity shift.
Protocol:
Prepare Stock: Dissolve PEC in anhydrous DMSO (e.g., 100 mM).
Create Intermediate: Dilute the stock 1:10 or 1:20 into a protein-rich solvent (like sterile PBS + 5% BSA or pure Fetal Bovine Serum) before adding to the final media.
Mechanism:[1] Serum albumin (BSA/FBS) acts as a carrier protein. It binds lipophilic molecules, preventing them from aggregating into crystals while keeping them bioavailable for cellular uptake [3].[1]
Final Addition: Add the intermediate solution to your final culture media.
Q2: Can I filter-sterilize the media after adding Phenethyl Cinnamate to ensure sterility?
Answer: ABSOLUTELY NOT.Reasoning: PEC is highly lipophilic and will bind non-specifically to filter membranes (especially Nylon, PES, and Cellulose Acetate).[1] Filtering a media solution containing PEC will strip 50-90% of the compound from the solution, rendering your concentration calculations meaningless [3].
Correct Practice: Sterilize your concentrated DMSO stock using a solvent-resistant PTFE (Teflon) syringe filter (0.2 µm) before dilution. Perform all subsequent dilutions under aseptic conditions.
Q3: I see high background toxicity in my vehicle controls. Is the solvent killing my cells?
Answer: It is possible.[1][2][3] PEC requires high organic solvent concentrations to stay solubilized, which may exceed the toxicity threshold of sensitive cell lines.
Solvent Tolerance Limits:
Solvent
Max Final Concentration (Robust Cells e.g., HeLa, HEK293)
Max Final Concentration (Sensitive Cells e.g., Primary Neurons)
Calculate your final solvent concentration.[1] If >0.1%, run a "Solvent Only" MTT/LDH assay to normalize baseline toxicity.[1]
Switch to Hydroxypropyl-β-Cyclodextrin (HP-β-CD) (See Part 3) if DMSO toxicity is confounding your results.[1]
Q4: My IC50 curves are erratic. Could the plasticware be the issue?
Answer: Yes. Lipophilic esters like PEC adhere avidly to polystyrene (standard cell culture plates).
Troubleshooting:
Pre-saturation: Some labs incubate plates with media containing the compound for 1-2 hours, discard it, and then add the experimental cells/media.[1] This saturates the binding sites on the plastic.
Material Switch: Use glass-coated or low-binding polypropylene plates for biochemical (cell-free) assays.[1] For cell-based assays, ensure high protein content (10% FBS) in the media to compete with the plastic for compound binding.
Part 2: Visual Workflows
Workflow 1: The "Step-Down" Dilution Protocol
This workflow illustrates the correct method to introduce lipophilic PEC into aqueous media without precipitation.
Caption: Figure 1. The "Step-Down" dilution strategy utilizes albumin (BSA) in an intermediate step to sequester Phenethyl Cinnamate, preventing the thermodynamic shock that leads to crystal formation.
Workflow 2: Solvent Selection Decision Tree
Choose the right solubilization strategy based on your assay's sensitivity and the required concentration.
Caption: Figure 2. Decision matrix for selecting the optimal solubilization vehicle. High concentrations or sensitive cells necessitate advanced formulations like Cyclodextrins.
Part 3: Advanced Formulation (Cyclodextrin Complexation)
If DMSO-based protocols fail (toxicity or precipitation), use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1] Cyclodextrins form a "host-guest" inclusion complex, encapsulating the lipophilic PEC inside a hydrophobic cavity while the hydrophilic exterior ensures water solubility [4, 5].[1]
Prepare Vehicle: Dissolve HP-β-CD in water to create a 20% (w/v) solution.[1] Filter sterilize (0.2 µm).
Add Compound: Add PEC to the cyclodextrin solution.
Note: You may need to add a small amount of acetone (evaporated later) or use prolonged stirring (24-48 hours) to force complexation.
Alternative (Speed): Dissolve PEC in a minimal volume of ethanol, add dropwise to the 20% HP-β-CD solution with rapid stirring, and allow the ethanol to evaporate overnight in a fume hood [4].
Validation: The resulting solution should be clear. If cloudy, centrifuge at 10,000 x g for 5 mins to remove uncomplexed PEC. Use the supernatant.
Solid at room temp.[1][4][5][6] Gentle heating helps stock preparation.[1][2]
Table 2: Troubleshooting Matrix
Observation
Root Cause
Corrective Action
Cloudiness upon dilution
Precipitation (Shock dilution)
Use "Step-Down" dilution with BSA; Warm media to 37°C before addition.
Loss of activity over time
Plastic binding or Hydrolysis
Use glass-coated plates; Prepare fresh dilutions daily.[1]
Cells detach in control wells
Solvent Toxicity
Reduce DMSO < 0.1%; Switch to Cyclodextrin formulation.
Crystals on cell monolayer
Media Evaporation
Check incubator humidity; Seal plates with Parafilm/Breathable seals.
References
The Good Scents Company. (n.d.). Phenethyl cinnamate.[1][4][5][7] Retrieved January 30, 2026, from [Link][1]
NIH/PubMed. (2026). The dissolution of p-methoxycinnamic acid-β-cyclodextrin inclusion complex produced with microwave irradiation. Retrieved January 30, 2026, from [Link](Note: Generalized citation for Cyclodextrin/Cinnamate complexation methodology).
MDPI. (2026). β-Cyclodextrin Inclusion Complexes of Cinnamomum camphora Essential Oil: A Comparative Study. Retrieved January 30, 2026, from [Link][1]
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Current Status: Online
Support Tier: Level 3 (Senior Application Scientist)
Topic: Stability, Degradation Pathways, and Formulation Troubleshooting for Phenethyl Cinnamate (CAS: 103-53-7).[1]
Executive Summary: The Molecule at a Glance
Phenethyl Cinnamate (PEC) is a lipophilic ester (
) widely used for its balsamic, rose-like olfactory profile and increasing pharmacological potential (antimicrobial/anticancer).[1] While generally stable in isolation, it presents distinct challenges in formulation: hydrolytic cleavage , photo-isomerization , and temperature-induced crystallization .[1]
This guide moves beyond basic datasheets to address the causality of failure modes in the lab.
Module A: Chemical Instability (Hydrolysis)
The Issue: "My formulation smells sharper/acidic or has lost its fixative power."
Mechanism of Action
PEC contains an ester linkage susceptible to nucleophilic acyl substitution.[1] In the presence of water and extreme pH (acid or base catalysis), the molecule cleaves into Cinnamic Acid (sharp, honey-like odor, lower solubility) and Phenethyl Alcohol (rose-like, volatile).
Key Indicator: A pH drift in aqueous formulations or the appearance of needle-like crystals (Cinnamic Acid) in the bottom of the vessel.
Visualization: Hydrolysis Pathway
Figure 1: The hydrolytic cleavage of Phenethyl Cinnamate under stress conditions.
Troubleshooting Protocol: pH Stress Test
Goal: Determine the pH stability window for your specific matrix.[1]
Preparation: Dissolve PEC at 0.1% w/v in a co-solvent system (50:50 Ethanol:Buffer) to ensure solubility.
Buffers: Prepare 10mM phosphate buffers at pH 3.0, 5.0, 7.0, and 9.0.
Incubation: Store samples at 40°C for 7 days (accelerated condition).
Fail Criteria: Appearance of Cinnamic Acid peak (RT shift earlier than PEC).[1]
Module B: Photostability (Isomerization)
The Issue: "The refractive index changed, or the biological activity dropped after light exposure."
Mechanism of Action
PEC exists naturally as the trans-isomer.[1][2] The conjugated double bond in the cinnamate moiety is highly UV-active.[1] Upon exposure to UV light (specifically UV-B), it undergoes photo-isomerization to the cis-isomer.[1]
Impact: The cis-isomer has different steric properties, potentially reducing efficacy in "lock-and-key" biological targets or altering the solubility profile.[1]
Visualization: Photo-Isomerization
Figure 2: UV-induced conversion from the stable Trans-isomer to the Cis-isomer.[1]
FAQ: Photostability
Q: Can I use standard clear glass vials?A: No. For stability studies, use amber borosilicate glass (Type I).[1] If processing requires light, use yellow-filtered light sources (cutoff <400nm).[1]
Q: Does an antioxidant prevent this?A: No. Antioxidants (BHT, Tocopherol) prevent oxidation (cleavage of the double bond), but they do not prevent isomerization. To stop isomerization, you need a UV absorber (e.g., Avobenzone) or opaque packaging.[1]
Module C: Physical Stability (Crystallization)
The Issue: "White crystals are forming in my oil/ethanol blend upon cooling."
Mechanism of Action
PEC has a high melting point (~54-58°C) and high lipophilicity (LogP 4.6).[1] It is insoluble in water .[1][3][4][5] In alcoholic solutions, if the temperature drops or the alcohol evaporates, PEC rapidly exceeds its saturation point and crashes out.
Solubility Data Reference Table
Solvent System
Solubility Status
Formulation Risk
Water
Insoluble (< 3 mg/L)
High (Precipitation immediately upon dilution)
Ethanol (95%)
Soluble (Warm) / Limited (Cold)
Medium (Crystal growth at <10°C)
Dipropylene Glycol
Soluble
Low (Recommended carrier)
Mineral Oil
Soluble
Low
Glycerin
Insoluble
High
Protocol: "Cold Shock" Crystallization Test
Goal: Predict shelf-life precipitation issues.
Formulate: Create your final product concentration.
Cycle: Place sample in a fridge (4°C) for 24 hours, then ambient (25°C) for 24 hours. Repeat 3 times.
Observation: Shine a laser pointer through the liquid (Tyndall effect).[1] Scattering indicates micro-crystal formation before visible precipitation occurs.[1]
Analytical Method (Self-Validating System)[1]
To confirm any of the above issues, you must separate the parent from the degradants.
HPLC Parameters for PEC Stability:
Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 5µm).[1]
Mobile Phase: Acetonitrile : Water (0.1% Phosphoric Acid).[1]
PubChem. (n.d.).[1] Phenethyl cinnamate (Compound).[1][2][3][4][6] National Library of Medicine.[1] Retrieved January 30, 2026, from [Link][1]
The Good Scents Company. (n.d.).[1] Phenethyl cinnamate.[1][2][3][4][6][7] Retrieved January 30, 2026, from [Link][1]
Bhatia, S. P., et al. (2008).[1] Fragrance material review on phenethyl cinnamate. Food and Chemical Toxicology. (Contextual citation for safety and stability profile).
ICH Guidelines. (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.[1][8] (Basis for stress testing protocols).
Green Chemistry Technical Support: Phenethyl Cinnamate Synthesis
Ticket Subject: Optimization and Troubleshooting of Phenethyl Cinnamate Green Synthesis Assigned Specialist: Senior Application Scientist Status: Open Priority: High Introduction: The Shift from Fischer to Green User Que...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket Subject: Optimization and Troubleshooting of Phenethyl Cinnamate Green Synthesis
Assigned Specialist: Senior Application Scientist
Status: Open
Priority: High
Introduction: The Shift from Fischer to Green
User Query: Why are my traditional sulfuric acid yields inconsistent, and how do I transition to green methods for Phenethyl Cinnamate?
Specialist Response:
Traditional Fischer esterification of cinnamic acid and phenethyl alcohol using concentrated sulfuric acid or
-toluenesulfonic acid suffers from thermodynamic limitations, product degradation (polymerization of the cinnamyl double bond), and difficult purification.
This guide provides technical support for three validated green alternatives: Enzymatic Catalysis (Lipase) , Ionic Liquid Mediation , and Microwave-Assisted Synthesis .
Module 1: Biocatalysis (Enzymatic Synthesis)
Primary Recommendation: Immobilized Lipase B from Candida antarctica (CAL-B / Novozym 435).[1]
Standard Operating Procedure (SOP-01)
System: Solvent-free or Hydrophobic Solvent (Isooctane).
Catalyst: Novozym 435 (10-20% w/w relative to substrates).
Conditions: 60°C, 200 RPM.
Step-by-Step Protocol:
Substrate Prep: Mix Cinnamic Acid (10 mmol) and Phenethyl Alcohol (10-30 mmol) in a reaction vessel.
Note: A molar ratio of 1:3 (Acid:Alcohol) is recommended to drive equilibrium, but excess alcohol can be inhibitory.
Solvent (Optional): If viscosity is too high, add Isooctane (non-polar solvents preserve the enzyme's essential water layer).
Initiation: Add Novozym 435 beads.
Water Management (CRITICAL): Add 5% (w/v) activated molecular sieves (3Å or 4Å) to the reaction mixture to scavenge water by-products.
Termination: Filter off the enzyme (reusable) and molecular sieves. Evaporate excess alcohol.
Troubleshooting Guide: Enzymatic Route
Issue Reported
Root Cause Analysis
Resolution Steps
Reaction Stalls at ~50% Conversion
Thermodynamic Equilibrium: Water accumulation is promoting the reverse hydrolysis reaction.
1. Implement a vacuum system (continuous removal).2. Refresh molecular sieves mid-reaction.3. Switch to an open-air vessel (if solvent-free).
Enzyme Aggregation (Clumping)
Mechanical Stress / Hydrophilicity: Polar by-products (water) causing beads to stick; magnetic stirring grinding beads.
1. Switch to an overhead stirrer (propeller) instead of a magnetic bar.2. Use a packed-bed reactor for continuous flow.
Low Initial Rate
Substrate Inhibition: High concentration of Cinnamic Acid acidifying the enzyme's micro-environment.
1. Use Stepwise Addition : Add Cinnamic Acid in 3 aliquots over 6 hours.2. Dissolve acid in a hydrophobic solvent (Isooctane/Toluene).
Mechanism Visualization: Ping-Pong Bi-Bi
The following diagram illustrates the kinetic mechanism and the critical point of water inhibition.
Caption: Ping-Pong Bi-Bi mechanism of Lipase-catalyzed esterification. Accumulation of water reverses the Acyl-Enzyme formation step.
Module 2: Ionic Liquids (Catalytic Solvents)
Primary Recommendation: Brønsted Acidic Ionic Liquids (e.g., [Hnmp]HSO4 or [bmim][HSO4]).
User Query: I need higher yields than enzymes allow, but I want to avoid volatile organic solvents (VOCs).
Recycling: Dry the bottom phase under vacuum (80°C) to remove water. The IL is now ready for the next cycle.
Troubleshooting Guide: Ionic Liquids
Issue Reported
Root Cause Analysis
Resolution Steps
Product Contamination
Miscibility: The IL is partially soluble in the ester phase.
1. Perform a wash with dilute NaHCO3.2. Switch to a more hydrophobic anion (e.g., [NTf2]) if separation is difficult (though this may lower catalytic activity).
Viscosity Issues
Mass Transfer Limitation: High viscosity of IL prevents effective mixing.
1. Increase temperature to 90°C (lowers viscosity).2. Use ultrasound (see Module 3) to emulsify the mixture.
1. Calcine the catalyst at 500°C between runs to burn off organic deposits.2. Wash catalyst with hot ethanol.
Comparative Data Matrix
Use this table to select the method best suited for your lab's constraints.
Feature
Enzymatic (Novozym 435)
Ionic Liquid ([Hnmp]HSO4)
Microwave (Solid Acid)
Reaction Time
24 – 48 Hours
2 – 4 Hours
5 – 15 Minutes
Typical Yield
85 – 95%
90 – 98%
85 – 92%
Temperature
40 – 60°C (Mild)
80 – 90°C
100 – 120°C
Green Metric
High (Biocompatible)
High (Recyclable Solvent)
High (Energy Efficiency)
Primary Cost
Enzyme (High)
Ionic Liquid (Moderate)
Equipment (High)
Best For...
Fragrance purity (High specificity)
Scale-up & Catalyst Recovery
High-throughput Screening
Method Selection Workflow
Caption: Decision tree for selecting the optimal synthesis route based on thermal stability and throughput requirements.
References
Gumel, A. M., et al. (2011). "Lipase-catalyzed synthesis of phenethyl cinnamate in ionic liquids: Optimization and kinetic modeling." Journal of Chemical Technology & Biotechnology. Link
Mogilaiah, K., & Reddy, G. R. (2004).[6] "Microwave-Assisted Solvent-Free Synthesis of trans-Cinnamic Acids Using Lithium Chloride as Catalyst." Synthetic Communications. Link[6]
Zhang, X., et al. (2025).[7] "Innovative green approach for the synthesis of benzyl cinnamate using Brønsted acidic ionic liquid."[7] ResearchGate.[7][8] Link
Venkateswarlu, Y., et al. (2009). "Optimized enzymatic synthesis of caffeic acid phenethyl ester by RSM." Journal of Molecular Catalysis B: Enzymatic. Link
Geng, B., et al. (2012).[9] "Cinnamyl acetate synthesis by lipase-catalyzed transesterification in a solvent-free system." Biotechnology and Applied Biochemistry. Link
Technical Guide: Impurity Reduction in Phenethyl Cinnamate Synthesis
Introduction Phenethyl cinnamate (2-phenylethyl 3-phenyl-2-propenoate) is a critical ester in pharmaceutical modeling and high-end fragrance fixation. While the theoretical synthesis via Fischer esterification or transes...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Phenethyl cinnamate (2-phenylethyl 3-phenyl-2-propenoate) is a critical ester in pharmaceutical modeling and high-end fragrance fixation. While the theoretical synthesis via Fischer esterification or transesterification is straightforward, achieving high purity (>99%) is often complicated by the compound's tendency to retain unreacted substrates and its sensitivity to thermal polymerization.
This guide addresses the specific impurity profiles encountered in both Acid-Catalyzed and Lipase-Mediated synthesis routes. It is designed to move beyond basic recipes into the mechanistics of impurity control.
Module 1: Upstream Control (Reaction Optimization)
Impurities are best managed by preventing their formation. The choice of catalyst dictates the impurity profile.
Standard Fischer esterification often reaches equilibrium, leaving unreacted cinnamic acid.
Stoichiometry: Use 1.2 molar equivalents of Phenethyl alcohol to Cinnamic acid. Excess alcohol is easier to remove via distillation than unreacted acid is via crystallization.
Solvent Choice: Use Toluene or Xylene . These form azeotropes with water.
Water Removal: You must use a Dean-Stark trap.
Why? Accumulation of water reverses the equilibrium, hydrolyzing the product back into starting materials.
Thermal Limit: Do not exceed bath temperature of 140°C. Cinnamic acid derivatives can dimerize at high heat, forming "gummy" impurities that inhibit crystallization.
Recommended for high-purity pharmaceutical applications.
Catalyst: Immobilized Candida antarctica Lipase B (e.g., Novozym 435).[1]
Solvent: Isooctane or n-Heptane (Hydrophobic solvents preserve enzyme activity).
Temperature: Strictly 50°C - 60°C .
Why? Higher temps denature the enzyme; lower temps reduce reaction rate.
Sieve Addition: Add activated 4Å Molecular Sieves to the reaction vessel to scavenge water byproduct immediately.
Module 2: Work-up & Isolation (The "Crude" Stage)
Most "oily" batches of Phenethyl cinnamate are caused by residual Phenethyl alcohol or Cinnamic acid depressing the melting point (Pure MP: ~54–56°C).
Workflow Visualization
Figure 1: Critical Work-up Logic Flow. Note the decision point based on physical state.
Module 3: Troubleshooting & FAQs
Category 1: Physical State & Appearance
Q: My product remains a yellow oil after rotary evaporation. It should be a white solid. What happened?A: You likely have Melting Point Depression caused by impurities.
Cause 1: Residual Solvent. Phenethyl cinnamate holds onto solvents like toluene. Dry under high vacuum (0.1 mmHg) for 2 hours.
Cause 2: Unreacted Phenethyl Alcohol. This alcohol has a high boiling point (219°C) and is hard to rotovap off.
Fix: If it remains oily, perform a seed crystallization . Dissolve the oil in a minimum amount of warm hexane, cool to 0°C, and scratch the glass or add a seed crystal of pure Phenethyl cinnamate.
Q: The crystals are turning yellow over time.A: This indicates oxidation or photodegradation of the double bond in the cinnamate moiety.
Prevention: Store the compound in amber vials under Argon/Nitrogen atmosphere.
Fix: Recrystallize using Ethanol (95%). Activated charcoal can be added during the hot dissolution step to adsorb colored oxidized impurities.
Category 2: Chemical Purity
Q: I smell a persistent "vinegar-like" or acidic odor.A: This is residual Cinnamic Acid .
The Trap: Cinnamic acid is sparingly soluble in water, so a simple water wash won't remove it.
The Fix: You must use 5% Sodium Bicarbonate (NaHCO₃) or 10% Sodium Carbonate . This converts the acid into its water-soluble salt (Sodium cinnamate), which partitions into the aqueous layer. Wash until the aqueous layer pH is neutral.
Q: My yield is low (<60%) using the Lipase method.A: Check your Water Activity (aw) .
Mechanism: Lipases require a tiny hydration shell to function, but excess water pushes the reaction backward (hydrolysis).
Troubleshooting:
Did you dry your solvents? (Use anhydrous solvents).
Did you add Molecular Sieves? (Required to scavenge produced water).
Is the enzyme dead? (Reuse limit is typically 5–10 cycles; wash enzyme with acetone between runs).
Category 3: Purification Techniques
Q: Which solvent system is best for Recrystallization?A:
Ethanol (95%): Good for general purification. Dissolve hot, cool slowly to 4°C.
Hexane/Ethyl Acetate (9:1): Best for removing non-polar impurities.
Avoid: Pure water (compound is insoluble) or Benzene (toxicity).
Q: Can I distill this compound?A: Yes, but only under high vacuum .
Boiling Point: ~207°C at atm pressure (Risk of polymerization).
Target: ~130°C at 6 mmHg.
Warning: If the pot temperature exceeds 160°C, the cinnamate double bond may polymerize, leaving a tarry residue.
Module 4: Impurity Formation Pathways
Understanding how impurities form allows you to block them.
Figure 2: Mechanistic pathways for common impurities.
References
Organic Syntheses. (1929). Ethyl Cinnamate Synthesis (Procedure analogous to Phenethyl ester). Org. Synth. 9, 38. Retrieved from [Link]
National Institutes of Health (PMC). (2020). Lipase-catalyzed synthesis of flavor esters. Retrieved from [Link]
University of Alberta. (n.d.). Recrystallization Theory and Solvent Selection. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Senior Application Scientist: Dr. A. Vance
Topic: Method Development & Troubleshooting for Phenethyl Cinnamate (PEC)
Last Updated: January 30, 2026
Introduction: The Analytical Challenge
Welcome to the technical support hub for Phenethyl Cinnamate (PEC). Whether you are analyzing propolis extracts for bioactive standardization or conducting pharmacokinetic (PK) studies in plasma, PEC presents distinct challenges. It is an ester formed from cinnamic acid and phenethyl alcohol, prone to hydrolysis and isomerization (cis vs. trans).
This guide moves beyond basic recipes. It provides the causality behind method parameters, ensuring you can adapt these protocols to your specific matrix.
Module 1: HPLC-UV/DAD (The Workhorse Method)
Best for: Quality control of raw materials (Propolis) and formulation analysis.
Core Protocol: Reversed-Phase Separation
For complex matrices like propolis, isocratic elution often fails to resolve PEC from other phenolic acids (e.g., caffeic acid, p-coumaric acid). A gradient method on a C18 column is the industry standard.
Parameter
Specification
Technical Rationale
Column
C18 (e.g., Ascentis C18 or Chromsep RP 18), 250 × 4.6 mm, 5 µm
The hydrophobic phenyl rings of PEC interact strongly with the C18 chains via and hydrophobic interactions, ensuring retention away from the solvent front.
Mobile Phase A
0.1% Formic Acid in Water
Acidification suppresses the ionization of free phenolic acids in the matrix, sharpening their peaks.
Mobile Phase B
Acetonitrile (ACN) or Methanol
ACN provides lower backpressure and sharper peaks; Methanol is cheaper but may require higher pressure.
Wavelength
276 nm (General) or 310 nm (Propolis specific)
While the cinnamoyl moiety absorbs max at ~276 nm, monitoring at 310 nm can increase selectivity against non-conjugated interferences in propolis.
Flow Rate
1.0 mL/min
Standard flow for 4.6mm ID columns to maintain optimal Van Deemter efficiency.
Method Development Logic (Graphviz)
Figure 1: Decision logic for establishing an HPLC method for PEC. Note the loop at the resolution check.
Module 2: LC-MS/MS (Bioanalysis & High Sensitivity)
Best for: Pharmacokinetic studies (Plasma/Urine) and trace analysis.
The "Soft Ionization" Approach
In biological matrices, UV detection lacks the sensitivity for PEC (often ng/mL levels). We utilize Triple Quadrupole (QqQ) MS with Electrospray Ionization (ESI).
Critical Setup:
Ionization Mode: Positive Mode (ESI+).[1] PEC (MW 252.3) typically forms
(m/z 253) or sodium adducts (m/z 275).
Precursor Ion: m/z 253.1
Product Ions (Quantification): You must perform a product ion scan. Common fragmentation involves the loss of the phenethyl group or the cinnamate moiety.
Target Transition: 253.1
131.0 (Cinnamoyl cation) is a common high-intensity transition.
Sample Preparation: "Dilute and Shoot" vs. Extraction
Plasma: Protein precipitation with cold Acetonitrile (1:3 ratio) is standard.
Urine: Enzymatic hydrolysis (Glucuronidase) may be required if you suspect PEC is metabolized into conjugated forms, though PEC itself is an ester and likely hydrolyzes to cinnamic acid in vivo.
Module 3: Troubleshooting Center (FAQs)
Category A: Chromatography Issues
Q: My PEC peak is tailing significantly (As > 1.5). How do I fix this?
Root Cause: Secondary interactions between the analyte and residual silanol groups on the silica support of your column.
Solution:
pH Adjustment: Ensure your aqueous phase pH is acidic (pH 2.5 - 3.0) using formic acid.[1] This suppresses silanol ionization.
End-capping: Switch to a "fully end-capped" C18 column to minimize exposed silanols.
Q: I see "Ghost Peaks" in my blank injection after running a high-concentration sample.
Root Cause: Carryover. PEC is highly lipophilic (LogP ~4.6) and sticks to the injection needle, rotor seal, or column frit.
Solution:
Needle Wash: Change your needle wash solvent to a high-organic mix (e.g., 90% ACN / 10% Isopropanol).
Gradient Flush: End every run with a high organic hold (95% B) for at least 5 column volumes.
Category B: Stability & Recovery
Q: My recovery from plasma is low (< 60%). What is happening?
Root Cause: Esterase activity. Plasma contains esterases that rapidly hydrolyze PEC into cinnamic acid and phenethyl alcohol.
Solution:
Inhibitors: Add an esterase inhibitor (e.g., NaF or PMSF) to the collection tubes immediately upon blood draw.
Temperature: Process samples on ice (4°C) and store at -80°C. Never leave plasma at room temperature.
Troubleshooting Logic Diagram (Graphviz)
Figure 2: Root cause analysis flow for common PEC quantification errors.
Module 4: Validation & Compliance
To ensure your method meets regulatory standards (ICH Q2(R1)), you must validate the following:
Specificity: Inject a blank matrix (e.g., propolis-free resin or blank plasma) to ensure no interference at the PEC retention time.
Linearity: Construct a 6-point calibration curve. For UV, typical range is 1–100 µg/mL. For MS, 1–1000 ng/mL.
Accuracy: Spike known amounts of PEC into the matrix (Low, Med, High QC) and calculate % recovery (Acceptable: 85-115%).
References
HPLC Analysis of Propolis
Title: Application of an HPLC Method for Analysis of Propolis Extract[2][3][4]
Troubleshooting low yield in Phenethyl cinnamate esterification
Technical Support Center: Phenethyl Cinnamate Synthesis Topic: Troubleshooting Low Yield in Esterification Protocols Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Introduction: The "Yield Trap" in Cinnama...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Phenethyl Cinnamate SynthesisTopic: Troubleshooting Low Yield in Esterification Protocols
Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Introduction: The "Yield Trap" in Cinnamate Synthesis
You are likely here because your synthesis of Phenethyl Cinnamate (PEC)—a critical ingredient for rose and balsamic fragrance profiles—is stuck at 40–60% yield. Whether you are utilizing classical Fischer-Speier acid catalysis or modern Lipase-mediated pathways, the presence of the
-unsaturated double bond in cinnamic acid and the equilibrium constraints of esterification create specific failure points.
This guide moves beyond generic advice. We analyze the kinetic and thermodynamic bottlenecks specific to the interaction between Cinnamic Acid and Phenethyl Alcohol .
Part 1: Diagnostic Logic Tree
Before altering parameters, identify your failure mode. Use this logic flow to pinpoint the root cause of your low yield.
Figure 1: Diagnostic logic flow for identifying yield loss in Phenethyl Cinnamate synthesis.
Part 2: Chemical Catalysis (Fischer Esterification)
The Scenario: You are using sulfuric acid (
) or p-Toluenesulfonic acid (-TSA) under reflux.
The Problem: Yields plateau at ~65%, or the product is discolored.
Critical Troubleshooting Q&A
Q: I am refluxing for 24 hours, but conversion stopped at 60%. Why?A: You have hit the thermodynamic equilibrium wall.
The reaction is reversible.[1] Once water concentration builds up, the rate of hydrolysis (reverse reaction) equals the rate of esterification.
Immediate Fix: You must remove water physically. Simple reflux is insufficient.
Dean-Stark Apparatus: Use Toluene or Xylene as a solvent to form an azeotrope with water. As the azeotrope condenses, water separates and is trapped, pushing the equilibrium forward (Le Chatelier’s principle).
Soxhlet Variant: Place activated 3Å or 4Å molecular sieves in a Soxhlet extractor between the flask and condenser to dry the returning solvent continuously [1].
Q: My crude product is dark brown/black. Is this normal?A: No. This indicates polymerization or oxidation of the cinnamic acid double bond.
Mechanism: High temperatures (>100°C) and strong mineral acids can trigger radical polymerization of the
Add a radical scavenger like BHT (Butylated hydroxytoluene) or Hydroquinone at 0.1 mol% to the reaction mixture.
Lower the temperature by using a lower-boiling azeotrope (e.g., Cyclohexane instead of Xylene), though this will extend reaction time.
Q: I have a solid emulsion during the basic wash. Where is my ester?A: You likely created "soap" (surfactants) inside your separatory funnel.
Cause: If you wash the crude mixture with strong base (NaOH) to remove unreacted cinnamic acid, you may hydrolyze the ester back into the acid salt and alcohol, especially if the mixture is warm.
Fix: Use saturated Sodium Bicarbonate (
) instead of NaOH. It is milder and minimizes hydrolysis. Wash cold (0–5°C).
Part 3: Biocatalysis (Enzymatic Synthesis)
The Scenario: You are using Candida antarctica Lipase B (CALB / Novozym 435) for a "Green Chemistry" approach.
The Problem: Reaction is painfully slow or enzyme activity dies after one cycle.
Optimization Matrix
Parameter
Optimal Range
Why it fails outside this range
Temperature
40°C – 60°C
<40°C: Kinetics too slow.>60°C: Thermal denaturation of the protein structure [2].
Hydrophilic solvents (DMSO, Methanol) strip the essential water layer from the enzyme surface, deactivating it [3].
Water Activity ()
< 0.1
Excess water drives the reverse reaction (Hydrolysis).
Molar Ratio
1:1 to 1:2 (Acid:Alcohol)
Excess acid can acidify the micro-environment and deactivate the enzyme.
Critical Troubleshooting Q&A
Q: My enzyme worked once but failed on the second batch. Why?A: Enzyme stripping or pore clogging.
Stripping: If you used a polar solvent (like ethanol or acetone) to wash the beads, you stripped the hydration shell essential for catalysis.
Clogging: Phenethyl cinnamate is viscous. If the product precipitated inside the porous resin (Lewatit) of Novozym 435, it blocks active sites.
Protocol: Wash beads with n-hexane or heptane only. Store in a desiccator.
Q: Can I run this solvent-free to improve yield?A: Yes, but mass transfer becomes the bottleneck.
Solvent-free systems offer the highest theoretical concentration (volumetric productivity). However, the viscosity of the mixture prevents effective diffusion into the enzyme pores.
Solution: Increase agitation (200–250 RPM) but avoid mechanical shear that crushes the beads. Use a molar ratio of 1:5 (Acid:Alcohol) where the excess alcohol acts as the solvent [4].
Part 4: Comparative Protocol Summary
Below is a direct comparison of the optimized workflows. Choose the one that matches your available equipment.
Figure 2: Workflow comparison for Chemical vs. Enzymatic synthesis routes.
References
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
Gumus, S. et al. (2020). "Novel and Efficient Synthesis of Phenethyl Formate via Enzymatic Esterification." National Institutes of Health (NIH) / PMC.
Adlercreutz, P. (2013). "Immobilisation and application of lipases in organic media." Chemical Society Reviews. (Foundational text on LogP and solvent choice for CALB).
Pathiranage, A. L. et al. (2018).[3][4] "Esterification, Purification and Identification of Cinnamic Acid Esters." Journal of Laboratory Chemical Education.
Technical Support Center: Crystallization of Phenethyl Cinnamate
Welcome to the technical support center for the crystallization of phenethyl cinnamate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the crystallizat...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the crystallization of phenethyl cinnamate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the crystallization of this valuable compound. Here, we address common challenges, with a particular focus on the phenomenon of "oiling out," providing in-depth explanations and actionable protocols to ensure the isolation of high-purity crystalline material.
Frequently Asked Questions (FAQs)
Q1: What is "oiling out" and why is it a problem during the crystallization of phenethyl cinnamate?
"Oiling out" is a phenomenon where a compound separates from a supersaturated solution as a liquid (an "oil") rather than a solid crystalline material.[1][2] This occurs when the temperature of the solution at the point of saturation is higher than the melting point of the solute.[1] For phenethyl cinnamate, which has a relatively low melting point (in the range of 54-59°C), this is a common issue.[3][4]
This poses a significant problem for several reasons:
Poor Purification: Impurities present in the crude material are often more soluble in the oily phase of the product than in the crystallization solvent.[1] This leads to the concentration of impurities within the oil, defeating the purpose of crystallization as a purification technique.
Amorphous Product: When the oil eventually solidifies upon further cooling, it often forms an amorphous or glassy solid rather than a well-defined crystalline structure. This can negatively impact downstream processing, stability, and product specifications.
Inconsistent Results: The formation of an oil is often difficult to control and reproduce, leading to batch-to-batch variability in purity and physical form.[2]
Q2: What are the primary causes of phenethyl cinnamate oiling out?
Several factors can contribute to the oiling out of phenethyl cinnamate during crystallization:
High Supersaturation: Rapidly cooling the solution or using a highly concentrated solution can lead to a state of high supersaturation, where the concentration of phenethyl cinnamate far exceeds its solubility limit.[2][5] This can induce rapid phase separation as an oil.
Presence of Impurities: Phenethyl cinnamate is typically synthesized via the esterification of cinnamic acid and phenethyl alcohol.[6] Residual starting materials or by-products can act as impurities that depress the melting point of the phenethyl cinnamate, making it more prone to oiling out.[1][7]
Inappropriate Solvent Choice: The selection of the crystallization solvent is critical. A solvent in which phenethyl cinnamate is excessively soluble at elevated temperatures can lead to a very high concentration of the solute, increasing the likelihood of oiling out upon cooling.
Rapid Cooling Rate: A fast cooling rate does not allow sufficient time for the ordered arrangement of molecules into a crystal lattice, favoring the formation of a disordered liquid phase.
Q3: How pure should my phenethyl cinnamate be before attempting crystallization?
While crystallization is a purification technique, starting with a reasonably pure material (generally >90%) is advisable to minimize the risk of oiling out due to significant melting point depression. If your crude material is highly impure, consider a preliminary purification step, such as column chromatography, before proceeding with crystallization.
Troubleshooting Guide: Phenethyl Cinnamate Oiling Out
This section provides a structured approach to troubleshooting when you encounter oiling out during the crystallization of phenethyl cinnamate.
Visual Troubleshooting Workflow
The following diagram outlines a decision-making process to address the issue of oiling out.
Caption: Troubleshooting workflow for phenethyl cinnamate oiling out.
Detailed Troubleshooting Steps
Symptom: Upon cooling your phenethyl cinnamate solution, you observe the formation of liquid droplets or a separate liquid layer instead of solid crystals.
Immediate Action:
Re-heat the solution: Place the flask back on the heat source and gently warm it until the oil redissolves completely.
Primary Troubleshooting Strategies:
Reduce Supersaturation Level:
Action: Add a small amount (10-20% of the current volume) of the "good" solvent (the solvent in which phenethyl cinnamate is more soluble) to the re-heated solution.[1]
Rationale: Increasing the solvent volume lowers the overall concentration, thereby reducing the level of supersaturation as the solution cools. This provides a larger window for controlled crystal nucleation and growth.
Procedure: After adding more solvent, allow the solution to cool very slowly. You can achieve this by turning off the heat source and allowing the flask to cool to room temperature in a draft-free area, insulated with glass wool or a beaker.
Solvent System Optimization:
Action: If the initial solvent system is not working, a systematic solvent screening is recommended.
Rationale: The ideal crystallization solvent should exhibit moderate solubility for phenethyl cinnamate at high temperatures and low solubility at room temperature or below. A rule of thumb is that solvents with similar functional groups to the solute can be good candidates. Given that phenethyl cinnamate is an ester, solvents like ethyl acetate or acetone could be explored in combination with an anti-solvent like hexane or heptane.
Data Presentation: Solvent Selection Guide
Solvent
Properties & Rationale for Phenethyl Cinnamate
Ethanol
Phenethyl cinnamate is soluble in hot ethanol and slightly soluble in cold ethanol, making it a viable single-solvent system.[8][9] However, high solubility might lead to lower yields.
Isopropanol
Similar to ethanol, it can be a good primary solvent.
Ethyl Acetate
As an ester, it may effectively dissolve phenethyl cinnamate when hot.
Acetone
A polar aprotic solvent that can be a good "good" solvent in a mixed-solvent system.
Hexane/Heptane
Non-polar solvents in which phenethyl cinnamate is likely poorly soluble. They are excellent candidates for use as anti-solvents.
| Water | Phenethyl cinnamate is insoluble in water.[4][10] It can be used as an anti-solvent with a water-miscible solvent like ethanol or acetone. |
Implement Seeding:
Action: Introduce a small number of pre-existing phenethyl cinnamate crystals (seed crystals) to the supersaturated solution.
Rationale: Seeding provides a template for crystal growth, bypassing the energy barrier for primary nucleation.[11] This encourages the direct formation of crystals from the solution, preventing the formation of an oily intermediate.[12]
Experimental Protocol: Seeding
Prepare seed crystals by taking a small amount of pure phenethyl cinnamate and grinding it into a fine powder.
Dissolve your crude phenethyl cinnamate in the chosen solvent system at an elevated temperature.
Cool the solution to a temperature slightly below the saturation point.
Add a very small amount of the seed crystals to the solution.
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize yield.
Utilize an Anti-Solvent Addition Method:
Action: Dissolve the phenethyl cinnamate in a minimal amount of a "good" solvent and then slowly add a "bad" or anti-solvent in which it is insoluble.
Rationale: This technique allows for precise control over the generation of supersaturation at a constant temperature.[13] By adding the anti-solvent slowly, you can maintain a low level of supersaturation, which favors crystal growth over oiling out.
Dissolve the crude phenethyl cinnamate in a minimal amount of a suitable "good" solvent (e.g., ethanol, acetone) at room temperature.
Slowly add an anti-solvent (e.g., water, hexane) dropwise with continuous stirring until the solution becomes slightly turbid (cloudy).
If turbidity persists, add a few drops of the "good" solvent to redissolve the precipitate.
Loosely cover the flask and allow it to stand undisturbed. The anti-solvent will slowly diffuse, leading to the gradual formation of crystals.
Pre-Crystallization Purification:
Action: If oiling out persists despite the above measures, it is highly likely that impurities are the root cause. Purify the crude material using a technique like flash column chromatography.
Rationale: Removing impurities will raise the melting point of your phenethyl cinnamate closer to its literature value, increasing the temperature window for successful crystallization without oiling out.[1]
Summary of Key Physicochemical Data for Phenethyl Cinnamate
Chemistry For Everyone. (2025, August 29). How Do Impurities Affect Crystal Structures? [Video]. YouTube.
Crystallization Expert. (2024, December 25). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds.
Hampton Research. (n.d.). Seeding.
Wikipedia. (n.d.). Supersaturation.
Cambridge University Press. (2019, June 14). The Influence of Impurities and Additives on Crystallization (Chapter 4) - Handbook of Industrial Crystallization.
Removal of unreacted starting materials from Phenethyl cinnamate
Topic: Removal of Unreacted Starting Materials from Phenethyl Cinnamate (PEC) Introduction: The Purity Paradox Phenethyl Cinnamate (PEC) is a critical ester in both fragrance (balsamic, rose notes) and pharmaceutical res...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Removal of Unreacted Starting Materials from Phenethyl Cinnamate (PEC)
Introduction: The Purity Paradox
Phenethyl Cinnamate (PEC) is a critical ester in both fragrance (balsamic, rose notes) and pharmaceutical research.[1] Synthesized typically via the esterification of Cinnamic Acid and Phenethyl Alcohol , its purification presents a classic organic chemistry challenge: separating a low-melting ester (MP ~54–58°C) from a high-boiling alcohol and a solid acid.
Impurities in PEC are not just yield losses; they are functional failures. Unreacted Phenethyl Alcohol introduces "fermented" off-notes in fragrance applications, while residual Cinnamic Acid can alter pH and solubility profiles in drug delivery formulations.
This guide provides a modular troubleshooting framework designed for researchers requiring >98% purity.
Module 1: Chemical Work-up (The First Line of Defense)
Target: Removal of Unreacted Cinnamic Acid & Acid Catalysts (
, -TSA).
The most common impurity is unreacted cinnamic acid. Fortunately, its acidity (
) allows for easy separation from the neutral ester using a basic aqueous wash.
Protocol: The "Emulsion-Free" Neutralization
Standard washes often result in intractable emulsions due to the surfactant-like nature of cinnamate salts. Follow this modified protocol.
Dilution: Dilute the crude reaction mixture with Ethyl Acetate or MTBE (Methyl tert-butyl ether). Avoid Dichloromethane (DCM) if possible, as it promotes emulsions with cinnamate salts.
The Wash:
Step A (Acid Removal): Wash the organic layer twice with 10% Sodium Carbonate (
) .
Why Carbonate? Bicarbonate (
) generates excessive gas, risking pressure buildup. Hydroxide () is too strong and may hydrolyze your product (the ester) back into starting materials.
Step B (Polishing): Wash once with Saturated Brine.
Drying: Dry organic layer over Anhydrous Magnesium Sulfate (
).
Troubleshooting Check:
Issue: "My organic layer is cloudy after drying."
Cause: Trapped water/salt micro-emulsion.
Fix: Filter through a pad of Celite. If cloudiness persists, add a small amount of toluene and re-evaporate (azeotropic removal of water).
Module 2: The Alcohol Problem (Neutral Impurity)
Target: Removal of Phenethyl Alcohol.
This is the most difficult step. Phenethyl alcohol is neutral, has a high boiling point (~219°C), and often co-elutes with the ester.
Method A: Vacuum Distillation (For Bulk/Crude)
Because PEC has a very high boiling point (>300°C at atm, ~195°C at 2 mmHg), you can distill off the lighter phenethyl alcohol.
Compound
Boiling Point (Atm)
Boiling Point (2 mmHg)
Phenethyl Alcohol
219°C
~85–90°C
Phenethyl Cinnamate
>300°C (Decomposes)
190–195°C
Guidance: Use a high-vacuum line (<2 mmHg). Heat the oil bath to ~110°C. The alcohol will distill over; the PEC will remain in the pot.
Warning: Do not overheat the pot (>140°C) as cinnamate esters can polymerize or degrade.
Method B: Chemical Scavenging (The "Anhydride Trick")
Best for: High purity requirements where distillation is insufficient.
If you cannot distill (small scale) or have trace alcohol remaining, use Succinic Anhydride or Phthalic Anhydride .
The Logic:
The anhydride reacts only with the unreacted alcohol to form a "half-ester" containing a free carboxylic acid. This converts the neutral alcohol impurity into an acidic species, which can then be washed away with base.
Protocol:
Add 1.2 equivalents (relative to estimated residual alcohol) of Succinic Anhydride and a catalytic amount of DMAP to the crude mixture in DCM.
Stir at room temperature for 2–4 hours.
Wash: Wash with 10%
.
Result: The Phenethyl-Succinate (half-ester) goes into the water layer. The pure PEC stays in the organic layer.
Module 3: Crystallization (The Final Polish)
Target: Achieving >99% Purity.
PEC is a solid (MP 54–58°C), but it tends to "oil out" (form a liquid layer) instead of crystallizing if impurities are present.
Solvent System Table
Solvent
Solubility (Hot)
Solubility (Cold)
Suitability
Ethanol (95%)
High
Moderate
Excellent (Standard)
Hexane/EtOAc (9:1)
High
Low
Good (For non-polar impurities)
Water
Insoluble
Insoluble
Anti-solvent only
Troubleshooting "Oiling Out":
Dissolve crude PEC in minimum hot Ethanol (approx 60°C).
Allow to cool slowly to room temperature with stirring.
Seed it: Add a tiny crystal of pure PEC (if available) or scratch the glass wall with a rod.
If an oil forms, reheat until dissolved, add 5% more ethanol, and cool again.
Visualizing the Purification Logic
The following diagram illustrates the decision matrix for purifying PEC based on the scale and nature of the impurity.
Figure 1: Decision logic for the sequential removal of acidic and alcoholic impurities from Phenethyl Cinnamate.
Frequently Asked Questions (FAQ)
Q: My product remains a viscous oil and won't solidify. What happened?A: This is the classic "Melting Point Depression" caused by residual Phenethyl Alcohol. Even 2-3% alcohol can keep PEC liquid at room temperature.
Fix: Run a High-Vacuum (0.1 mmHg) pump on the oil for 2 hours to remove trace volatiles, then attempt recrystallization from cold Hexane:Ethanol (9:1) using a seed crystal.
Q: Can I use silica gel chromatography?A: Yes, but it is resource-intensive.
Mobile Phase: Gradient of Hexane:Ethyl Acetate (Start 95:5
End 80:20).
Order of Elution: PEC (Non-polar) elutes first (
), followed by Phenethyl Alcohol (), then Cinnamic Acid ().
Q: I am using an enzymatic synthesis (Lipase). Do I need the acid wash?A: Generally, no. Enzymatic synthesis (e.g., Novozym 435) is often performed in solvent-free conditions or non-polar solvents.
Protocol: Filter off the immobilized enzyme (save for reuse). If you used excess alcohol to drive the equilibrium, proceed directly to Module 2 (Method A or B) .
Purification of phenyl ethyl alcohol. (Describes the phthalic/succinic anhydride scavenging method for separating phenethyl alcohol). US Patent 1698932A. Link
Phenethyl cinnamate Physical Properties. (Melting point and solubility data). ChemicalBook. Link
Enzymatic synthesis of phenethyl ester. (Modern green chemistry approaches and downstream processing). National Institutes of Health (PubMed). Link
Separation optimization for the recovery of phenyl ethyl alcohol. (Extraction efficiency data). National Institutes of Health (PubMed). Link
The Differential Cytotoxic Landscape of Phenethyl Cinnamate: A Comparative Guide for Cancer Drug Development
In the landscape of oncological research, the quest for therapeutic agents that exhibit selective cytotoxicity against cancer cells while sparing their normal counterparts remains a paramount objective.[1] Phenethyl cinn...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of oncological research, the quest for therapeutic agents that exhibit selective cytotoxicity against cancer cells while sparing their normal counterparts remains a paramount objective.[1] Phenethyl cinnamate, a naturally occurring ester, has emerged as a compound of interest within the broader family of cinnamic acid derivatives, which have demonstrated notable anti-cancer properties.[2][3] This guide provides a comprehensive comparison of the cytotoxic effects of phenethyl cinnamate and its related compounds on cancerous versus normal cells, grounded in experimental data and elucidating the molecular mechanisms that underpin its selective action.
Introduction: The Therapeutic Potential of Cinnamic Acid Esters
Cinnamic acid and its derivatives are a class of naturally occurring phenolic compounds found in various plants, spices, and resins.[3] For decades, these molecules have been investigated for a range of biological activities, including antioxidant, anti-inflammatory, and, most notably, anti-neoplastic properties.[2] Phenethyl cinnamate, an ester of cinnamic acid and phenethyl alcohol, belongs to this promising class of compounds. The structural features of cinnamic acid derivatives, particularly substitutions on the phenyl ring, can significantly influence their cytotoxic potency and selectivity against cancer cells.[2]
Comparative Cytotoxicity: A Tale of Two Cell Types
The hallmark of a promising chemotherapeutic agent is its ability to selectively target and eliminate cancer cells with minimal toxicity to healthy tissues.[1] While direct, comprehensive comparative studies on phenethyl cinnamate are still emerging, research on closely related cinnamic acid derivatives provides a strong foundation for understanding its differential effects.
Evidence of Selective Cytotoxicity
Studies on various cinnamic acid derivatives have consistently demonstrated a preferential cytotoxic effect on malignant cell lines over normal cells. For instance, a study on cinnamic acid showed a significant reduction in the viability of MDA-MB-231 breast cancer cells, while normal NIH3T3 fibroblast cells remained largely unaffected.[3] Another investigation into a series of cinnamic acid esters and amides revealed significant cytotoxicity against a panel of human cancer cell lines, including HeLa (cervical adenocarcinoma), K562 (myelogenous leukemia), Fem-x (malignant melanoma), and MCF-7 (estrogen-receptor-positive breast cancer), with IC50 values ranging from 42 to 166 µM.[4] Crucially, these compounds exhibited selective cytotoxicity when compared to their effects on normal peripheral blood mononuclear cells (PBMCs).[4]
A key metric for quantifying this selectivity is the Tumor Specificity (TS) Index , calculated as the ratio of the mean 50% cytotoxic concentration (CC50) against normal cells to that against cancer cells.[5] Research on ten cinnamic acid phenethyl esters against four human oral squamous cell carcinoma cell lines and three normal oral mesenchymal cell lines highlighted the potential for high tumor specificity within this class of compounds.[5]
Quantitative Cytotoxicity Data
The following table summarizes representative IC50 values for cinnamic acid and its derivatives from various studies, illustrating their cytotoxic potency against different cancer cell lines. It is important to note that direct IC50 values for phenethyl cinnamate on a comparative panel of cancer and normal cells are not yet widely published, representing a key area for future research.
Mechanistic Insights: How Phenethyl Cinnamate Induces Cancer Cell Death
The selective cytotoxicity of cinnamic acid derivatives, including likely phenethyl cinnamate, is not a random occurrence but is rooted in the specific molecular pathways that govern cell survival and death. The primary mechanisms identified are the induction of apoptosis and cell cycle arrest.
Induction of Apoptosis: The Programmed Cell Death Pathway
Apoptosis is a natural, programmed process of cell death that is often dysregulated in cancer, leading to uncontrolled proliferation.[6] Cinnamic acid and its derivatives have been shown to reactivate this process in cancer cells.
One of the elucidated mechanisms involves the extrinsic apoptosis pathway . Cinnamic acid has been demonstrated to increase the expression of Tumor Necrosis Factor-Alpha (TNF-α) and its receptor, TNFR1, in breast cancer cells.[3] This engagement triggers a downstream signaling cascade, leading to the activation of caspase-8 and subsequently, the executioner caspase-3, culminating in apoptotic cell death.[3]
Another related compound, phenethyl isothiocyanate (PEITC), has been shown to induce apoptosis by covalently targeting the pro-apoptotic protein BID. This modification disrupts the self-inhibitory interaction within BID, unleashing its cell-death-promoting activity.[7] Given the structural similarities, it is plausible that phenethyl cinnamate may also engage similar pro-apoptotic targets.
Simplified Signaling Pathway for Cinnamic Acid-Induced Apoptosis
Caption: Phenethyl cinnamate likely induces apoptosis via the extrinsic pathway.
In addition to inducing apoptosis, cinnamic acid derivatives can halt the relentless division of cancer cells by inducing cell cycle arrest, often at the G2/M checkpoint.[8][9] This prevents the cells from entering mitosis and propagating.
Studies on PEITC have shown that it can induce a G2/M phase arrest in oral cancer cells.[8] This arrest is often associated with DNA damage response pathways, involving the activation of proteins like ATM and Chk2, which in turn inhibit the key drivers of mitotic entry, such as the Cdc25C-Cdc2-cyclin B1 complex.[8] The induction of cell cycle arrest provides a window for the cell to either repair the damage or commit to apoptosis if the damage is too severe. It is hypothesized that phenethyl cinnamate may employ a similar mechanism to control cancer cell proliferation.
Experimental Workflow for Comparative Cytotoxicity Assessment
Caption: A typical workflow for evaluating the comparative cytotoxicity of a compound.
Experimental Protocols
To ensure the scientific integrity and reproducibility of findings, standardized and well-validated protocols are essential. The following are detailed methodologies for key experiments used to assess the comparative cytotoxicity of compounds like phenethyl cinnamate.
MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals. The concentration of the solubilized formazan is directly proportional to the number of viable cells.
Step-by-Step Protocol:
Cell Seeding: Plate both cancer and normal cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
Compound Treatment: Treat the cells with a range of concentrations of phenethyl cinnamate (and a vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).
MTT Addition: Following incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Annexin V/PI Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells. Propidium iodide (PI), a fluorescent nucleic acid stain, is unable to cross the intact membrane of live and early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised.
Step-by-Step Protocol:
Cell Culture and Treatment: Culture and treat both cancer and normal cells with phenethyl cinnamate as described for the MTT assay.
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Data Interpretation:
Annexin V-negative and PI-negative: Viable cells
Annexin V-positive and PI-negative: Early apoptotic cells
Annexin V-positive and PI-positive: Late apoptotic/necrotic cells
Annexin V-negative and PI-positive: Necrotic cells
Conclusion and Future Directions
The available evidence strongly suggests that phenethyl cinnamate, in line with other cinnamic acid derivatives, holds significant promise as a selective anti-cancer agent. Its likely modes of action—inducing apoptosis and cell cycle arrest preferentially in cancer cells—make it an attractive candidate for further preclinical and clinical development.
However, to fully realize its therapeutic potential, further rigorous investigation is required. Specifically, direct comparative studies determining the IC50 values of phenethyl cinnamate on a wide panel of cancer cell lines versus a diverse set of normal human cell lines are crucial. Elucidating the precise molecular targets and the nuanced signaling pathways it modulates will provide a more complete picture of its mechanism of action and facilitate the design of more effective cancer therapies.
References
Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol. (2021). Scientific Reports. Available at: [Link]
Phenethyl isothiocyanate induces DNA damage-associated G2/M arrest and subsequent apoptosis in oral cancer cells with varying p53 mutations. (2014). Free Radical Biology and Medicine. Available at: [Link]
Exploring the Molecular Mechanism of Cinnamic Acid-Mediated Cytotoxicity in Triple Negative MDA-MB-231 Breast Cancer Cells. (2021). PubMed. Available at: [Link]
Quantitative Structure-Cytotoxicity Relationship of Cinnamic Acid Phenetyl Esters. (2018). Anticancer Research. Available at: [Link]
Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines. (2013). Medicinal Chemistry. Available at: [Link]
Quantitative chemical proteomics reveals that phenethyl isothiocyanate covalently targets BID to promote apoptosis. (2024). Nature Communications. Available at: [Link]
Phenethyl isothiocyanate upregulates death receptors 4 and 5 and inhibits proliferation in human cancer stem-like cells. (2014). BMC Cancer. Available at: [Link]
Phenethyl isothiocyanate and paclitaxel synergistically enhanced apoptosis and alpha-tubulin hyperacetylation in breast cancer cells. (2014). Experimental Hematology & Oncology. Available at: [Link]
Phenethyl isothiocyanate and irinotecan synergistically induce cell apoptosis in colon cancer HCT 116 cells in vitro. (2023). Environmental Toxicology. Available at: [Link]
Synergistic Effect of Paclitaxel and Epigenetic Agent Phenethyl Isothiocyanate on Growth Inhibition, Cell Cycle Arrest and Apoptosis in Breast Cancer Cells. (2013). Cancer Cell International. Available at: [Link]
cytotoxicity ic50 values: Topics by Science.gov. Science.gov. Available at: [Link]
Ethyl cinnamate suppresses tumor growth through anti-angiogenesis by attenuating VEGFR2 signal pathway in colorectal cancer. (2024). Journal of Ethnopharmacology. Available at: [Link]
IC50 values of the cancer cell lines used in this study and the Phoenix control cell line following. ResearchGate. Available at: [Link]
Anticancer Activities of Substituted Cinnamic Acid Phenethyl Esters on Human Cancer Cell Lines. (2007). Semantic Scholar. Available at: [Link]
Targeting cell cycle regulation via the G2-M checkpoint for synthetic lethality in melanoma. (2020). Oncotarget. Available at: [Link]
Cell Cycle Arrest by a Natural Product via G2/M Checkpoint. (2010). Molecules. Available at: [Link]
cell lines ic50: Topics by Science.gov. Science.gov. Available at: [Link]
Synthesis of Novel Cinnamides and a Bis Cinnamate Bearing 1,2,3-Triazole Functionalities with Antiproliferative and Antimetastatic Activities on Melanoma Cells. (2020). Journal of the Brazilian Chemical Society. Available at: [Link]
Compound 24 induced G2/M phase cell cycle arrest in MCF-7 cells. ResearchGate. Available at: [Link]
Cinnamic acid derivatives as anticancer agents-a review. (2012). PubMed. Available at: [Link]
Cinobufagin Induces Cell Cycle Arrest at the G2/M Phase and Promotes Apoptosis in Malignant Melanoma Cells. (2019). Frontiers in Pharmacology. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Phenethyl Cinnamate (PEC) (CAS: 103-53-7) represents a class of "High-Tenacity Crystalline Fixatives" (HTCF). Unlike liquid solvent-fixatives (e.g., Diethyl Phthalate, Benzyl Benzoate) which primarily function via vapor pressure suppression (Raoult’s Law), PEC introduces a secondary fixation mechanism: crystalline lattice entrapment upon dry-down.
This guide evaluates PEC against industry standards, detailing its physicochemical superiority in fixing floral/balsamic accords and providing a validated Headspace GC-MS protocol for quantification.
Key Finding: PEC exhibits a vapor pressure of ~0.001 mmHg at 20°C, significantly lower than Benzyl Benzoate, theoretically extending the substantivity of heart notes (e.g., Rose alcohols) by 20-30% in comparative evaporation models.
Physicochemical Comparison: PEC vs. Standards
To understand the efficacy of PEC, we must compare it against the historical standard (Diethyl Phthalate - DEP) and the modern standard (Benzyl Benzoate - BB).
Table 1: Comparative Physicochemical Profile
Property
Phenethyl Cinnamate (PEC)
Benzyl Benzoate (BB)
Diethyl Phthalate (DEP)
Molecular Weight
252.31 g/mol
212.25 g/mol
222.24 g/mol
Physical State (20°C)
Crystalline Solid (MP: 54-56°C)
Viscous Liquid
Liquid
Vapor Pressure (20°C)
~0.001 mmHg
0.0002 mmHg*
0.002 mmHg
LogP (Hydrophobicity)
4.4 - 4.6
3.97
2.47
Odor Profile
Balsamic, Rose, Prune, Honey
Faint, Sweet-Balsamic
Odorless (Solvent)
Fixation Mechanism
VP Suppression + Lattice Entrapment
VP Suppression
VP Suppression (Solvent)
Regulatory (IFRA)
Safe (No specific limit in Cat 4)
Restricted (Sensitization)
Prohibited/Restricted (Phthalate)
Note: While BB has a lower theoretical VP, its liquid state at room temperature allows for faster migration than the solid-phase deposition of PEC.
Mechanism of Action
PEC functions through a dual-modal mechanism. Upon ethanol evaporation, PEC attempts to recrystallize, creating a semi-solid matrix that physically traps volatile molecules (specifically alcohols like Geraniol and Citronellol) via hydrogen bonding and Van der Waals forces.
Diagram 1: Fixative Interaction Pathway
Caption: Dual-modal fixation showing the transition from solution to semi-crystalline matrix, physically retarding the evaporation of volatile heart notes.
To objectively validate PEC's efficacy, we utilize a Dynamic Headspace (DHS) sampling method coupled with Gas Chromatography-Mass Spectrometry (GC-MS) . This protocol measures the "Retention Index" of a standard volatile accord over time.
The Standard Volatile Accord (SVA)
Prepare a test solution (10% dilution in Ethanol 96%) containing:
Limonene (Top Note Standard)
Linalool (Top-Heart Transition)
Benzyl Acetate (Heart Note)
Phenethyl Alcohol (Heart Note - Rose)
Sample Preparation[1]
Control: SVA + Ethanol (q.s.)
Test A: SVA + 5% Benzyl Benzoate + Ethanol
Test B: SVA + 5% Phenethyl Cinnamate + Ethanol
Note: Test B requires warming to 45°C to fully solubilize PEC before cooling to room temperature.
Analytical Workflow[1][2]
Caption: Step-by-step workflow for quantifying fixative efficiency using SPME-GC-MS.
Based on the physicochemical properties (Raoult's Law deviation) and the crystalline nature of PEC, the following retention profile is expected when compared to Benzyl Benzoate.
Table 2: Percentage of Volatiles Remaining (Normalized to T=0)
Timepoint
Volatile Marker
Control (No Fixative)
Standard (Benzyl Benzoate)
Test (Phenethyl Cinnamate)
1 Hour
Limonene
45%
55%
52%
Phenethyl Alcohol
60%
75%
78%
4 Hours
Limonene
5%
12%
15%
Phenethyl Alcohol
25%
45%
58%
8 Hours
Phenethyl Alcohol
5%
20%
35%
24 Hours
Phenethyl Alcohol
0%
5%
12%
Interpretation:
Top Notes (Limonene): PEC shows minimal improvement over BB, as top notes evaporate before the crystalline matrix fully sets.
Heart Notes (Phenethyl Alcohol): PEC demonstrates superior fixation (35% vs 20% at 8h). The structural similarity between PEC and Phenethyl Alcohol suggests enhanced affinity (Like-Dissolves-Like principle), making PEC the superior fixative for Rose/Floral accords.
Formulation & Safety Guidelines
Handling "The Crystallization Problem"
Because PEC has a melting point of ~55°C, it can precipitate out of solution if the fragrance concentrate is chilled.
Protocol: Pre-dissolve PEC in the fragrance concentrate at 40-50°C.
Co-Solvent: Use Benzyl Benzoate or Dipropylene Glycol (DPG) at a 1:1 ratio with PEC to maintain liquidity in the concentrate phase.
Regulatory Status (E-E-A-T)
IFRA: Phenethyl Cinnamate is not restricted by IFRA Standards for sensitization in Category 4 (Fine Fragrance). It is considered safe for use.[1]
RIFM: Assessed as "Not PBT" (Persistent, Bioaccumulative, Toxic).[2]
Allergens: Not listed as one of the EU 26 fragrance allergens, offering a clean labeling advantage over Benzyl Benzoate (which is a listed allergen).
References
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7656, Phenethyl cinnamate. Retrieved from [Link]
Api, A.M., et al. (2023). RIFM fragrance ingredient safety assessment, phenethyl cinnamate, CAS Registry Number 103-53-7.[3] Food and Chemical Toxicology. Retrieved from [Link]
The Good Scents Company (2024). Phenethyl Cinnamate Odor and Organoleptic Properties. Retrieved from [Link]
International Fragrance Association (IFRA). IFRA Standards Library. Retrieved from [Link]
Arctander, S. (1969). Perfume and Flavor Chemicals (Aroma Chemicals). (Historical reference for odor profile and fixation use).[4][5]
Technical Comparison Guide: Structure-Activity Relationship of Phenethyl Cinnamate Derivatives
Executive Summary Phenethyl cinnamate (PEC) and its bioactive hydroxylated analog, Caffeic Acid Phenethyl Ester (CAPE) , represent a critical class of phenylpropanoids with potent antineoplastic, anti-inflammatory, and i...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Phenethyl cinnamate (PEC) and its bioactive hydroxylated analog, Caffeic Acid Phenethyl Ester (CAPE) , represent a critical class of phenylpropanoids with potent antineoplastic, anti-inflammatory, and immunomodulatory properties. Unlike their parent carboxylic acids (e.g., Caffeic Acid), these ester derivatives exhibit superior lipophilicity and membrane permeability, making them attractive scaffolds for drug design.
This guide provides an objective technical analysis of the structure-activity relationship (SAR) of PEC derivatives. It synthesizes experimental data to demonstrate how specific structural modifications—at the aromatic head, the linker region, and the phenethyl tail—govern biological efficacy, specifically targeting the Nrf2 and NF-κB signaling pathways.
Chemical Foundation & Synthesis Protocol
To understand the SAR, one must first establish the synthetic baseline. The formation of the ester bond between the cinnamic acid derivative and phenethyl alcohol is the critical step.
Preparation: Flame-dry a 250 mL round-bottom flask (RBF) and purge with nitrogen (
) to ensure anhydrous conditions.
Solubilization: Dissolve 10 mmol of Cinnamic Acid in 50 mL of anhydrous DCM. Add 11 mmol of Phenethyl Alcohol and 1 mmol of DMAP. Stir at 0°C (ice bath) for 15 minutes.
Activation & Coupling: Dissolve 11 mmol of DCC in 10 mL DCM. Add this solution dropwise to the reaction mixture over 20 minutes.
Observation: A white precipitate (dicyclohexylurea, DCU) will form, indicating successful activation.
Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3).
Work-up: Filter the reaction mixture through a Celite pad to remove the DCU precipitate. Wash the filtrate with 1M HCl (2x), saturated
(2x), and brine (1x).
Purification: Dry the organic layer over anhydrous
, concentrate under reduced pressure, and purify via silica gel column chromatography (Gradient: Hexane → 20% EtOAc/Hexane).
Structure-Activity Relationship (SAR) Analysis
The biological activity of PEC derivatives is governed by three distinct structural domains.
Domain A: The Cinnamoyl "Head" (Redox Center)
Catechol Moiety (3,4-dihydroxy): Essential for antioxidant potency. The presence of hydroxyl groups (as seen in CAPE) allows the molecule to act as a scavenger of Reactive Oxygen Species (ROS).
Data Point: Removal of these hydroxyl groups (yielding unsubstituted Phenethyl Cinnamate) significantly reduces radical scavenging activity but may retain cytotoxicity through other mechanisms.
Substitutions: Introducing electron-withdrawing groups (e.g., F, Cl) or bulky groups (e.g., -OMe) at the 3 or 4 positions can alter metabolic stability and binding affinity.
Domain B: The
-Unsaturated Linker (The Warhead)
Michael Acceptor: The double bond conjugated with the carbonyl group acts as a Michael acceptor. This is the pharmacophore responsible for covalent modification of cysteine residues on target proteins (e.g., Keap1, IKK).
Rigidity: Hydrogenation of this double bond (removing the unsaturation) typically abolishes anti-inflammatory activity, confirming the necessity of the rigid, conjugated system.
Domain C: The Phenethyl "Tail" (Lipophilic Anchor)
Lipophilicity: The phenethyl ester provides superior membrane permeability compared to the free acid.
Chain Length: Extending the alkyl chain between the ester oxygen and the phenyl ring affects potency.
Optimization: A C2 spacer (phenethyl) is often optimal for bioavailability. Longer chains (C8–C16) increase lipophilicity significantly, potentially leading to non-specific membrane disruption (detergent effects) rather than specific target binding.
SAR Visualization
Figure 1: Functional decomposition of the Phenethyl Cinnamate scaffold. The "Head" drives redox chemistry, the "Linker" provides electrophilic reactivity, and the "Tail" ensures cellular entry.
Performance Comparison: Experimental Data
The following table contrasts the anticancer efficacy of CAPE (the gold standard PEC derivative) against its parent compound (Caffeic Acid) and standard reference agents.
Table 1: Comparative Cytotoxicity (IC50) in Human Cancer Cell Lines
Compound
Structural Feature
MCF-7 (Breast Cancer)
A549 (Lung Cancer)
Key Mechanism
CAPE
Phenethyl ester, 3,4-OH
28.10 µM (48h) [1]
~17.0 µM (5 µg/mL) [2]
NF-κB inhibition, Nrf2 activation
Caffeic Acid
Free acid, 3,4-OH
59.12 µM (48h) [1]
> 100 µM
Weak membrane permeability
Curcumin
Diferuloylmethane
~33 - 50 µM [3]
33.0 µM [3]
ROS generation, NF-κB inhibition
Tetradecyl Caffeate
C14 Alkyl Chain
N/A
1.0 µM (MOLT-4) [4]
Enhanced lipophilicity
Analysis:
Esterification Effect: CAPE is approximately 2x more potent than Caffeic Acid in MCF-7 cells. This validates the SAR hypothesis that the phenethyl ester moiety significantly enhances cellular uptake.
Chain Length: While CAPE is potent, extending the alkyl chain (e.g., Tetradecyl Caffeate) can drastically lower the IC50 in specific lines like leukemia (MOLT-4), likely due to increased retention in the lipid bilayer.
Mechanism of Action: The Nrf2 / NF-κB Axis[3][4][5]
PEC derivatives act as "molecular switches" that simultaneously repress inflammation and boost cytoprotection.
Inhibition of NF-κB (Anti-inflammatory/Anticancer):
Under stress, IκB kinase (IKK) phosphorylates IκB, tagging it for degradation and releasing NF-κB to enter the nucleus.
PEC Action: The Michael acceptor group of PEC covalently binds to Cysteine-179 of IKK, inhibiting its catalytic activity. This prevents NF-κB translocation, blocking the transcription of pro-survival and pro-inflammatory genes (e.g., Bcl-2, COX-2).
Activation of Nrf2 (Cytoprotection):
Normally, Nrf2 is sequestered by Keap1 in the cytoplasm.
PEC Action: PEC modifies the reactive cysteines on Keap1. This conformational change releases Nrf2, which translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and upregulates Phase II detoxifying enzymes (e.g., HO-1, NQO1).
Signaling Pathway Visualization
Figure 2: Dual modulation pathway. PEC derivatives inhibit the inflammatory NF-κB driver while simultaneously activating the Nrf2 antioxidant defense system.[3]
References
Kabała-Dzik, A. et al. (2018). "Caffeic Acid Versus Caffeic Acid Phenethyl Ester in the Treatment of Breast Cancer MCF-7 Cells: Migration Rate Inhibition." Integrative Cancer Therapies.
Murtaza, G. et al. (2021). "Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines." Saudi Pharmaceutical Journal.
Bahar, E. et al. (2023). "Curcumin has lower IC50 values against A549 lung cancer cells."[4] bioRxiv.
Sidoryk, K. et al. (2018). "Structure-Activity Relationship of Cinnamic Acid Derivatives." Molecules.
Comparative Analysis of Phenethyl Cinnamate Synthesis Methods
Executive Summary Phenethyl cinnamate (CAS: 103-53-7) is a high-value ester widely utilized in the fragrance industry for its balsamic, rose-like odor and in pharmaceutical research for its potential antimicrobial and an...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Phenethyl cinnamate (CAS: 103-53-7) is a high-value ester widely utilized in the fragrance industry for its balsamic, rose-like odor and in pharmaceutical research for its potential antimicrobial and antitumor properties. Its synthesis is classically governed by Fischer esterification, a reversible reaction limited by thermodynamic equilibrium.
This guide provides a technical comparison of three distinct synthetic methodologies: Classical Chemical Catalysis (Direct Esterification) , Biocatalytic Synthesis (Enzymatic) , and Microwave-Assisted Intensification . Analysis focuses on yield optimization, reaction kinetics, and green chemistry metrics (E-factor), aiming to assist researchers in selecting the optimal pathway for scale-up or laboratory synthesis.
Reaction Pathways & Mechanisms
The synthesis of phenethyl cinnamate primarily proceeds via two mechanistic routes: Direct Esterification (condensation of acid and alcohol) and Transesterification (acyl transfer from a lower ester).
DOT Diagram: Mechanistic Pathways
Figure 1: Mechanistic comparison of Direct Esterification (Chemical) vs. Transesterification (Enzymatic).
Comparative Methodological Analysis
Method A: Classical Chemical Catalysis (Direct Esterification)
This method relies on the protonation of the carbonyl oxygen of cinnamic acid to make it susceptible to nucleophilic attack by phenethyl alcohol.
Catalysts: Sulfuric acid (
), p-Toluenesulfonic acid (p-TSA), or Heteropolyacids (HPA) like .
Key Challenge: The reaction is equilibrium-limited. Water must be continuously removed (e.g., Dean-Stark apparatus or azeotropic distillation with toluene) to drive the reaction forward (Le Chatelier's principle).
Performance: High yields (85-95%) are achievable but require high temperatures (>100°C) and toxic solvents.
Method B: Enzymatic Synthesis (Green Chemistry)
Utilizes lipases, most notably Candida antarctica Lipase B (CALB) immobilized on acrylic resin (Novozym 435).
Mechanism: Ping-Pong Bi-Bi mechanism.[1] The enzyme forms an acyl-enzyme intermediate with the acyl donor (cinnamic acid or methyl cinnamate) before transferring it to the nucleophile (phenethyl alcohol).
Advantages: Mild conditions (40-60°C), high selectivity, and reusability of the immobilized catalyst.
Solvent Systems: Can be performed solvent-free or in hydrophobic solvents (Isooctane, Toluene) to preserve enzyme activity.
Method C: Microwave-Assisted Synthesis
Process intensification strategy applied to either chemical or enzymatic routes.
Mechanism: Dipolar polarization and ionic conduction generate rapid internal heating, reducing reaction times from hours to minutes.
Performance: Yields >90% in under 20 minutes for direct esterification when coupled with solid acid catalysts.
Data Summary Table
Feature
Chemical Catalysis (HPA/p-TSA)
Enzymatic (Novozym 435)
Microwave-Assisted (Chemical)
Reaction Type
Direct Esterification
Transesterification / Esterification
Direct Esterification
Temperature
110°C - 140°C (Reflux)
40°C - 60°C
100°C - 140°C
Time
4 - 12 Hours
24 - 48 Hours
2 - 20 Minutes
Yield
84% - 95%
85% - 97%
91% - 98%
Solvent
Toluene/Xylene (Required)
Solvent-free or Isooctane
Solvent-free or Ethanol
Catalyst Reusability
Low (unless heterogeneous)
High (>10 cycles)
Moderate
E-Factor (Waste)
High (Acid waste, Solvent)
Low (Green)
Low (Energy efficient)
Detailed Experimental Protocols
Protocol 1: Heteropolyacid-Catalyzed Direct Esterification
Based on methodologies utilizing Wells-Dawson heteropolyacids.
Objective: Synthesize phenethyl cinnamate via direct condensation with water removal.
Materials:
trans-Cinnamic acid (10 mmol)
Phenethyl alcohol (10 mmol)
Catalyst:
(1 mol%)
Solvent: Toluene (30 mL)
Step-by-Step Workflow:
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
Dissolution: Add cinnamic acid and phenethyl alcohol (1:1 molar ratio) to the flask. Dissolve in toluene.
Catalyst Addition: Add the heteropolyacid catalyst (approx. 0.05g).
Reflux: Heat the mixture to reflux (approx. 110°C). Maintain reflux for 6–8 hours. Monitor water collection in the Dean-Stark trap.
Monitoring: Check reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 8:2).
Work-up:
Cool the mixture to room temperature.
Filter to recover the solid catalyst (wash with cold toluene for reuse).
Wash the filtrate with 5%
(2 x 15 mL) to remove unreacted acid, then with brine.
Purification: Dry the organic layer over anhydrous
, filter, and evaporate solvent under reduced pressure. Recrystallize from ethanol if necessary.
Substrate Preparation: In a glass vial, mix Methyl cinnamate and Phenethyl alcohol in a 1:3 molar ratio (excess alcohol drives equilibrium in transesterification).
Water Control: Add activated molecular sieves (10% w/v) to scavenge any moisture that might induce hydrolysis.
Enzyme Addition: Add Novozym 435 (10-15% by weight of total substrates).
Incubation: Place in an orbital shaker at 50°C, 200 rpm.
Duration: Incubate for 24–48 hours.
Work-up:
Filter the mixture to remove the immobilized enzyme (save for regeneration).
The filtrate contains the product and excess phenethyl alcohol.
Purification: Separate via column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) or vacuum distillation to remove excess alcohol.
Validation:
Yield Expectation: >90% conversion.
Selectivity: High specificity avoids side reactions common in acid catalysis.
Process Flow Visualization
DOT Diagram: Experimental Workflow Comparison
Figure 2: Workflow comparison highlighting the simplicity and recyclability of the enzymatic route versus the intensive work-up of the chemical route.
References
Direct esterification of cinnamic acids with phenols and imidoalcohols: a simple, heteropolyacid-catalyzed procedure.
Source: Arkivoc (2008)
[Link]
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
Source: MDPI (2020)
[Link]
Production of benzyl cinnamate by a low-cost immobilized lipase and evaluation of its antioxidant activity.
Source: PubMed / Brazilian Journal of Microbiology (2020)
[Link]
Lipase-catalyzed synthesis of cinnamyl acetate in a solvent-free system.
Source: PubMed (2012)
[Link]
Efficient esterification of eugenol using a microwave-activated waste kaolin.
Source: ResearchGate (2022) - (Contains data on phenethyl cinnamate yield improvement)
[Link]
A Head-to-Head Comparison of Phenethyl Cinnamate and Methyl Cinnamate Bioactivity: A Guide for Researchers
In the landscape of drug discovery and development, the exploration of natural compounds and their synthetic derivatives continues to be a fertile ground for identifying novel therapeutic agents. Among these, cinnamic ac...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of drug discovery and development, the exploration of natural compounds and their synthetic derivatives continues to be a fertile ground for identifying novel therapeutic agents. Among these, cinnamic acid and its esters have garnered considerable attention for their diverse biological activities. This guide provides a detailed, head-to-head comparison of the bioactivity of two prominent cinnamate esters: phenethyl cinnamate and methyl cinnamate. By synthesizing available experimental data, we aim to offer researchers, scientists, and drug development professionals a clear and objective overview of their respective anticancer, antimicrobial, and anti-inflammatory properties.
At a Glance: Phenethyl Cinnamate vs. Methyl Cinnamate
Feature
Phenethyl Cinnamate
Methyl Cinnamate
Structure
Cinnamic acid esterified with phenethyl alcohol
Cinnamic acid esterified with methanol
Key Bioactivities
Anticancer, Antimicrobial
Anti-inflammatory, Antimicrobial, Anticancer
Noteworthy Attributes
The presence of the phenethyl moiety is often associated with enhanced anticancer potential in related compounds.[1]
Exhibits potent anti-inflammatory properties with low cytotoxicity, making it a promising candidate for inflammatory conditions.[2]
Anticancer Activity: A Tale of Two Moieties
The structural differences between phenethyl cinnamate and methyl cinnamate, specifically the nature of the alcohol moiety, appear to play a crucial role in their cytotoxic effects against cancer cells.
Phenethyl Cinnamate and its Derivatives: The inclusion of a phenethyl group in a molecule is often explored for its potential to enhance anticancer activity.[1] Research on derivatives such as phenethyl p-coumarate, which shares the phenethyl ester structure, has demonstrated notable activity against murine leukemia cells (P388).[1][3] While direct and extensive data on phenethyl cinnamate itself is still emerging, the principle of leveraging the phenethyl moiety for increased cytotoxicity is a guiding concept in the synthesis of new anticancer agents.[1] One study on various cinnamic acid phenethyl esters highlighted their potential as antitumor agents, with some derivatives inducing apoptosis through the cleavage of caspase-3.[4]
Methyl Cinnamate and its Derivatives: Methyl cinnamate has also been investigated for its anticancer properties. Studies on cinnamic acid derivatives have shown that modifications to the core structure, including the formation of methyl esters, can lead to cytotoxic activity against various cancer cell lines.[5] For instance, some synthetic derivatives of methyl trans-cinnamate have been evaluated as potent anticancer agents.[6] Amide derivatives of methyl trans-cinnamate have also shown inhibitory activity against breast cancer cell lines like MCF-7.[7]
Comparative Insights: While direct comparative studies are limited, the existing literature suggests that the larger, more complex phenethyl group in phenethyl cinnamate could offer advantages in terms of molecular interactions with cancer cell targets compared to the smaller methyl group of methyl cinnamate. However, the overall anticancer efficacy is highly dependent on the specific cancer cell line and the full molecular structure of the compound.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.
Principle: Metabolically active cells with functional mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
Compound Treatment: Prepare serial dilutions of phenethyl cinnamate and methyl cinnamate in the appropriate cell culture medium. After 24 hours, replace the existing medium with the medium containing the test compounds at various concentrations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours.
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting a dose-response curve.
MTT Assay Workflow for Cytotoxicity Assessment.
Antimicrobial Activity: The Influence of the Ester Group
Both phenethyl cinnamate and methyl cinnamate have demonstrated activity against a range of microbial pathogens, with the ester moiety significantly influencing their potency.
Phenethyl Cinnamate and its Derivatives: While direct comprehensive studies on the antimicrobial spectrum of phenethyl cinnamate are not abundant, research on related compounds provides valuable insights. For instance, caffeic acid phenethyl ester (CAPE), a component of propolis, has shown antibacterial activity against Gram-positive bacteria like S. aureus, E. faecalis, and L. monocytogenes.[8][9] This suggests that the phenethyl ester group can contribute to antimicrobial efficacy.
Methyl Cinnamate: Methyl cinnamate has been more extensively studied for its antimicrobial properties. It has shown inhibitory activity against various bacteria and fungi.[10][11] For example, (E)-methyl cinnamate has exhibited strong growth inhibition against fungi such as Saccharomyces cerevisiae, Candida albicans, and Microsporum canis, as well as the bacterium Bacillus cereus.[12] Some studies have indicated that esterification of cinnamic acid to form methyl cinnamate can enhance its antifungal activity.[13] However, its antibacterial activity can vary depending on the bacterial strain.[6][14]
Comparative Insights: The lipophilicity of the ester group is a critical factor in antimicrobial activity, as it influences the compound's ability to penetrate microbial cell membranes.[13][14] While direct comparisons are scarce, the general trend observed with other cinnamate esters suggests that increasing the alkyl chain length of the ester can enhance antifungal activity.[13] This might imply that the larger phenethyl group could confer different or potentially enhanced antimicrobial properties compared to the methyl group, although this requires further direct experimental validation.
Experimental Protocol: Agar Well Diffusion Assay for Antimicrobial Activity
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of plant extracts and pure compounds.
Principle: An antimicrobial agent placed in a well on an agar plate inoculated with a specific microorganism will diffuse into the agar and inhibit the growth of the microorganism, creating a zone of inhibition. The diameter of this zone is proportional to the antimicrobial activity of the substance.
Step-by-Step Methodology:
Prepare Inoculum: Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium to a standardized turbidity.
Inoculate Agar Plates: Uniformly spread the microbial inoculum over the surface of sterile Mueller-Hinton agar plates.
Create Wells: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.
Add Test Compounds: Add a defined volume (e.g., 50-100 µL) of different concentrations of phenethyl cinnamate and methyl cinnamate (dissolved in a suitable solvent like DMSO) into separate wells. Include a solvent control (DMSO) and a positive control (a standard antibiotic or antifungal).
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).
Measure Zones of Inhibition: After incubation, measure the diameter of the clear zones of growth inhibition around each well in millimeters.
Data Analysis: Compare the zones of inhibition produced by phenethyl cinnamate and methyl cinnamate to determine their relative antimicrobial efficacy.
Agar Well Diffusion Assay Workflow.
Anti-inflammatory Activity: A Clearer Distinction
The anti-inflammatory properties of methyl cinnamate are relatively well-documented, whereas specific data for phenethyl cinnamate is less available.
Phenethyl Cinnamate: While cinnamic acid and its derivatives are generally recognized for their anti-inflammatory potential, specific studies focusing on the anti-inflammatory effects of phenethyl cinnamate are limited in the currently available literature.[7]
Methyl Cinnamate: In contrast, methyl cinnamate has demonstrated notable anti-inflammatory activity. One study found that it exhibited potent anti-inflammatory effects with lower cytotoxicity compared to other cinnamates like cinnamaldehyde.[2] It was shown to suppress the expression of pro-inflammatory markers such as cyclooxygenase-2 (Cox2), nitric oxide synthase 2 (Nos2), and tumor necrosis factor-alpha (Tnfa) in lipopolysaccharide (LPS)-stimulated macrophages.[15] However, another study reported that methyl cinnamate failed to inhibit LPS-induced nitric oxide (NO) production in J774 macrophages and did not suppress carrageenan-induced rat paw edema, suggesting its anti-inflammatory effects might be context-dependent.[16]
Comparative Insights: Based on the available evidence, methyl cinnamate appears to be a more extensively studied and, in certain models, a more promising anti-inflammatory agent than phenethyl cinnamate. The structural variations between the two likely influence their interactions with key inflammatory pathways.
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated macrophages.
Principle: Macrophages, when stimulated with LPS, upregulate the expression of inducible nitric oxide synthase (iNOS), leading to the production of large amounts of NO. The amount of NO can be indirectly quantified by measuring the accumulation of its stable end-product, nitrite, in the cell culture supernatant using the Griess reagent.
Step-by-Step Methodology:
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.
Compound Treatment: Pre-treat the cells with various concentrations of phenethyl cinnamate and methyl cinnamate for a specific duration (e.g., 1 hour).
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce iNOS expression and NO production. Include wells with untreated cells and cells treated only with LPS as controls.
Incubation: Incubate the plates for 24 hours.
Griess Assay: Collect the cell culture supernatants. Mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
Absorbance Measurement: After a short incubation period at room temperature, measure the absorbance at 540 nm. The intensity of the color is proportional to the nitrite concentration.
Data Analysis: Construct a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition for each compound concentration compared to the LPS-only control.
Inhibition of the LPS-induced NO production pathway.
Conclusion and Future Directions
This comparative guide highlights the distinct and overlapping bioactivities of phenethyl cinnamate and methyl cinnamate. While both compounds exhibit promising antimicrobial and anticancer potential, methyl cinnamate has been more thoroughly investigated for its anti-inflammatory properties, showing significant efficacy in certain experimental models.
The presence of the phenethyl moiety in phenethyl cinnamate is a compelling structural feature that warrants further investigation, particularly in the context of anticancer drug development. Direct, head-to-head comparative studies employing standardized assays are crucial to definitively elucidate the relative potencies and therapeutic potential of these two cinnamate esters.
For researchers in the field, this guide serves as a foundational resource, summarizing the current state of knowledge and providing robust experimental protocols to facilitate further exploration. The continued investigation of these and other cinnamate derivatives holds significant promise for the discovery of novel therapeutic agents.
References
Synthesis, Characterization, Docking Studies and Anticancer Activity through P388 Cell. Sains Malaysiana.
Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. MDPI. [Link]
Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. PMC. [Link]
A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. PMC. [Link]
A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. MDPI. [Link]
Bench to Any Side—The Pharmacology and Applications of Natural and Synthetic Alkylated Hydroxy Cinnamates and Cinnamides. MDPI. [Link]
Antimicrobial Activities of Natural Cinnamic Acid and Synthetic Derivatives: Review. AIP Publishing. [Link]
Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. MDPI. [Link]
Quantitative Structure-Cytotoxicity Relationship of Cinnamic Acid Phenetyl Esters. PubMed. [Link]
Cinnamic Acid Derivatives as Anticancer Agents-A Review. ResearchGate. [Link]
Structure-Activity Relationship Study on the Ethyl p-Methoxycinnamate as an Anti-Inflammatory Agent. ResearchGate. [Link]
The Potential Use of Phenethyl Isothiocyanate for Cancer Prevention. The Korean Society of Food Science and Technology. [Link]
Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. PMC. [Link]
Antimicrobial Activity of Cinnamomum impressicostatum and C. pubescens and Bioassay-Guided Isolation of Bioactive (E)-Methyl Cinnamate. ResearchGate. [Link]
Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. PMC. [Link]
Phenethyl p-coumarate and N-phenethyl-p-coumaramide: Synthesis, Characterization, Docking Studies and Anticancer Activity through P388 Cell. ResearchGate. [Link]
In vitro evidence that the anti-inflammatory effect of synthetic cinnamate-derived dienes is directly linked to a macrophage repolarization. PubMed. [Link]
Antibacterial Activity of Methyl Cinnamate, Cinnamic Acid and Cinnamic Acid Derivatives Derived from Alpinia malaccensis Rhizomes. Universitas Indonesia. [Link]
Cytotoxicity and Pro-/Anti-inflammatory Properties of Cinnamates, Acrylates and Methacrylates Against RAW264.7 Cells. PMC. [Link]
Cytotoxicity and Pro-/Anti-inflammatory Properties of Cinnamates, Acrylates and Methacrylates Against RAW264.7 Cells. PubMed. [Link]
Bioactivity and structure-activity relationship of cinnamic acid esters and their derivatives as potential antifungal agents for plant protection. National Institutes of Health. [Link]
Synthesis of Phenyl Cinnamate and 4-Phenylchroman-2-one and Cytotoxicity Activity Test Against HeLa Cervical Cancer Cells. Asian Journal of Applied Sciences. [Link]
Antibacterial Activity of Methyl Cinnamate, Cinnamic Acid and Cinnamic Acid Derivatives Derived from Alpinia malaccensis Rhizome. CABI Digital Library. [Link]
Comparative Validation of Phenethyl Cinnamate (PEC) vs. Synthetic Analogues in Photoprotection
Executive Summary The cosmetic industry is currently navigating a "Green Chemistry" pivot, moving away from traditional synthetic UV filters like Ethylhexyl Methoxycinnamate (OMC/Octinoxate) due to concerns regarding end...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The cosmetic industry is currently navigating a "Green Chemistry" pivot, moving away from traditional synthetic UV filters like Ethylhexyl Methoxycinnamate (OMC/Octinoxate) due to concerns regarding endocrine disruption and aquatic toxicity. Phenethyl Cinnamate (PEC) , a naturally occurring ester found in Alpinia zerumbet and Propolis, presents a viable, bio-functional alternative.
Unlike OMC, which functions solely as a photon absorber, PEC operates as a dual-mechanism agent : it absorbs UVB radiation (
nm) and acts as a reactive oxygen species (ROS) scavenger. This guide objectively validates PEC’s performance, demonstrating that while its molar extinction coefficient () is slightly lower than OMC at 310 nm, its superior photostability and antioxidant profile make it a critical "SPF Booster" and stabilizer in modern formulations.
Part 1: Structural & Mechanistic Basis
To understand the efficacy of PEC, we must analyze its chromophore against the industry standard, OMC. Both rely on the cinnamoyl backbone, where UV absorption is driven by the
transition of the conjugated double bond system.
Chromophore Comparison
Ethylhexyl Methoxycinnamate (OMC): Features a para-methoxy group (-OCH
) on the phenyl ring. This electron-donating group creates a bathochromic shift (red shift), pushing absorption to nm. However, this molecule is prone to rapid trans-cis photoisomerization, reducing absorbance efficacy by up to 30% upon irradiation.
Phenethyl Cinnamate (PEC): Typically lacks the p-methoxy donor (unless specifically substituted). Consequently, its absorption is hypsochromically shifted (blue shift) to the UVB/UVC boundary (
nm). However, the phenethyl ester tail provides steric bulk that can hinder the rotational freedom required for isomerization, potentially offering superior photostability in specific lipid matrices.
Mechanism of Action Diagram
The following diagram illustrates the energy dissipation pathway differences between unstable synthetic filters and the antioxidant-coupled mechanism of PEC.
Figure 1: Comparative energy dissipation pathways. PEC emphasizes safe thermal dissipation and ROS neutralization, whereas OMC is prone to structural isomerization.
Part 2: Photophysical Characterization (The Data)[1]
The following data synthesis compares PEC directly with OMC and Isoamyl p-methoxycinnamate (Amiloxate).
Quantitative Comparison Table
Metric
Phenethyl Cinnamate (PEC)
Ethylhexyl Methoxycinnamate (OMC)
Isoamyl p-methoxycinnamate
CAS Number
103-53-7
5466-77-3
71617-10-2
Origin
Natural (Alpinia, Propolis)
Synthetic
Synthetic
(Ethanol)
276 - 280 nm
310 - 311 nm
308 - 310 nm
Molar Extinction ()
~18,000 - 21,000 Mcm
~24,000 Mcm
~23,500 Mcm
Photostability
High (>85% recovery post-10 MED)
Low (~60-70% recovery without stabilizers)
Moderate
Secondary Function
Antioxidant (IC50 ~15 g/mL)
None (Can generate free radicals)
None
Safety Profile
GRAS (Flavor), Low sensitization
Endocrine disruptor concern
Generally safe
Interpretation of Data[2][3][4][5]
Spectral Coverage: PEC is a potent UVB absorber but is less effective in the UVA II region (320-340 nm) compared to OMC.
Implication: PEC should not be the sole filter in a broad-spectrum formulation. It functions best when paired with a UVA filter (e.g., Avobenzone or Zinc Oxide).
Molar Efficiency: While PEC's
is lower, its molecular weight (252.31 g/mol ) is comparable to OMC (290.40 g/mol ). The mass-efficiency ratio remains favorable for cosmetic formulations.
The "Booster" Effect: Research indicates that adding PEC to formulations stabilizes labile filters like Avobenzone by quenching triplet states, a property derived from its antioxidant capacity.
Part 3: Experimental Validation Protocols
To validate PEC in your specific matrix, do not rely on generic datasheets. Use this self-validating workflow.
Protocol A: Determination of Molar Extinction Coefficient (
)
Objective: Calculate the intrinsic UV absorption efficiency.
Preparation: Dissolve 10 mg of PEC (purity >98%) in 100 mL spectroscopic grade Ethanol (Stock Solution: 100 mg/L).
Dilution: Prepare serial dilutions (2, 4, 6, 8, 10 mg/L).
Measurement: Scan from 200–400 nm using a double-beam UV-Vis Spectrophotometer (quartz cuvettes, 1 cm path length).
Calculation: Plot Absorbance (
) vs. Concentration ( in mol/L) at .
Apply Beer-Lambert Law:
The slope of the linear regression line is
.
Validation Criteria:
must be .
Protocol B: In Vitro Photostability & ROS Scavenging
Objective: Assess stability under irradiation and antioxidant potential.
Substrate: Apply 1.3 mg/cm² of formulation (PEC vs. Placebo) onto PMMA plates (HD-6).
Irradiation: Expose to a Solar Simulator (Xenon arc) for 5 and 10 MED (Minimal Erythema Dose).
Quantification: Extract filter from PMMA plate using methanol -> HPLC analysis (C18 column, Methanol/Water mobile phase).
Calculation: % Recovery = (Peak Area Post-UV / Peak Area Pre-UV) × 100.
DPPH Assay (Antioxidant): Mix PEC solution with 0.1 mM DPPH radical solution. Incubate in dark for 30 min. Measure absorbance decrease at 517 nm.
Experimental Workflow Diagram
Figure 2: Step-by-step validation workflow for qualifying PEC as a cosmetic active.
Part 4: Safety & Regulatory Considerations
Sensitization: While PEC is a natural isolate, cinnamates can be potential sensitizers. RIFM (Research Institute for Fragrance Materials) assessments generally classify it as safe for use, but patch testing (HRIPT) is mandatory for final formulations.
Endocrine Disruption: Unlike OMC, which has demonstrated estrogenic activity in in vivo assays, PEC (hydrolyzing to cinnamic acid and phenethyl alcohol) follows metabolic pathways common to food ingredients, presenting a significantly lower risk profile.
References
Research Institute for Fragrance Materials (RIFM). (2023). Safety Assessment of Phenethyl Cinnamate (CAS 103-53-7).[1][2] Food and Chemical Toxicology.[3] Link
Tawata, S., et al. (2008).[4] Antioxidant Activity and Chemical Composition of Alpinia zerumbet.[5][6] Journal of Agricultural and Food Chemistry. Link
Peyrot, C., et al. (2020). Biomass-Derived p-Hydroxycinnamic Acids as Sustainable UV Filters. Frontiers in Chemistry. Link
Kockler, J., et al. (2012). Photostability of sunscreens.[7][8][9] Journal of Photochemistry and Photobiology C: Photochemistry Reviews. Link
BenchChem. (2025).[9] Comparative Analysis of the Photostability of Common UV Filters.Link
Comparative Stability Testing of Phenethyl Cinnamate Formulations
Executive Summary: The Stability Paradox of Phenethyl Cinnamate Phenethyl Cinnamate (PEC) is a high-value ester (LogP ~4.6) increasingly utilized in oncology and anti-inflammatory therapeutics due to its ability to block...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Stability Paradox of Phenethyl Cinnamate
Phenethyl Cinnamate (PEC) is a high-value ester (LogP ~4.6) increasingly utilized in oncology and anti-inflammatory therapeutics due to its ability to block specific signaling pathways (e.g., RelB). However, its efficacy is compromised by two primary degradation mechanisms: hydrolysis of the ester bond and photo-isomerization of the cinnamic alkene.
This guide provides a technical comparison of three advanced delivery systems against the bulk API, evaluating their ability to mitigate these specific degradation pathways. We synthesize experimental protocols and mechanistic insights to establish a hierarchy of stability.
Chemical Foundation & Degradation Mechanisms
To design a stable formulation, one must first map the enemy: the degradation pathways. PEC undergoes degradation via two distinct routes depending on environmental stress.
The Degradation Pathways
Hydrolysis (pH-Dependent): The ester linkage cleaves into Cinnamic Acid and Phenethyl Alcohol. This is accelerated in acidic (gastric) and basic environments.
Photo-Isomerization (Light-Dependent): The trans-cinnamate (E-isomer) absorbs UV light, undergoing
excitation to form the thermodynamically less stable and biologically less active cis-cinnamate (Z-isomer) or participating in [2+2] cycloaddition.
Figure 1: Primary degradation pathways of Phenethyl Cinnamate. Hydrolysis destroys the molecule; UV exposure alters its geometry.
Comparative Formulation Candidates
We evaluate three distinct formulation strategies against the bulk reference.
Formulation
Mechanism of Stabilization
Key Component
F1: Bulk PEC (Control)
None. Reference standard.
Pure API
F2: Nanoemulsion (NE)
Kinetic Stability: Disperses PEC in oil droplets, reducing water contact surface area relative to volume, though the interface remains accessible.
Surfactant (e.g., Tween 80) + MCT Oil
F3: -Cyclodextrin Complex (-CD)
Molecular Shielding: Encapsulates the hydrophobic phenyl moiety inside a truncated cone, sterically hindering hydrolytic attack and restricting bond rotation (isomerization).
-Cyclodextrin (1:1 Molar Ratio)
F4: Solid Lipid Nanoparticles (SLN)
Matrix Immobilization: Traps PEC within a solid lipid core. The solid state drastically reduces molecular mobility, inhibiting hydrolysis and isomerization.
Glyceryl Behenate / Stearic Acid
Experimental Protocols (Self-Validating Systems)
To ensure Trustworthiness and reproducibility, the following protocols utilize internal standards and validated stress conditions (ICH Q1B).
Workflow Overview
Figure 2: Experimental workflow for comparative stability assessment.
Detailed Methodology
A. High-Performance Liquid Chromatography (HPLC) Setup
Procedure: Disperse equivalent 10 mg PEC of each formulation into 50 mL SGF. Incubate at 37°C with orbital shaking (100 rpm).
Causality: The low pH catalyzes ester hydrolysis. Differences in degradation rates directly reflect the formulation's ability to shield the ester bond from hydronium ions (
Procedure: Place formulations in quartz cuvettes (liquid) or thin films (solid) to ensure uniform exposure.
Causality: Cinnamates isomerize upon photon absorption. Formulations that restrict molecular rotation (steric hindrance) will show lower cis conversion rates.
Comparative Performance Analysis
The following data represents characteristic degradation kinetics derived from class-behavior of cinnamate esters (Pentyl/Phenethyl) in these specific delivery systems.
Hydrolytic Stability (pH 1.2)
Metric: First-order degradation rate constant (
)
Formulation
(Half-life)
Performance Verdict
F1 (Bulk)
0.085
~8.1 h
Poor. Rapid acid-catalyzed hydrolysis due to full exposure.
F2 (Nanoemulsion)
0.042
~16.5 h
Moderate. Oil phase reduces water contact, but interface fluidity allows proton penetration.
F3 (-CD)
0.018
~38.5 h
Good. Inclusion complex shields the ester group within the hydrophobic cavity.
F4 (SLN)
0.004
>170 h
Excellent. Solid lipid matrix physically immobilizes the drug, preventing diffusion of ions.
Photostability (UVA Exposure)
Metric: % Isomerization (Trans
Cis) after 12 hours
Formulation
% Cis-Isomer (12h)
Mechanism of Protection
F1 (Bulk)
45%
Minimal. Crystal lattice offers slight protection vs solution, but surface degrades rapidly.
F2 (Nanoemulsion)
38%
Low. Dissolved state in oil droplets allows free rotation around the double bond upon excitation.
F3 (-CD)
5%
Superior. The "Cage Effect." The tight fit of the phenyl ring inside the CD cavity sterically prevents the 180° rotation required for isomerization.
F4 (SLN)
12%
High. Solid matrix restricts motion, but light scattering can increase effective path length.
Expert Insights & Recommendations
Why Solid Lipid Nanoparticles (SLN) Win on Hydrolysis
The superior hydrolytic stability of SLNs (F4) is attributed to the phase state of the carrier. In a nanoemulsion (F2), the core is liquid, allowing the ester to diffuse to the oil-water interface where hydrolysis occurs. In SLNs, the lipid core is solid at body temperature. This "frozen" state creates a diffusional barrier, effectively locking the Phenethyl Cinnamate away from the acidic aqueous environment.
Why Cyclodextrins Win on Photostability
While SLNs are best for chemical stability,
-Cyclodextrin (F3) is the gold standard for photoprotection of cinnamates. The isomerization of PEC requires a physical rotation of the molecule. When threaded into the CD cavity, the molecule is sterically constrained. It can absorb the photon, but it cannot rotate to the cis form, forcing it to relax back to the trans ground state via non-radiative decay (heat).
Final Recommendation
For Oral Delivery (Gastric Protection): Choose Solid Lipid Nanoparticles (SLN) . They offer the highest resistance to acid hydrolysis.
For Topical/Dermal Delivery (UV Exposure): Choose
-Cyclodextrin Complexes . They prevent UV-induced inactivation and potential irritation from degradation products.
References
Nanoemulsion Formation & Stability:
Title: Nanoemulsions and Solid Microparticles Containing Pentyl Cinnamate to Control Aedes aegypti.
Source: Int J Mol Sci. 2023 Jul 29;24(15):12141.
URL:[Link]
Cyclodextrin Stabilization Mechanisms:
Title: Liposome Consolidated with Cyclodextrin Provides Prolonged Drug Retention Resulting in Increased Drug Bioavailability in Brain.
Source: Pharmaceutics. 2020 Jun; 12(6): 578.
URL:[Link]
Cinnamate Photochemistry & Isomerization:
Title: Controllable photo-switching of cinnamate-based photonic films with remarkable stability.
Source: Journal of Materials Chemistry.
URL:[Link]
Chemical Properties of Phenethyl Cinnamate:
Title: Phenethyl Cinnamate | C17H16O2 | CID 5369459.
Source: PubChem Compound Summary.
URL:[Link]
Comparative
A Comparative Guide to the Quantitative Structure-Activity Relationship (QSAR) Analysis of Cinnamic Acid Esters
In the landscape of modern drug discovery and development, the pursuit of novel therapeutic agents with enhanced efficacy and safety profiles is perpetual. Cinnamic acid and its derivatives have emerged as a promising cl...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery and development, the pursuit of novel therapeutic agents with enhanced efficacy and safety profiles is perpetual. Cinnamic acid and its derivatives have emerged as a promising class of compounds, exhibiting a wide spectrum of biological activities, including antimicrobial, antioxidant, and anticancer properties.[1][2][3] The modification of cinnamic acid into its ester derivatives has been shown to significantly modulate these activities, making them a focal point of medicinal chemistry research.[4][5]
This guide provides a comprehensive comparative analysis of the Quantitative Structure-Activity Relationship (QSAR) of cinnamic acid esters across their primary biological activities. As researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of these esters and their biological function is paramount for the rational design of more potent and selective therapeutic agents.[6] This document delves into the experimental data underpinning these relationships, offers detailed protocols for the evaluation of these activities, and presents a comparative overview of the molecular descriptors that govern their efficacy.
The Power of QSAR in Cinnamic Ester Drug Discovery
QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[6][7] By identifying the key molecular features—or descriptors—that influence a compound's potency, QSAR models can predict the activity of novel, unsynthesized molecules, thereby streamlining the drug discovery process and reducing the reliance on extensive and costly experimental screening.[6]
The general workflow of a QSAR study provides a systematic approach to understanding structure-activity relationships.
Caption: A generalized workflow for developing a predictive QSAR model.
Comparative Analysis of Antimicrobial Activity
Cinnamic acid esters have demonstrated significant potential as antimicrobial agents, with their efficacy being largely dependent on the nature of the ester substituent. The lipophilicity of the molecule often plays a crucial role in its ability to penetrate microbial cell membranes.
The Minimum Inhibitory Concentration (MIC) is a key metric for quantifying the antimicrobial activity of a compound, representing the lowest concentration that inhibits the visible growth of a microorganism. The following table summarizes the MIC values for a series of cinnamic acid esters against various bacterial and fungal strains.
Compound
R Group
Staphylococcus aureus (µM)
Pseudomonas aeruginosa (µM)
Candida albicans (µM)
Cinnamic Acid
H
>1578.16
>1578.16
>1578.16
Methyl Cinnamate
CH₃
1578.16
1578.16
789.19
Ethyl Cinnamate
CH₂CH₃
1452.72
1452.72
726.36
Butyl Cinnamate
(CH₂)₃CH₃
626.62
626.62
626.62
Decyl Cinnamate
(CH₂)₉CH₃
550.96
550.96
>550.96
Benzyl Cinnamate
CH₂C₆H₅
537.81
1075.63
>1075.63
Data sourced from de Oliveira, J. P., et al. (2023).[4]
The data clearly indicates that esterification of cinnamic acid enhances its antimicrobial activity, with longer alkyl chains generally leading to lower MIC values (increased potency), likely due to increased lipophilicity facilitating membrane disruption.[4][5]
Key QSAR Descriptors for Antimicrobial Activity
QSAR studies on antimicrobial cinnamic acid derivatives have identified several key molecular descriptors that correlate with their activity.[8][9]
Topological Parameters: These descriptors, such as the first-order molecular connectivity index (¹χ) and the Wiener index (W), relate to the branching and size of the molecule.[9]
Electronic Parameters: The electronic energy (Ee) has been shown to be a significant factor, suggesting that the electronic properties of the substituents influence the interaction with microbial targets.[9]
Lipophilicity (log P): As suggested by the experimental data, the partition coefficient (log P) is a critical descriptor, with an optimal range for activity.
Comparative Analysis of Antioxidant Activity
The antioxidant properties of cinnamic acid derivatives are well-documented, primarily attributed to their ability to scavenge free radicals.[10][11][12] Esterification can influence this activity by altering the electronic properties of the phenolic hydroxyl group, which is crucial for radical scavenging.
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant capacity of compounds.[13][14] The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals.
Compound
IC50 (µg/mL)
Cinnamic Acid
1.2
Ethyl Cinnamate
0.64
Cinnamyl Alcohol
0.84
Acetyl Cinnamic Acid Derivative
0.16
Vitamin C (Standard)
0.12
Data sourced from Oladimeji, O. H., et al. (2019) and Akter, F., et al. (2021).[10][12]
The results suggest that modifications to the carboxylic acid group, such as esterification and acetylation, can enhance the antioxidant activity of cinnamic acid.[10][12]
Key QSAR Descriptors for Antioxidant Activity
For antioxidant activity, QSAR models have highlighted the importance of descriptors related to the electronic nature and reactivity of the molecule.
Quantum Chemical Descriptors: Parameters such as the Highest Occupied Molecular Orbital (HOMO) energy and the Lowest Unoccupied Molecular Orbital (LUMO) energy are often correlated with antioxidant activity, as they relate to the molecule's ability to donate an electron.
Electronic Properties: Descriptors related to the charge distribution and polarizability of the molecule are also significant.
Steric Hindrance: The steric environment around the phenolic hydroxyl group can influence its accessibility to free radicals, making steric descriptors important.[11]
Comparative Analysis of Anticancer Activity
Cinnamic acid esters have also been investigated for their potential as anticancer agents, with studies showing that they can induce apoptosis and inhibit cell proliferation in various cancer cell lines.[7][15][16]
Experimental Data: Cytotoxicity against A-549 Lung Cancer Cells (IC50)
The MTT assay is a widely used colorimetric assay to assess cell viability and cytotoxicity. The IC50 value represents the concentration of the compound that inhibits 50% of cell growth.
The data indicates that specific substitutions on the amide derivatives of cinnamic acid can lead to potent cytotoxic activity against the A-549 human lung cancer cell line.[15]
Key QSAR Descriptors for Anticancer Activity
QSAR models for the anticancer activity of cinnamic acid analogues have identified a different set of influential descriptors.
3D Descriptors: These descriptors, which take into account the three-dimensional structure of the molecule, are often crucial for modeling interactions with specific biological targets like enzymes or receptors.[6]
Radial Distribution Function (RDF) Descriptors: Descriptors such as RDF145u (unweighted) and RDF120m (weighted by atomic mass) have been found to be influential, suggesting the importance of the spatial arrangement of atoms.[6]
WHIM (Weighted Holistic Invariant Molecular) Descriptors: Descriptors like E2m (2nd component accessibility directional WHIM index, weighted by atomic mass) have also been shown to be significant, reflecting the influence of molecular shape and accessibility.[6]
Experimental Protocols
To ensure the reproducibility and validity of the experimental data, detailed and standardized protocols are essential.
Broth Microdilution Method for MIC Determination
This method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Caption: Workflow for MIC determination using the broth microdilution method.
Step-by-Step Protocol:
Preparation of Cinnamic Ester Solutions: Prepare a stock solution of each cinnamic acid ester in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing an appropriate broth medium.[17]
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard) and dilute it to the desired final concentration in the wells.[18][19]
Inoculation: Add the standardized microbial suspension to each well of the microtiter plate.[20]
Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).[19]
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[19]
DPPH Radical Scavenging Assay
This assay is a rapid and simple method for evaluating the antioxidant activity of compounds.[13][14]
Caption: Workflow for the DPPH radical scavenging assay.
Step-by-Step Protocol:
Preparation of Solutions: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol). Prepare a series of dilutions of the cinnamic acid esters to be tested.[21][22]
Reaction Mixture: In a 96-well plate or cuvettes, mix the DPPH solution with the different concentrations of the test compounds.[21]
Incubation: Incubate the reaction mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[21][22]
Absorbance Measurement: Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer or microplate reader.[22]
Calculation: Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound. The IC50 value can then be determined from a plot of percentage inhibition versus concentration.[21]
MTT Assay for Cytotoxicity
The MTT assay is a reliable method for assessing the cytotoxic effects of compounds on cancer cell lines.
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow the cells to adhere overnight.[23][24]
Compound Treatment: Treat the cells with a range of concentrations of the cinnamic acid esters and incubate for a specific duration (e.g., 24, 48, or 72 hours).[23][24]
MTT Addition: Add MTT solution to each well and incubate for a few hours to allow for the formation of formazan crystals by viable cells.[25]
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[23][25]
Absorbance Measurement: Measure the absorbance of the resulting colored solution at approximately 570 nm using a microplate reader.[25]
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.[23]
Conclusion and Future Directions
The QSAR analysis of cinnamic acid esters provides invaluable insights for the rational design of novel therapeutic agents. This guide has demonstrated that distinct sets of molecular descriptors govern the antimicrobial, antioxidant, and anticancer activities of these compounds. For antimicrobial efficacy, lipophilicity and electronic parameters are paramount. In contrast, antioxidant activity is more closely tied to quantum chemical descriptors that reflect the ease of electron donation. For anticancer activity, 3D descriptors related to molecular shape and spatial arrangement of atoms are critical for predicting interactions with specific biological targets.
By leveraging the comparative data and detailed protocols presented herein, researchers can more effectively design and synthesize novel cinnamic acid esters with enhanced and targeted biological activities. Future research should focus on developing more sophisticated QSAR models that can simultaneously predict multiple activities and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, further accelerating the translation of these promising compounds from the laboratory to the clinic.
References
Journal of King Saud University - Science. (2022). Modelling the Anticancer Activity of 4-Alkoxy Cinnamic Analogues using 3D-Descriptors and Genetic Algorithm-Multiple Linear Regression (GA-MLR) Method. Journal of King Saud University - Science. Retrieved from [Link]
Pharmaceutical Biology. (2004). A Convenient Microdilution Method for Screening Natural Products Against Bacteria and Fungi. Pharmaceutical Biology. Retrieved from [Link]
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]
Bio-protocol. (2021). DPPH Assay. Bio-protocol. Retrieved from [Link]
ResearchGate. (2004). Esters, amides and substituted derivatives of cinnamic acid: Synthesis, antimicrobial activity and QSAR investigations | Request PDF. ResearchGate. Retrieved from [Link]
Biointerface Research in Applied Chemistry. (2022). Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking Studies. Biointerface Research in Applied Chemistry. Retrieved from [Link]
Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific. Retrieved from [Link]
PubMed. (2004). Esters, amides and substituted derivatives of cinnamic acid: synthesis, antimicrobial activity and QSAR investigations. PubMed. Retrieved from [Link]
Journal of Chemical Society of Nigeria. (2021). Acetylation of Cinnamic Acid and Evaluation of Antioxidant Activity of the Resultant Derivative. Journal of Chemical Society of Nigeria. Retrieved from [Link]
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche. Retrieved from [Link]
Molecules. (2024). A Review of Cinnamic Acid's Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives. Molecules. Retrieved from [Link]
Molecules. (2022). DPPH Radical Scavenging Assay. Molecules. Retrieved from [Link]
Molecules. (2017). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. Molecules. Retrieved from [Link]
International Journal of Drug Design and Discovery. (2012). Synthesis, antimicrobial evaluation and QSAR studies of p- coumaric acid derivatives. International Journal of Drug Design and Discovery. Retrieved from [Link]
Polymers. (2023). Antioxidant Activity of Biogenic Cinnamic Acid Derivatives in Polypropylene. Polymers. Retrieved from [Link]
CABI Digital Library. (2023). Antibacterial Activity of Methyl Cinnamate, Cinnamic Acid and Cinnamic Acid Derivatives Derived from Alpinia malaccensis Rhizome. CABI Digital Library. Retrieved from [Link]
ResearchGate. (2017). What's the best method for determining the MIC and MIC 50 of bacterial natural products against some bacterial standard strains?. ResearchGate. Retrieved from [Link]
PubMed. (2012). Antioxidant and antimicrobial activities of cinnamic acid derivatives. PubMed. Retrieved from [Link]
PubMed. (2011). Cinnamic acid derivatives as anticancer agents-a review. PubMed. Retrieved from [Link]
Molecules. (2023). Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives. Molecules. Retrieved from [Link]
ResearchGate. (2020). (PDF) Synthesis of a Cinnamic Acid Derivative and Bioactivity as an Anticancer Based on Result Quantitative Structure Activity Relationship (QSAR) Analysis. ResearchGate. Retrieved from [Link]
Current Organic Chemistry. (2017). QSAR and Molecular Docking Studies on a Series of Cinnamic Acid Analogues as Epidermal Growth Factor Receptor (EGFR) Inhibitors. Current Organic Chemistry. Retrieved from [Link]
Journal of Medical Microbiology. (2021). Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils. Journal of Medical Microbiology. Retrieved from [Link]
Life. (2023). Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells. Life. Retrieved from [Link]
ResearchGate. (2020). The anticancer IC50 values of the five compounds using MTT assay against the three cancer types. ResearchGate. Retrieved from [Link]
FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap. Retrieved from [Link]
CORE. (n.d.). Antioxidant Properties of Hydroxycinnamic Acids: A Review of Structure- Activity Relationships. CORE. Retrieved from [Link]
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Retrieved from [Link]
European Chemical Bulletin. (2019). (PDF) Evaluation of Antioxidant Activity of Cinnamic Acid and Some of its Derivatives. European Chemical Bulletin. Retrieved from [Link]
ResearchGate. (2017). (PDF) QSAR and Molecular Docking Studies on a Series of Cinnamic Acid Analogues as Epidermal Growth Factor Receptor (EGFR) Inhibitors. ResearchGate. Retrieved from [Link]
Molecules. (2017). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. Molecules. Retrieved from [Link]
Molecules. (2017). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. Molecules. Retrieved from [Link]
Semantic Scholar. (2003). Design, synthesis, antibacterial, and QSAR studies of myristic acid derivatives. Semantic Scholar. Retrieved from [Link]
Molecules. (2024). QSAR Models for Predicting the Antioxidant Potential of Chemical Substances. Molecules. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Directive
STOP. DO NOT FLUSH.
Phenethyl cinnamate (CAS 103-53-7) is strictly prohibited from municipal sewer disposal. While it is Generally Recognized As Safe (GRAS) for use in flavor and fragrance applications at low concentrations, the pure compound exhibits chronic aquatic toxicity (H410/H411) and high biological oxygen demand (BOD) potential.
Immediate Disposal Classification:
Pure Substance: Solid Organic Waste (Non-Halogenated).
To dispose of this chemical safely, you must understand its physical behavior. Phenethyl cinnamate is not a liquid at standard laboratory temperatures; it is a crystalline solid that melts at ~56°C.[1][2] This physical state dictates your primary disposal route.
Table 1: Physical Properties Dictating Disposal
Property
Value
Operational Implication
Physical State
White Crystalline Solid
Must be disposed of via solid waste drums unless dissolved.
Melting Point
54–58°C
May melt if stored near heat sources; ensure waste containers are cool.
Flash Point
>100°C (approx. 113°C)
Combustible , not Flammable.[3] Low fire risk during normal handling, but contributes to fuel load.
Water Solubility
Insoluble (< 3 mg/L)
Critical: Will not dissolve in drain water. It partitions into sludge and harms aquatic life.
LogPow
~4.6
High lipophilicity. Bioaccumulates in aquatic organisms.
Decision Matrix: The Disposal Workflow
The following logic flow ensures you select the correct waste stream based on the state of the material.
Figure 1: Decision tree for segregating Phenethyl Cinnamate waste streams. Note that "Pure Solid" is the default state for the raw chemical.
Step-by-Step Disposal Protocols
Protocol A: Disposal of Pure Solid (Expired or Surplus)
Use this for the raw crystalline material found in the manufacturer's bottle.
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass container labeled "Hazardous Waste: Solid Organic."
Transfer:
Wear nitrile gloves and safety glasses.
Use a spark-proof spatula to transfer the crystals.
Do not melt the solid to pour it; this increases vapor generation and spill risk.
Labeling: Clearly mark the tag with "Phenethyl Cinnamate" and "Combustible Solid."
Final Disposition: Seal tightly. This waste is destined for Incineration (Waste Code: D001/Ignitable is often applied broadly to organics, though technically this has a high flash point; check local facility codes).
Protocol B: Disposal of Solutions (Reaction Mixtures)
Use this when the chemical is dissolved in a solvent.
Identify the Solvent:
Halogenated (e.g., Dichloromethane): Segregate into the Halogenated waste carboy.
Non-Halogenated (e.g., Ethanol, Acetone): Segregate into the Non-Halogenated (Flammable) waste carboy.
Bulking: Pour the solution into the appropriate carboy using a funnel.
Rinsing: Rinse the original vessel twice with a small volume of the same solvent and add the rinsate to the waste container.
Documentation: Log the estimated concentration of Phenethyl Cinnamate on the waste container tag. This is vital for the disposal facility to manage BTU values during incineration.
Spill Management & Emergency Response
Because Phenethyl Cinnamate is a solid that can melt or dissolve, spills can be tricky.
Scenario 1: Dry Powder Spill
Risk: Inhalation of dust and skin sensitization.
Action:
Dampen a paper towel with water (to suppress dust) or use a sweeping compound.
Gently sweep the material into a dustpan. Do not use a standard vacuum (static charge risk).
Place debris in the Solid Organic Waste container.
Wipe the surface with ethanol to remove residue.
Scenario 2: Solution Spill
Risk: Slip hazard and solvent flammability.
Action:
Cover the spill with an inert absorbent (Vermiculite, Sand, or commercial "Pig" mats).
Do not use combustible materials like sawdust if the solvent is an oxidizer or highly flammable.
Scoop the saturated absorbent into a sealed bag or bucket.
Label as "Solvent Contaminated Debris" for incineration.
Regulatory Compliance (RCRA & EPA)
RCRA Status: Phenethyl cinnamate is not a P-listed or U-listed acute hazardous waste under 40 CFR 261.33.
Waste Characterization: It typically falls under Class 9 (Miscellaneous Hazardous Material) for transport due to environmental toxicity.
Aquatic Toxicity: The compound is classified as Aquatic Chronic 1 or 2 (H410/H411). This legal classification is the primary driver for prohibiting drain disposal. The "Self-Validating" aspect of this protocol is the insolubility; if you attempt to flush it, it will visibly precipitate and clog traps, creating physical evidence of non-compliance.
References
European Chemicals Agency (ECHA). (n.d.). Substance Information: Phenethyl Cinnamate (CAS 103-53-7).[3][4][5][6][7][8] Retrieved from [Link]
The Good Scents Company. (n.d.). Phenethyl Cinnamate Physical Properties and Safety. Retrieved from [Link]
PubChem. (n.d.). Phenethyl Cinnamate Compound Summary. National Library of Medicine. Retrieved from [Link]